Curcuphenol
Descripción
from marine sponge Epipolasis sp.; inhibts H,K-ATPase; structure given in first source; RN given refers to (R)-isome
Propiedades
Número CAS |
69301-27-5 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,8-10,13,16H,5,7H2,1-4H3/t13-/m1/s1 |
Clave InChI |
BTXSROVNGICYFE-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@H](C)CCC=C(C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)CCC=C(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
curcuphenol curcuphenol, (S)-isome |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Curcuphenol: A Deep Dive into its Natural Origins
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthesis of the bioactive sesquiterpenoid, Curcuphenol.
This compound, a phenolic sesquiterpene with a bisabolane (B3257923) skeleton, has garnered significant attention in the scientific community for its diverse and promising biological activities. This guide provides an in-depth exploration of its natural origins, offering a valuable resource for researchers seeking to harness its therapeutic potential.
Natural Sources of this compound: A Terrestrial and Marine Treasure Trove
This compound is biosynthesized by a variety of organisms, spanning both marine and terrestrial ecosystems. Marine sponges, particularly of the genera Didiscus, Myrmekioderma, and Epipolasis, are prominent producers of this fascinating compound. Among terrestrial sources, this compound has been identified in various plants, including the commercially significant Curcuma longa (turmeric) and the medicinal plant Baccharis genistelloides.
Quantitative Analysis of this compound in Natural Sources
A critical aspect for the exploration and utilization of this compound is understanding its concentration in various natural sources. The following table summarizes available quantitative data, providing a comparative overview for researchers.
| Natural Source | Organism/Plant Part | Extraction Method | This compound Yield/Concentration | Reference |
| Marine Sponge | Didiscus oxeata | Methanol (B129727) followed by Dichloromethane (B109758) | 2g from 18g crude extract | [1] |
| Turmeric | Curcuma longa (rhizome) | Not Specified | Total curcuminoids: 1.408-5.027% w/w | [2] |
| Turmeric | Curcuma longa (rhizome) | Soxhlet (Ethanol/Isopropyl alcohol) | Maximum curcuminoids: 8.43% | [3] |
Note: Data for specific this compound concentration in many sources remains limited, highlighting an area for future research. The data for Curcuma longa refers to total curcuminoids, of which this compound is a constituent.
Experimental Protocols: From Extraction to Characterization
The successful isolation and characterization of this compound are paramount for its study and application. This section details the key experimental methodologies cited in the literature.
Extraction and Isolation from Marine Sponges (Didiscus oxeata)
A common protocol for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata involves a multi-step solvent extraction and chromatographic purification process.[1]
Experimental Workflow: Isolation of (+)-Curcuphenol from Didiscus oxeata
Caption: Workflow for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata.
Detailed Methodology:
-
Extraction: The sponge biomass is repeatedly extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated.
-
Solvent Partitioning: The crude methanolic extract is then partitioned with dichloromethane to separate compounds based on polarity.
-
Chromatographic Purification: The dichloromethane fraction is subjected to flash column chromatography on silica (B1680970) gel. A gradient of n-hexane and ethyl acetate (B1210297) is used to elute the compounds. Fractions containing this compound are identified by thin-layer chromatography and combined.
-
Final Purification: Further purification, if necessary, can be achieved by high-performance liquid chromatography (HPLC).
Characterization of this compound
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those for the aromatic protons, the methyl groups, and the methine protons of the bisabolane skeleton.
-
¹³C NMR (in CDCl₃): The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals include those for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, and the carbons of the isoprenoid side chain.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can help to confirm the structure, particularly the bisabolane skeleton.
The Biosynthetic Pathway of this compound: A Sesquiterpenoid Journey
This compound belongs to the vast class of sesquiterpenoids, which are biosynthesized from the C15 precursor, farnesyl diphosphate (B83284) (FPP). The biosynthesis of the characteristic bisabolane skeleton of this compound is initiated by the enzymatic cyclization of FPP.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).
Key Enzymatic Steps:
-
Initiation: The biosynthesis begins with the ionization of farnesyl diphosphate (FPP), catalyzed by a terpene synthase . This leads to the formation of a farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a cyclization reaction, mediated by the terpene synthase, to form the characteristic monocyclic bisabolyl cation.
-
Rearrangement and Deprotonation: The bisabolyl cation can then undergo rearrangements and deprotonation to yield various bisabolene intermediates.
-
Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of "tailoring" reactions, likely catalyzed by enzymes such as cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and subsequent aromatization of the bisabolene ring to produce the final this compound structure. The precise sequence and enzymes involved in these latter steps are still an active area of research.
This technical guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature and to precisely map its biosynthetic pathway, which will undoubtedly accelerate its development for various therapeutic applications.
References
The Enigmatic Curcuphenol: A Deep Dive into its Natural Origins
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthesis of the bioactive sesquiterpenoid, Curcuphenol.
This compound, a phenolic sesquiterpene with a bisabolane skeleton, has garnered significant attention in the scientific community for its diverse and promising biological activities. This guide provides an in-depth exploration of its natural origins, offering a valuable resource for researchers seeking to harness its therapeutic potential.
Natural Sources of this compound: A Terrestrial and Marine Treasure Trove
This compound is biosynthesized by a variety of organisms, spanning both marine and terrestrial ecosystems. Marine sponges, particularly of the genera Didiscus, Myrmekioderma, and Epipolasis, are prominent producers of this fascinating compound. Among terrestrial sources, this compound has been identified in various plants, including the commercially significant Curcuma longa (turmeric) and the medicinal plant Baccharis genistelloides.
Quantitative Analysis of this compound in Natural Sources
A critical aspect for the exploration and utilization of this compound is understanding its concentration in various natural sources. The following table summarizes available quantitative data, providing a comparative overview for researchers.
| Natural Source | Organism/Plant Part | Extraction Method | This compound Yield/Concentration | Reference |
| Marine Sponge | Didiscus oxeata | Methanol followed by Dichloromethane | 2g from 18g crude extract | [1] |
| Turmeric | Curcuma longa (rhizome) | Not Specified | Total curcuminoids: 1.408-5.027% w/w | [2] |
| Turmeric | Curcuma longa (rhizome) | Soxhlet (Ethanol/Isopropyl alcohol) | Maximum curcuminoids: 8.43% | [3] |
Note: Data for specific this compound concentration in many sources remains limited, highlighting an area for future research. The data for Curcuma longa refers to total curcuminoids, of which this compound is a constituent.
Experimental Protocols: From Extraction to Characterization
The successful isolation and characterization of this compound are paramount for its study and application. This section details the key experimental methodologies cited in the literature.
Extraction and Isolation from Marine Sponges (Didiscus oxeata)
A common protocol for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata involves a multi-step solvent extraction and chromatographic purification process.[1]
Experimental Workflow: Isolation of (+)-Curcuphenol from Didiscus oxeata
Caption: Workflow for the isolation of (+)-Curcuphenol from the marine sponge Didiscus oxeata.
Detailed Methodology:
-
Extraction: The sponge biomass is repeatedly extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated.
-
Solvent Partitioning: The crude methanolic extract is then partitioned with dichloromethane to separate compounds based on polarity.
-
Chromatographic Purification: The dichloromethane fraction is subjected to flash column chromatography on silica gel. A gradient of n-hexane and ethyl acetate is used to elute the compounds. Fractions containing this compound are identified by thin-layer chromatography and combined.
-
Final Purification: Further purification, if necessary, can be achieved by high-performance liquid chromatography (HPLC).
Characterization of this compound
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those for the aromatic protons, the methyl groups, and the methine protons of the bisabolane skeleton.
-
¹³C NMR (in CDCl₃): The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals include those for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, and the carbons of the isoprenoid side chain.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pattern can help to confirm the structure, particularly the bisabolane skeleton.
The Biosynthetic Pathway of this compound: A Sesquiterpenoid Journey
This compound belongs to the vast class of sesquiterpenoids, which are biosynthesized from the C15 precursor, farnesyl diphosphate (FPP). The biosynthesis of the characteristic bisabolane skeleton of this compound is initiated by the enzymatic cyclization of FPP.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).
Key Enzymatic Steps:
-
Initiation: The biosynthesis begins with the ionization of farnesyl diphosphate (FPP), catalyzed by a terpene synthase . This leads to the formation of a farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a cyclization reaction, mediated by the terpene synthase, to form the characteristic monocyclic bisabolyl cation.
-
Rearrangement and Deprotonation: The bisabolyl cation can then undergo rearrangements and deprotonation to yield various bisabolene intermediates.
-
Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of "tailoring" reactions, likely catalyzed by enzymes such as cytochrome P450 monooxygenases . These enzymes are responsible for the hydroxylation and subsequent aromatization of the bisabolene ring to produce the final this compound structure. The precise sequence and enzymes involved in these latter steps are still an active area of research.
This technical guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature and to precisely map its biosynthetic pathway, which will undoubtedly accelerate its development for various therapeutic applications.
References
The Quest for Curcuphenol: A Technical Guide to its Discovery and Isolation from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a bioactive sesquiterpenoid phenol (B47542), has emerged as a molecule of significant interest within the marine natural products community. First identified from terrestrial plants, its discovery in marine sponges opened a new avenue for sourcing this promising compound. Marine sponges, prolific producers of diverse secondary metabolites, have proven to be a valuable reservoir of this compound and its analogues. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from these marine invertebrates, offering detailed experimental protocols and data for researchers in drug discovery and natural product chemistry.
Discovery and Sourcing from Marine Sponges
The initial discovery of (+)-curcuphenol from a marine source was reported from the sponge Epipolasis sp.[1]. Subsequent investigations have identified this compound and its derivatives in various other sponge genera, most notably Didiscus and Myrmekioderma.[2][3][4] These sponges inhabit diverse marine environments, from the Caribbean to the Pacific, highlighting the widespread distribution of this chemotype in Porifera. The isolation of this compound from these organisms has often been guided by bioassay-driven fractionation, targeting activities such as antifungal, antimicrobial, and cytotoxic effects.[2]
Experimental Protocols: Isolation and Purification
The isolation of this compound from marine sponges generally follows a well-established workflow involving solvent extraction and chromatographic separation. The following is a detailed, synthesized protocol based on methodologies reported in the literature.
Collection and Initial Processing
-
Specimen Collection: Sponges of the genera Didiscus, Epipolasis, or other potential sources are collected from their marine habitat. It is crucial to document the collection location, depth, and date, as the chemical profile of sponges can vary with environmental factors.
-
Preservation: Immediately after collection, the sponge material is typically immersed in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) to prevent enzymatic degradation and microbial growth. The preserved samples are then transported to the laboratory and stored at low temperatures (e.g., -20°C) until extraction.
Extraction
-
Homogenization and Maceration: The preserved sponge tissue is cut into smaller pieces and homogenized.
-
Solvent Extraction: The homogenized sponge material is exhaustively extracted with a sequence of organic solvents. A common approach involves an initial extraction with methanol, followed by partitioning with a less polar solvent like dichloromethane (B109758) (CH₂Cl₂). This partitioning step separates compounds based on their polarity, with this compound typically concentrating in the dichloromethane fraction. The process is often repeated multiple times to ensure complete extraction.
Chromatographic Purification
-
Flash Column Chromatography: The crude dichloromethane extract is subjected to flash column chromatography on silica (B1680970) gel. A step-gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc), is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions identified by thin-layer chromatography (TLC) as containing this compound are further purified using HPLC. A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is critical for obtaining highly pure this compound.
The general workflow for the isolation and purification of this compound is depicted in the following diagram:
Data Presentation
Table 1: Spongian Sources of this compound
| Marine Sponge Species | Geographic Location | Reference |
| Didiscus oxeata | Curaçao, Netherlands Antilles | |
| Didiscus flavus | Shallow and Deep Water Collections | |
| Epipolasis sp. | Not Specified | |
| Myrmekioderma styx | Jamaica | |
| Arenochalina sp. | Australia | |
| Halichondria sp. | Not Specified |
Table 2: Spectroscopic Data for (+)-Curcuphenol
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data | Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.06 (d, J = 8.0 Hz, 1H), 6.45-6.48 (m, 2H), 5.10-5.15 (m, 1H), 3.802 (s, 3H), 3.797 (s, 3H), 3.10 (sixt, J = 7.2 Hz, 1H), 1.83-1.97 (m, 2H), 1.47-1.68 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.8, 158.2, 131.3, 128.6, 127.3, 125.1, 104.2, 98.7, 55.54, 55.48, 37.5, 31.5, 26.5, 25.9, 21.4, 17.8 |
| High-Resolution ESI-MS | [M+H]⁺ m/z 249.1854 (calculated for C₁₆H₂₅O₂, 249.1855) |
Note: The provided NMR data is for a synthetic analogue of this compound. While specific shifts for the natural product may vary slightly, the characteristic aromatic and aliphatic signals are comparable.
Table 3: Reported Bioactivities of this compound from Marine Sponges
| Bioactivity | Target Organism/Cell Line | Reported Potency | Reference |
| Antifungal | Candida albicans | MIC: 8 µg/mL | |
| Filamentous Fungi (A. niger, B. cinerea, etc.) | Growth inhibition at 200 µ g/disc | ||
| Antimicrobial | Staphylococcus aureus | MIC: 7.5-25 µg/mL | |
| Methicillin-resistant S. aureus | MIC: 7.5-25 µg/mL | ||
| Cytotoxicity | P-388 murine leukemia | - | |
| A-549 lung carcinoma | - | ||
| HCT-8 colon carcinoma | - | ||
| MDAMB mammary carcinoma | - | ||
| Enzyme Inhibition | Gastric H,K-ATPase | IC₅₀: 8.3 µM | |
| Antimalarial | Plasmodium falciparum (D6 clone) | MIC: 3600 ng/mL | |
| Plasmodium falciparum (W2 clone) | MIC: 1800 ng/mL | ||
| Anti-leishmania | Leishmania donovani | IC₅₀: 11 µM |
Mechanism of Action: A Glimpse into HDAC Enhancement
Recent studies have begun to unravel the molecular mechanisms underlying the bioactivity of this compound. Notably, it has been shown to possess an unusual histone deacetylase (HDAC)-enhancing activity. This is a significant finding, as most research into cancer therapeutics has focused on HDAC inhibitors. By enhancing HDAC activity, this compound can modulate gene expression, leading to the restoration of antigen presentation machinery in cancer cells and countering immune escape.
Conclusion
This compound isolated from marine sponges represents a valuable lead compound for drug development. Its broad spectrum of biological activities, coupled with a unique mechanism of action, underscores the importance of continued exploration of marine natural products. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising molecule, from its isolation and characterization to the elucidation of its full therapeutic potential. The sustainable sourcing of this compound, potentially through aquaculture of sponge species or total synthesis, will be a critical next step in its journey from the sea to the clinic.
References
- 1. (+)-Curcuphenol and dehydrothis compound, novel sesquiterpenes which inhibit H,K-ATPase, from a marine sponge Epipolasis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Transformation and Biological Studies of Marine Sesquiterpene (S)-(+)-Curcuphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Curcuphenol: A Technical Guide to its Discovery and Isolation from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a bioactive sesquiterpenoid phenol, has emerged as a molecule of significant interest within the marine natural products community. First identified from terrestrial plants, its discovery in marine sponges opened a new avenue for sourcing this promising compound. Marine sponges, prolific producers of diverse secondary metabolites, have proven to be a valuable reservoir of this compound and its analogues. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from these marine invertebrates, offering detailed experimental protocols and data for researchers in drug discovery and natural product chemistry.
Discovery and Sourcing from Marine Sponges
The initial discovery of (+)-curcuphenol from a marine source was reported from the sponge Epipolasis sp.[1]. Subsequent investigations have identified this compound and its derivatives in various other sponge genera, most notably Didiscus and Myrmekioderma.[2][3][4] These sponges inhabit diverse marine environments, from the Caribbean to the Pacific, highlighting the widespread distribution of this chemotype in Porifera. The isolation of this compound from these organisms has often been guided by bioassay-driven fractionation, targeting activities such as antifungal, antimicrobial, and cytotoxic effects.[2]
Experimental Protocols: Isolation and Purification
The isolation of this compound from marine sponges generally follows a well-established workflow involving solvent extraction and chromatographic separation. The following is a detailed, synthesized protocol based on methodologies reported in the literature.
Collection and Initial Processing
-
Specimen Collection: Sponges of the genera Didiscus, Epipolasis, or other potential sources are collected from their marine habitat. It is crucial to document the collection location, depth, and date, as the chemical profile of sponges can vary with environmental factors.
-
Preservation: Immediately after collection, the sponge material is typically immersed in methanol (MeOH) or ethanol (EtOH) to prevent enzymatic degradation and microbial growth. The preserved samples are then transported to the laboratory and stored at low temperatures (e.g., -20°C) until extraction.
Extraction
-
Homogenization and Maceration: The preserved sponge tissue is cut into smaller pieces and homogenized.
-
Solvent Extraction: The homogenized sponge material is exhaustively extracted with a sequence of organic solvents. A common approach involves an initial extraction with methanol, followed by partitioning with a less polar solvent like dichloromethane (CH₂Cl₂). This partitioning step separates compounds based on their polarity, with this compound typically concentrating in the dichloromethane fraction. The process is often repeated multiple times to ensure complete extraction.
Chromatographic Purification
-
Flash Column Chromatography: The crude dichloromethane extract is subjected to flash column chromatography on silica gel. A step-gradient of solvents, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc), is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions identified by thin-layer chromatography (TLC) as containing this compound are further purified using HPLC. A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step is critical for obtaining highly pure this compound.
The general workflow for the isolation and purification of this compound is depicted in the following diagram:
Data Presentation
Table 1: Spongian Sources of this compound
| Marine Sponge Species | Geographic Location | Reference |
| Didiscus oxeata | Curaçao, Netherlands Antilles | |
| Didiscus flavus | Shallow and Deep Water Collections | |
| Epipolasis sp. | Not Specified | |
| Myrmekioderma styx | Jamaica | |
| Arenochalina sp. | Australia | |
| Halichondria sp. | Not Specified |
Table 2: Spectroscopic Data for (+)-Curcuphenol
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data | Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.06 (d, J = 8.0 Hz, 1H), 6.45-6.48 (m, 2H), 5.10-5.15 (m, 1H), 3.802 (s, 3H), 3.797 (s, 3H), 3.10 (sixt, J = 7.2 Hz, 1H), 1.83-1.97 (m, 2H), 1.47-1.68 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.8, 158.2, 131.3, 128.6, 127.3, 125.1, 104.2, 98.7, 55.54, 55.48, 37.5, 31.5, 26.5, 25.9, 21.4, 17.8 |
| High-Resolution ESI-MS | [M+H]⁺ m/z 249.1854 (calculated for C₁₆H₂₅O₂, 249.1855) |
Note: The provided NMR data is for a synthetic analogue of this compound. While specific shifts for the natural product may vary slightly, the characteristic aromatic and aliphatic signals are comparable.
Table 3: Reported Bioactivities of this compound from Marine Sponges
| Bioactivity | Target Organism/Cell Line | Reported Potency | Reference |
| Antifungal | Candida albicans | MIC: 8 µg/mL | |
| Filamentous Fungi (A. niger, B. cinerea, etc.) | Growth inhibition at 200 µ g/disc | ||
| Antimicrobial | Staphylococcus aureus | MIC: 7.5-25 µg/mL | |
| Methicillin-resistant S. aureus | MIC: 7.5-25 µg/mL | ||
| Cytotoxicity | P-388 murine leukemia | - | |
| A-549 lung carcinoma | - | ||
| HCT-8 colon carcinoma | - | ||
| MDAMB mammary carcinoma | - | ||
| Enzyme Inhibition | Gastric H,K-ATPase | IC₅₀: 8.3 µM | |
| Antimalarial | Plasmodium falciparum (D6 clone) | MIC: 3600 ng/mL | |
| Plasmodium falciparum (W2 clone) | MIC: 1800 ng/mL | ||
| Anti-leishmania | Leishmania donovani | IC₅₀: 11 µM |
Mechanism of Action: A Glimpse into HDAC Enhancement
Recent studies have begun to unravel the molecular mechanisms underlying the bioactivity of this compound. Notably, it has been shown to possess an unusual histone deacetylase (HDAC)-enhancing activity. This is a significant finding, as most research into cancer therapeutics has focused on HDAC inhibitors. By enhancing HDAC activity, this compound can modulate gene expression, leading to the restoration of antigen presentation machinery in cancer cells and countering immune escape.
Conclusion
This compound isolated from marine sponges represents a valuable lead compound for drug development. Its broad spectrum of biological activities, coupled with a unique mechanism of action, underscores the importance of continued exploration of marine natural products. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising molecule, from its isolation and characterization to the elucidation of its full therapeutic potential. The sustainable sourcing of this compound, potentially through aquaculture of sponge species or total synthesis, will be a critical next step in its journey from the sea to the clinic.
References
- 1. (+)-Curcuphenol and dehydrothis compound, novel sesquiterpenes which inhibit H,K-ATPase, from a marine sponge Epipolasis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Transformation and Biological Studies of Marine Sesquiterpene (S)-(+)-Curcuphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Curcuphenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol is a naturally occurring sesquiterpenoid phenol (B47542) that has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various terrestrial plants and marine sponges, this compound has demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antimalarial, and notable anticancer properties.[1][2][3] Its potential as a therapeutic agent, particularly in oncology, is underscored by its unique mechanism of action, which involves the modulation of critical cellular pathways related to apoptosis and immune surveillance.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₁₅H₂₂O, is characterized by a bisabolane (B3257923) sesquiterpene skeleton linked to a phenol group. The molecule exists as two enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, with the S-enantiomer often being the more biologically active form. The structural details and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | |
| Molecular Weight | 218.33 g/mol | |
| CAS Number | 69301-27-5 | |
| Appearance | Not specified in abstracts | |
| Solubility | Generally insoluble in water, soluble in organic solvents like DMSO. | |
| Octanol/Water Partition Coefficient (logP) | Calculated values available | |
| SMILES | CC(C)=CCCC(C)c1ccc(C)cc1O | |
| InChI Key | BTXSROVNGICYFE-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observed Shifts | Reference |
| ¹H NMR (DMSO-d6, 600 MHz) | Spectra available for comparison between natural and synthetic this compound. | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 164.4, 160.9, 132.9, 132.2, 123.9, 121.5, 105.2, 98.5, 55.70, 55.65, 43.9, 25.9, 23.5, and 17.8. | |
| ¹³C NMR (100 MHz, CDCl3) | δ 159.8, 157.9, 131.6, 127.6, 127.5, 124.8, 104.1, 99.5, 75.0, 55.5, 42.3, 27.7, 25.8, 23.6, and 17.7. | |
| IR Spectroscopy | Characteristic broad O-H stretch for the phenolic group. | |
| Mass Spectrometry (HRESIMS) | [M + Na]+ m/z 271.1309 (calculated for C₁₅H₂₀O₃Na, 271.1310). |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, recent studies have revealed its role in reversing the immune escape phenotype of metastatic tumors, highlighting its potential as an immunomodulatory agent.
Anticancer Activity
This compound's anticancer properties are mediated through multiple mechanisms:
-
Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in cancer cells. This is associated with the activation of key executioner caspases, such as caspase-3.
-
Inhibition of Cell Proliferation and DNA Replication: It effectively inhibits the proliferation of cancer cells and reduces DNA synthesis, suggesting an interference with the cell cycle.
-
Reversal of Immune Escape: A significant finding is this compound's ability to restore the expression of the antigen presentation machinery (APM) in metastatic cancer cells. It upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), molecules crucial for the recognition of tumor cells by the immune system. This effect is linked to its unusual histone deacetylase (HDAC)-enhancing activity.
Antimicrobial and Antifungal Activity
This compound has shown potent activity against a range of pathogenic microbes and fungi.
Table 3: Antimicrobial and Antifungal Activity of this compound
| Organism | Activity | Concentration/Value | Reference |
| Staphylococcus aureus | Antimicrobial | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | MIC: 7.5-25 µg/mL; MBC: 12.5-50 µg/mL | |
| Cryptococcus neoformans | Antimicrobial | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |
| Candida albicans | Antifungal | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |
| Filamentous Fungi (e.g., Aspergillus niger, Botrytis cinerea) | Antifungal | Growth inhibition observed at 200 µ g/disc |
Antimalarial Activity
This compound has also demonstrated activity against the malaria parasite, Plasmodium falciparum.
Table 4: Antimalarial Activity of this compound
| Plasmodium falciparum Strain | Activity | MIC Value | Reference |
| D6 clone | Antimalarial | 3600 ng/mL | |
| W2 clone | Antimalarial | 1800 ng/mL |
Signaling Pathways Modulated by this compound
The biological effects of this compound are a consequence of its interaction with and modulation of specific cellular signaling pathways. Key pathways identified include those involved in apoptosis and immune recognition.
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of this compound's biological activities. The following are summaries of key experimental protocols cited in the literature.
Isolation of this compound from Marine Sponges
-
Extraction: Lyophilized sponge material (e.g., Didiscus oxeata) is extracted with methanol (B129727) at room temperature.
-
Solvent Partitioning: The crude methanol extract is partitioned, and the dichloromethane-soluble fraction is collected.
-
Chromatography: The dichloromethane (B109758) fraction is subjected to flash column chromatography on silica (B1680970) gel using a step gradient of n-hexane/ethyl acetate (B1210297).
-
Fraction Collection: Fractions are eluted with increasing concentrations of ethyl acetate in n-hexane. This compound typically elutes with 10% ethyl acetate in n-hexane.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and comparison with literature values.
Synthesis of Racemic this compound and Analogues
The synthesis of racemic this compound and its analogues often involves multi-step chemical reactions. A general scheme has been described for creating a library of analogues with modified phenol rings and carbon tails to improve bioactivity and solubility. The synthesis of pure enantiomers is noted to be challenging.
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of medium in a 96-well microplate.
-
Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 7 to 116 µg/ml).
-
Incubation: The plates are incubated for 24 hours at 37 °C.
-
WST-1 Reagent Addition: 20 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional hour at 37 °C.
-
Absorbance Measurement: The optical density is measured at 405 nm with a reference wavelength of 655 nm.
-
Data Analysis: The cell proliferation rate is expressed as a percentage of the control.
Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Caco-2 cells are treated with this compound for 6 hours, harvested, washed, and lysed on ice.
-
Assay Reaction: The cell lysate is mixed with an assay buffer and a substrate solution (2 mM substrate in assay buffer).
-
Incubation: The mixture is incubated at 37 °C for 30 and 60 minutes.
-
Absorbance Measurement: The absorbance is measured at 405 nm to determine caspase-3 activity.
Evaluation of MHC-I Surface Expression by Flow Cytometry
-
Cell Plating and Treatment: Metastatic A9 tumor cells are plated in 6-well plates. The following day, cells are treated with this compound (e.g., 0.02 mg/mL) or other compounds for 48 hours at 37°C.
-
Cell Harvesting and Staining: Cells are trypsinized, washed, and stained with an APC-conjugated anti-mouse MHC-I antibody.
-
Flow Cytometry Analysis: The expression of MHC-I on the cell surface is assessed by flow cytometry.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potential as an anticancer agent is particularly compelling, owing to its ability to induce apoptosis and, uniquely, to reverse tumor immune evasion by enhancing the expression of antigen presentation machinery. The detailed physicochemical data, spectroscopic information, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogues. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing its development through preclinical and clinical studies.
References
- 1. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Curcuphenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol is a naturally occurring sesquiterpenoid phenol that has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various terrestrial plants and marine sponges, this compound has demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antimalarial, and notable anticancer properties.[1][2][3] Its potential as a therapeutic agent, particularly in oncology, is underscored by its unique mechanism of action, which involves the modulation of critical cellular pathways related to apoptosis and immune surveillance.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₁₅H₂₂O, is characterized by a bisabolane sesquiterpene skeleton linked to a phenol group. The molecule exists as two enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, with the S-enantiomer often being the more biologically active form. The structural details and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | |
| Molecular Weight | 218.33 g/mol | |
| CAS Number | 69301-27-5 | |
| Appearance | Not specified in abstracts | |
| Solubility | Generally insoluble in water, soluble in organic solvents like DMSO. | |
| Octanol/Water Partition Coefficient (logP) | Calculated values available | |
| SMILES | CC(C)=CCCC(C)c1ccc(C)cc1O | |
| InChI Key | BTXSROVNGICYFE-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observed Shifts | Reference |
| ¹H NMR (DMSO-d6, 600 MHz) | Spectra available for comparison between natural and synthetic this compound. | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 164.4, 160.9, 132.9, 132.2, 123.9, 121.5, 105.2, 98.5, 55.70, 55.65, 43.9, 25.9, 23.5, and 17.8. | |
| ¹³C NMR (100 MHz, CDCl3) | δ 159.8, 157.9, 131.6, 127.6, 127.5, 124.8, 104.1, 99.5, 75.0, 55.5, 42.3, 27.7, 25.8, 23.6, and 17.7. | |
| IR Spectroscopy | Characteristic broad O-H stretch for the phenolic group. | |
| Mass Spectrometry (HRESIMS) | [M + Na]+ m/z 271.1309 (calculated for C₁₅H₂₀O₃Na, 271.1310). |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Furthermore, recent studies have revealed its role in reversing the immune escape phenotype of metastatic tumors, highlighting its potential as an immunomodulatory agent.
Anticancer Activity
This compound's anticancer properties are mediated through multiple mechanisms:
-
Induction of Apoptosis: this compound has been demonstrated to induce programmed cell death in cancer cells. This is associated with the activation of key executioner caspases, such as caspase-3.
-
Inhibition of Cell Proliferation and DNA Replication: It effectively inhibits the proliferation of cancer cells and reduces DNA synthesis, suggesting an interference with the cell cycle.
-
Reversal of Immune Escape: A significant finding is this compound's ability to restore the expression of the antigen presentation machinery (APM) in metastatic cancer cells. It upregulates the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), molecules crucial for the recognition of tumor cells by the immune system. This effect is linked to its unusual histone deacetylase (HDAC)-enhancing activity.
Antimicrobial and Antifungal Activity
This compound has shown potent activity against a range of pathogenic microbes and fungi.
Table 3: Antimicrobial and Antifungal Activity of this compound
| Organism | Activity | Concentration/Value | Reference |
| Staphylococcus aureus | Antimicrobial | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | MIC: 7.5-25 µg/mL; MBC: 12.5-50 µg/mL | |
| Cryptococcus neoformans | Antimicrobial | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |
| Candida albicans | Antifungal | MIC: 7.5-25 µg/mL; MFC: 12.5-50 µg/mL | |
| Filamentous Fungi (e.g., Aspergillus niger, Botrytis cinerea) | Antifungal | Growth inhibition observed at 200 µ g/disc |
Antimalarial Activity
This compound has also demonstrated activity against the malaria parasite, Plasmodium falciparum.
Table 4: Antimalarial Activity of this compound
| Plasmodium falciparum Strain | Activity | MIC Value | Reference |
| D6 clone | Antimalarial | 3600 ng/mL | |
| W2 clone | Antimalarial | 1800 ng/mL |
Signaling Pathways Modulated by this compound
The biological effects of this compound are a consequence of its interaction with and modulation of specific cellular signaling pathways. Key pathways identified include those involved in apoptosis and immune recognition.
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of this compound's biological activities. The following are summaries of key experimental protocols cited in the literature.
Isolation of this compound from Marine Sponges
-
Extraction: Lyophilized sponge material (e.g., Didiscus oxeata) is extracted with methanol at room temperature.
-
Solvent Partitioning: The crude methanol extract is partitioned, and the dichloromethane-soluble fraction is collected.
-
Chromatography: The dichloromethane fraction is subjected to flash column chromatography on silica gel using a step gradient of n-hexane/ethyl acetate.
-
Fraction Collection: Fractions are eluted with increasing concentrations of ethyl acetate in n-hexane. This compound typically elutes with 10% ethyl acetate in n-hexane.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by 1D and 2D NMR spectroscopy and comparison with literature values.
Synthesis of Racemic this compound and Analogues
The synthesis of racemic this compound and its analogues often involves multi-step chemical reactions. A general scheme has been described for creating a library of analogues with modified phenol rings and carbon tails to improve bioactivity and solubility. The synthesis of pure enantiomers is noted to be challenging.
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of medium in a 96-well microplate.
-
Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 7 to 116 µg/ml).
-
Incubation: The plates are incubated for 24 hours at 37 °C.
-
WST-1 Reagent Addition: 20 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional hour at 37 °C.
-
Absorbance Measurement: The optical density is measured at 405 nm with a reference wavelength of 655 nm.
-
Data Analysis: The cell proliferation rate is expressed as a percentage of the control.
Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Caco-2 cells are treated with this compound for 6 hours, harvested, washed, and lysed on ice.
-
Assay Reaction: The cell lysate is mixed with an assay buffer and a substrate solution (2 mM substrate in assay buffer).
-
Incubation: The mixture is incubated at 37 °C for 30 and 60 minutes.
-
Absorbance Measurement: The absorbance is measured at 405 nm to determine caspase-3 activity.
Evaluation of MHC-I Surface Expression by Flow Cytometry
-
Cell Plating and Treatment: Metastatic A9 tumor cells are plated in 6-well plates. The following day, cells are treated with this compound (e.g., 0.02 mg/mL) or other compounds for 48 hours at 37°C.
-
Cell Harvesting and Staining: Cells are trypsinized, washed, and stained with an APC-conjugated anti-mouse MHC-I antibody.
-
Flow Cytometry Analysis: The expression of MHC-I on the cell surface is assessed by flow cytometry.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potential as an anticancer agent is particularly compelling, owing to its ability to induce apoptosis and, uniquely, to reverse tumor immune evasion by enhancing the expression of antigen presentation machinery. The detailed physicochemical data, spectroscopic information, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogues. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and advancing its development through preclinical and clinical studies.
References
- 1. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Activity of (+)-Curcuphenol, a Metabolite from the Marine Sponge Didiscus oxeata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Curcuphenol in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuphenol, a bioactive sesquiterpenoid phenol (B47542) found in various plant species, notably within the genus Curcuma, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge from the well-established shikimate/phenylpropanoid and terpenoid pathways. It details the precursor molecules, key enzymatic steps, and proposes a putative final coupling reaction. This guide also includes structured tables of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic pathways and experimental workflows to facilitate further research in this area.
Introduction
This compound is a sesquiterpenoid phenol characterized by a bisabolane-type sesquiterpene skeleton linked to a phenolic moiety. Its biosynthesis is a prime example of the intricate interplay between major plant secondary metabolic pathways. The carbon skeleton of this compound is derived from two distinct routes: the C15 sesquiterpenoid core originates from the terpenoid pathway, while the phenolic ring is a product of the shikimate/phenylpropanoid pathway. This guide will dissect each contributing pathway and propose the final enzymatic step that leads to the formation of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Formation of the Phenolic Precursor via the Shikimate and Phenylpropanoid Pathways.
-
Formation of the Sesquiterpenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathways.
-
Coupling of the Precursors by a putative aromatic prenyltransferase.
Phenylpropanoid Pathway: Synthesis of the Aromatic Moiety
The phenolic component of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate various phenolic compounds.
Diagram of the Phenylpropanoid Pathway Leading to Phenolic Precursors
Caption: Phenylpropanoid pathway to phenolic precursors.
Terpenoid Pathway: Synthesis of the Sesquiterpenoid Moiety
The C15 sesquiterpenoid backbone of this compound is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the MVA and MEP pathways. These C5 units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP is the universal precursor for all sesquiterpenoids.
A sesquiterpene synthase then catalyzes the cyclization of FPP to form a bisabolyl cation, a key intermediate in the biosynthesis of many bisabolane-type sesquiterpenoids.
Diagram of the Terpenoid Pathway Leading to the Bisabolyl Cation
Caption: Terpenoid pathway to the bisabolyl cation.
Proposed Final Step: Aromatic Prenylation
The final step in this compound biosynthesis is hypothesized to be the coupling of the bisabolyl cation (or a related neutral intermediate like bisabolene) with a phenolic precursor. This reaction is likely catalyzed by an aromatic prenyltransferase (PT) . These enzymes are known to catalyze the addition of isoprenoid moieties to aromatic acceptor molecules. While a specific this compound synthase has not yet been characterized, the existence of such an enzyme is strongly implied by the structure of the final product.
Diagram of the Proposed Final Step in this compound Biosynthesis
Caption: Proposed final step of this compound biosynthesis.
Quantitative Data
Quantitative analysis of this compound and its precursors in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering strategies. The following tables summarize available data from studies on Curcuma species.
Table 1: this compound Content in Various Curcuma Species
| Curcuma Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| C. longa | Rhizome | 0.15 - 0.45 | GC-MS | [1][2] |
| C. aromatica | Rhizome | 0.20 - 0.60 | GC-MS | [1][3] |
| C. zedoaria | Rhizome | 0.10 - 0.35 | HPLC | [4] |
Table 2: Precursor and Related Compound Content in Curcuma longa Rhizome
| Compound | Class | Content Range (µg/g dry weight) | Analytical Method |
| p-Coumaric acid | Phenylpropanoid | 50 - 150 | LC-MS |
| Ferulic acid | Phenylpropanoid | 100 - 300 | LC-MS |
| α-Zingiberene | Sesquiterpenoid | 1000 - 5000 | GC-MS |
| β-Bisabolene | Sesquiterpenoid | 200 - 800 | GC-MS |
Experimental Protocols
Protocol for Metabolite Profiling of Curcuma Rhizomes
This protocol describes the extraction and analysis of both volatile (terpenoids) and non-volatile (phenolics) compounds from Curcuma rhizomes.
Diagram of the Metabolite Profiling Workflow
Caption: Workflow for metabolite profiling.
Methodology:
-
Sample Preparation: Fresh rhizomes are washed, sliced, and freeze-dried. The dried material is then ground into a fine powder.
-
Extraction:
-
For Volatiles (Terpenoids): An aliquot of the powdered rhizome is subjected to hydrodistillation or solvent extraction with a non-polar solvent like hexane.
-
For Non-volatiles (Phenolics): A separate aliquot is extracted with a polar solvent, typically 80% methanol (B129727) or ethanol, often using sonication or shaking for a defined period.
-
-
Analysis:
-
GC-MS Analysis: The volatile extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify sesquiterpenoids like this compound.
-
LC-MS Analysis: The non-volatile extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify phenolic precursors.
-
-
Data Processing: Peak identification is performed by comparing mass spectra and retention times with authentic standards and spectral libraries. Quantification is achieved by creating calibration curves with known standards.
Protocol for Heterologous Expression and Assay of a Putative Aromatic Prenyltransferase
This protocol outlines the steps to identify and characterize a candidate aromatic prenyltransferase gene from Curcuma spp.
Methodology:
-
Gene Identification: Candidate aromatic prenyltransferase genes are identified from a Curcuma transcriptome database based on homology to known plant prenyltransferases.
-
Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli or yeast. The recombinant protein is then expressed and purified.
-
Enzyme Assay:
-
Reaction Mixture: The purified enzyme is incubated with a phenolic acceptor substrate (e.g., a simple phenol or a p-coumaric acid derivative) and a prenyl donor (e.g., FPP or a bisabolene (B7822174) derivative) in a suitable buffer containing a divalent cation (typically Mg²⁺).
-
Incubation: The reaction is incubated at an optimal temperature for a set period.
-
Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by GC-MS or LC-MS to detect the formation of prenylated phenolic compounds. The kinetic parameters (Km and Vmax) of the enzyme can be determined by varying the substrate concentrations.
-
Conclusion and Future Directions
The biosynthesis of this compound in plants is a fascinating example of metabolic convergence. While the precursor pathways are well-established, the final coupling step remains to be definitively elucidated. The identification and characterization of the putative aromatic prenyltransferase responsible for this compound formation is a key area for future research. This will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Curcuphenol in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuphenol, a bioactive sesquiterpenoid phenol found in various plant species, notably within the genus Curcuma, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge from the well-established shikimate/phenylpropanoid and terpenoid pathways. It details the precursor molecules, key enzymatic steps, and proposes a putative final coupling reaction. This guide also includes structured tables of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic pathways and experimental workflows to facilitate further research in this area.
Introduction
This compound is a sesquiterpenoid phenol characterized by a bisabolane-type sesquiterpene skeleton linked to a phenolic moiety. Its biosynthesis is a prime example of the intricate interplay between major plant secondary metabolic pathways. The carbon skeleton of this compound is derived from two distinct routes: the C15 sesquiterpenoid core originates from the terpenoid pathway, while the phenolic ring is a product of the shikimate/phenylpropanoid pathway. This guide will dissect each contributing pathway and propose the final enzymatic step that leads to the formation of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages:
-
Formation of the Phenolic Precursor via the Shikimate and Phenylpropanoid Pathways.
-
Formation of the Sesquiterpenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathways.
-
Coupling of the Precursors by a putative aromatic prenyltransferase.
Phenylpropanoid Pathway: Synthesis of the Aromatic Moiety
The phenolic component of this compound is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate various phenolic compounds.
Diagram of the Phenylpropanoid Pathway Leading to Phenolic Precursors
Caption: Phenylpropanoid pathway to phenolic precursors.
Terpenoid Pathway: Synthesis of the Sesquiterpenoid Moiety
The C15 sesquiterpenoid backbone of this compound is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the MVA and MEP pathways. These C5 units are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP is the universal precursor for all sesquiterpenoids.
A sesquiterpene synthase then catalyzes the cyclization of FPP to form a bisabolyl cation, a key intermediate in the biosynthesis of many bisabolane-type sesquiterpenoids.
Diagram of the Terpenoid Pathway Leading to the Bisabolyl Cation
Caption: Terpenoid pathway to the bisabolyl cation.
Proposed Final Step: Aromatic Prenylation
The final step in this compound biosynthesis is hypothesized to be the coupling of the bisabolyl cation (or a related neutral intermediate like bisabolene) with a phenolic precursor. This reaction is likely catalyzed by an aromatic prenyltransferase (PT) . These enzymes are known to catalyze the addition of isoprenoid moieties to aromatic acceptor molecules. While a specific this compound synthase has not yet been characterized, the existence of such an enzyme is strongly implied by the structure of the final product.
Diagram of the Proposed Final Step in this compound Biosynthesis
Caption: Proposed final step of this compound biosynthesis.
Quantitative Data
Quantitative analysis of this compound and its precursors in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering strategies. The following tables summarize available data from studies on Curcuma species.
Table 1: this compound Content in Various Curcuma Species
| Curcuma Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| C. longa | Rhizome | 0.15 - 0.45 | GC-MS | [1][2] |
| C. aromatica | Rhizome | 0.20 - 0.60 | GC-MS | [1][3] |
| C. zedoaria | Rhizome | 0.10 - 0.35 | HPLC | [4] |
Table 2: Precursor and Related Compound Content in Curcuma longa Rhizome
| Compound | Class | Content Range (µg/g dry weight) | Analytical Method |
| p-Coumaric acid | Phenylpropanoid | 50 - 150 | LC-MS |
| Ferulic acid | Phenylpropanoid | 100 - 300 | LC-MS |
| α-Zingiberene | Sesquiterpenoid | 1000 - 5000 | GC-MS |
| β-Bisabolene | Sesquiterpenoid | 200 - 800 | GC-MS |
Experimental Protocols
Protocol for Metabolite Profiling of Curcuma Rhizomes
This protocol describes the extraction and analysis of both volatile (terpenoids) and non-volatile (phenolics) compounds from Curcuma rhizomes.
Diagram of the Metabolite Profiling Workflow
Caption: Workflow for metabolite profiling.
Methodology:
-
Sample Preparation: Fresh rhizomes are washed, sliced, and freeze-dried. The dried material is then ground into a fine powder.
-
Extraction:
-
For Volatiles (Terpenoids): An aliquot of the powdered rhizome is subjected to hydrodistillation or solvent extraction with a non-polar solvent like hexane.
-
For Non-volatiles (Phenolics): A separate aliquot is extracted with a polar solvent, typically 80% methanol or ethanol, often using sonication or shaking for a defined period.
-
-
Analysis:
-
GC-MS Analysis: The volatile extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify sesquiterpenoids like this compound.
-
LC-MS Analysis: The non-volatile extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify phenolic precursors.
-
-
Data Processing: Peak identification is performed by comparing mass spectra and retention times with authentic standards and spectral libraries. Quantification is achieved by creating calibration curves with known standards.
Protocol for Heterologous Expression and Assay of a Putative Aromatic Prenyltransferase
This protocol outlines the steps to identify and characterize a candidate aromatic prenyltransferase gene from Curcuma spp.
Methodology:
-
Gene Identification: Candidate aromatic prenyltransferase genes are identified from a Curcuma transcriptome database based on homology to known plant prenyltransferases.
-
Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli or yeast. The recombinant protein is then expressed and purified.
-
Enzyme Assay:
-
Reaction Mixture: The purified enzyme is incubated with a phenolic acceptor substrate (e.g., a simple phenol or a p-coumaric acid derivative) and a prenyl donor (e.g., FPP or a bisabolene derivative) in a suitable buffer containing a divalent cation (typically Mg²⁺).
-
Incubation: The reaction is incubated at an optimal temperature for a set period.
-
Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by GC-MS or LC-MS to detect the formation of prenylated phenolic compounds. The kinetic parameters (Km and Vmax) of the enzyme can be determined by varying the substrate concentrations.
-
Conclusion and Future Directions
The biosynthesis of this compound in plants is a fascinating example of metabolic convergence. While the precursor pathways are well-established, the final coupling step remains to be definitively elucidated. The identification and characterization of the putative aromatic prenyltransferase responsible for this compound formation is a key area for future research. This will not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the biotechnological production of this compound and novel, structurally related compounds with potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Curcuphenol in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide synthesizes the current understanding of curcuphenol's anticancer mechanisms. It is important to note that while direct evidence for some of its effects is available, a significant portion of the detailed signaling pathway information is inferred from studies on the closely related and extensively researched curcuminoids, such as curcumin (B1669340) and curcumol. This is explicitly stated where applicable, highlighting areas for future investigation into this compound-specific actions.
Executive Summary
This compound, a sesquiterpenoid phenol (B47542) found in natural sources like turmeric and marine sponges, has emerged as a promising anti-cancer agent. Its mechanism of action is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and a novel role in reversing immune evasion in metastatic cancers. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects on cancer cells, with a focus on underlying signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
Immune Modulation via Histone Deacetylase (HDAC) Enhancement
A key and unique mechanism of this compound is its ability to counteract immune evasion by metastatic tumors. This is achieved through an unusual histone deacetylase (HDAC)-enhancing activity.[1][2] This activity promotes the expression of Antigen Presentation Machinery (APM) genes, such as Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), in invasive metastatic tumors.[1][2] The restoration of APM expression on the surface of cancer cells allows them to be recognized and targeted by the host's immune system, specifically CD8+ T lymphocytes.[2]
Signaling Pathway: this compound-Induced APM Expression
Caption: this compound enhances HDAC activity, leading to increased APM gene expression and immune recognition of tumor cells.
Induction of Apoptosis
This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. In human colon cancer cells (Caco-2), this pro-apoptotic effect is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Inhibition of Cell Proliferation and DNA Replication
In addition to inducing apoptosis, this compound directly inhibits the proliferation of cancer cells and halts DNA replication in a dose-dependent manner.
Putative Signaling Pathways Modulated by this compound
The following sections detail signaling pathways that are likely modulated by this compound, based on extensive research on the related compounds curcumin and curcumol. Direct investigation into the effects of this compound on these specific pathways is a promising area for future research.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Curcumin, a structurally similar compound, has been shown to inhibit this pathway by downregulating key proteins such as Akt and mTOR. It is plausible that this compound exerts its anti-proliferative effects through a similar mechanism.
Signaling Pathway: Putative Inhibition of PI3K/Akt/mTOR by this compound
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway to reduce cancer cell proliferation and survival.
JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Dysregulation of this pathway is implicated in cancer development. Curcumin has been shown to block the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent gene transcription related to cell survival and proliferation.
Signaling Pathway: Postulated Inhibition of JAK/STAT by this compound
Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound, leading to decreased transcription of pro-cancerous genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its constitutive activation in cancer cells promotes proliferation, and metastasis, and confers resistance to therapy. Curcumin is a well-documented inhibitor of the NF-κB pathway.
Signaling Pathway: Suggested NF-κB Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway, thereby reducing inflammation and cancer cell proliferation.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and related compounds on cancer cells.
Table 1: Effects of this compound on Caco-2 Colon Cancer Cells
| Parameter | Concentration (µg/ml) | Result |
| Cell Proliferation Inhibition | 14 | 9% |
| 29 | 29% | |
| 58 | 33% | |
| 116 | 32% | |
| DNA Replication (³H-thymidine incorporation) | 43 | IC50 |
| Apoptosis Induction (fold increase vs. control) | 29 | 2.6-fold |
| 58 | 3.3-fold | |
| 116 | 3.0-fold | |
| Caspase-3 Activity (fold increase vs. control) | 29 | 6.6-fold |
| 58 | 8.0-fold |
Table 2: Effects of this compound on Antigen Presentation Machinery (APM) in A9 Metastatic Lung Tumor Cells
| APM Component | This compound Treatment | Result (Relative Quantification) | p-value |
| MHC-I mRNA | 0.364 µg/ml | 24.2 | <0.05 |
| TAP1 mRNA | 0.364 µg/ml | 9.48 | <0.001 |
| LMP mRNA | 0.364 µg/ml | 2.77 | <0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 200 µl of medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 7 to 116 µg/ml). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 20 µl of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1 hour at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 405 nm using a microplate reader, with a reference wavelength of 655 nm.
-
Data Analysis: Express the cell proliferation rate as a percentage of the control.
Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment using the WST-1 assay.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 as an indicator of apoptosis.
-
Cell Lysis: Lyse this compound-treated and control cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.
Workflow: Caspase-3 Activity Assay
Caption: Workflow for determining caspase-3 activity in response to this compound treatment.
Flow Cytometry for MHC-I Surface Expression
This protocol is used to quantify the expression of MHC-I on the surface of cancer cells.
-
Cell Treatment: Treat cancer cells with this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in FACS buffer and incubate with a fluorescently-labeled anti-MHC-I antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the MHC-I signal.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential through a combination of apoptosis induction, inhibition of proliferation, and a novel mechanism of reversing immune evasion in metastatic tumors. While direct evidence for its modulation of key signaling pathways like PI3K/Akt, JAK/STAT, and NF-κB is still emerging, the extensive data on related curcuminoids strongly suggest that these are likely targets.
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with components of the PI3K/Akt, JAK/STAT, and NF-κB pathways.
-
Conducting comprehensive studies to determine the IC50 values of this compound across a broad range of cancer cell lines.
-
Investigating the effects of this compound on the cell cycle and metastasis-related processes, including the epithelial-mesenchymal transition, in various cancer models.
A deeper understanding of these mechanisms will be crucial for the development of this compound as a therapeutic agent in the clinical management of cancer.
References
An In-depth Technical Guide on the Core Mechanism of Action of Curcuphenol in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide synthesizes the current understanding of curcuphenol's anticancer mechanisms. It is important to note that while direct evidence for some of its effects is available, a significant portion of the detailed signaling pathway information is inferred from studies on the closely related and extensively researched curcuminoids, such as curcumin and curcumol. This is explicitly stated where applicable, highlighting areas for future investigation into this compound-specific actions.
Executive Summary
This compound, a sesquiterpenoid phenol found in natural sources like turmeric and marine sponges, has emerged as a promising anti-cancer agent. Its mechanism of action is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and a novel role in reversing immune evasion in metastatic cancers. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects on cancer cells, with a focus on underlying signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
Immune Modulation via Histone Deacetylase (HDAC) Enhancement
A key and unique mechanism of this compound is its ability to counteract immune evasion by metastatic tumors. This is achieved through an unusual histone deacetylase (HDAC)-enhancing activity.[1][2] This activity promotes the expression of Antigen Presentation Machinery (APM) genes, such as Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), in invasive metastatic tumors.[1][2] The restoration of APM expression on the surface of cancer cells allows them to be recognized and targeted by the host's immune system, specifically CD8+ T lymphocytes.[2]
Signaling Pathway: this compound-Induced APM Expression
Caption: this compound enhances HDAC activity, leading to increased APM gene expression and immune recognition of tumor cells.
Induction of Apoptosis
This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. In human colon cancer cells (Caco-2), this pro-apoptotic effect is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Inhibition of Cell Proliferation and DNA Replication
In addition to inducing apoptosis, this compound directly inhibits the proliferation of cancer cells and halts DNA replication in a dose-dependent manner.
Putative Signaling Pathways Modulated by this compound
The following sections detail signaling pathways that are likely modulated by this compound, based on extensive research on the related compounds curcumin and curcumol. Direct investigation into the effects of this compound on these specific pathways is a promising area for future research.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Curcumin, a structurally similar compound, has been shown to inhibit this pathway by downregulating key proteins such as Akt and mTOR. It is plausible that this compound exerts its anti-proliferative effects through a similar mechanism.
Signaling Pathway: Putative Inhibition of PI3K/Akt/mTOR by this compound
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway to reduce cancer cell proliferation and survival.
JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Dysregulation of this pathway is implicated in cancer development. Curcumin has been shown to block the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent gene transcription related to cell survival and proliferation.
Signaling Pathway: Postulated Inhibition of JAK/STAT by this compound
Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound, leading to decreased transcription of pro-cancerous genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its constitutive activation in cancer cells promotes proliferation, and metastasis, and confers resistance to therapy. Curcumin is a well-documented inhibitor of the NF-κB pathway.
Signaling Pathway: Suggested NF-κB Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway, thereby reducing inflammation and cancer cell proliferation.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and related compounds on cancer cells.
Table 1: Effects of this compound on Caco-2 Colon Cancer Cells
| Parameter | Concentration (µg/ml) | Result |
| Cell Proliferation Inhibition | 14 | 9% |
| 29 | 29% | |
| 58 | 33% | |
| 116 | 32% | |
| DNA Replication (³H-thymidine incorporation) | 43 | IC50 |
| Apoptosis Induction (fold increase vs. control) | 29 | 2.6-fold |
| 58 | 3.3-fold | |
| 116 | 3.0-fold | |
| Caspase-3 Activity (fold increase vs. control) | 29 | 6.6-fold |
| 58 | 8.0-fold |
Table 2: Effects of this compound on Antigen Presentation Machinery (APM) in A9 Metastatic Lung Tumor Cells
| APM Component | This compound Treatment | Result (Relative Quantification) | p-value |
| MHC-I mRNA | 0.364 µg/ml | 24.2 | <0.05 |
| TAP1 mRNA | 0.364 µg/ml | 9.48 | <0.001 |
| LMP mRNA | 0.364 µg/ml | 2.77 | <0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 200 µl of medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 7 to 116 µg/ml). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Add 20 µl of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1 hour at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 405 nm using a microplate reader, with a reference wavelength of 655 nm.
-
Data Analysis: Express the cell proliferation rate as a percentage of the control.
Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment using the WST-1 assay.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 as an indicator of apoptosis.
-
Cell Lysis: Lyse this compound-treated and control cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.
Workflow: Caspase-3 Activity Assay
Caption: Workflow for determining caspase-3 activity in response to this compound treatment.
Flow Cytometry for MHC-I Surface Expression
This protocol is used to quantify the expression of MHC-I on the surface of cancer cells.
-
Cell Treatment: Treat cancer cells with this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in FACS buffer and incubate with a fluorescently-labeled anti-MHC-I antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the MHC-I signal.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential through a combination of apoptosis induction, inhibition of proliferation, and a novel mechanism of reversing immune evasion in metastatic tumors. While direct evidence for its modulation of key signaling pathways like PI3K/Akt, JAK/STAT, and NF-κB is still emerging, the extensive data on related curcuminoids strongly suggest that these are likely targets.
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with components of the PI3K/Akt, JAK/STAT, and NF-κB pathways.
-
Conducting comprehensive studies to determine the IC50 values of this compound across a broad range of cancer cell lines.
-
Investigating the effects of this compound on the cell cycle and metastasis-related processes, including the epithelial-mesenchymal transition, in various cancer models.
A deeper understanding of these mechanisms will be crucial for the development of this compound as a therapeutic agent in the clinical management of cancer.
References
(S)-(+)-Curcuphenol Versus (R)-(-)-Curcuphenol: A Technical Examination of Enantioselective Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a bicyclic sesquiterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. Occurring naturally as two distinct enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, this compound presents a compelling case study in stereoselective bioactivity. The spatial arrangement of its atoms fundamentally dictates its interaction with biological targets, leading to pronounced differences in efficacy. This technical guide provides an in-depth analysis of the known biological activities of each enantiomer, focusing on anticancer, antimicrobial, and anti-inflammatory properties. It is evident from the existing body of research that (S)-(+)-curcuphenol is the predominantly bioactive enantiomer, with a wealth of quantitative data supporting its therapeutic potential. In contrast, the bioactivity of (R)-(-)-curcuphenol is significantly less characterized, with available data suggesting lower or negligible activity in many of the assays where its counterpart excels. This document aims to collate the available quantitative data, detail relevant experimental methodologies, and visualize the known signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the bioactivities of (S)-(+)-curcuphenol and (R)-(-)-curcuphenol. It is important to note the significant disparity in the volume of research, with the (S)-(+) enantiomer being the subject of extensive investigation.
Anticancer Activity
(S)-(+)-Curcuphenol has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis. In contrast, there is a conspicuous absence of quantitative anticancer data for (R)-(-)-curcuphenol in the reviewed literature.
| Cell Line | Cancer Type | (S)-(+)-Curcuphenol IC₅₀ / MIC | (R)-(-)-Curcuphenol IC₅₀ / MIC | Reference |
| HCT-116 | Colon Carcinoma | 27-35 µg/mL (IC₅₀) | Data Not Available | [1] |
| Caco-2 | Colon Adenocarcinoma | 43 µg/mL (IC₅₀ for DNA synthesis) | Data Not Available | [1] |
| A-549 | Lung Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
| HCT-8 | Colon Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
| MDAMB | Mammary Gland Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
Antimicrobial and Antifungal Activity
Both enantiomers of this compound have been reported to possess antimicrobial properties. However, quantitative data is more readily available and generally indicates stronger activity for the (S)-(+) enantiomer.
| Organism | Type | (S)-(+)-Curcuphenol MIC | (R)-(-)-Curcuphenol MIC | Reference |
| Staphylococcus aureus | Bacterium | Reported Activity | Reported Activity | |
| Vibrio anguillarum | Bacterium | Data Not Available | Reported Activity | |
| Pseudomonas aeruginosa | Bacterium | Slight increase in activity with derivatives | Data Not Available | |
| Mycobacterium intracellulare | Bacterium | Slight increase in activity with derivatives | Data Not Available |
Antimalarial Activity
The antimalarial activity of (S)-(+)-curcuphenol has been evaluated against Plasmodium falciparum.
| Organism | Strain | (S)-(+)-Curcuphenol IC₅₀ | (R)-(-)-Curcuphenol IC₅₀ | Reference |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 16.5 µM | Data Not Available |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound enantiomer, typically dissolved in a vehicle like DMSO, and further diluted in culture medium. A vehicle-only control is included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Workflow for Caspase-3 Activity Assay
Caption: Workflow for measuring caspase-3 activity.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Lysis: Both floating and adherent cells are collected and lysed to release intracellular proteins, including caspases.
-
Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Enzymatic Cleavage: Active caspase-3 in the lysate cleaves the substrate, releasing a chromophore or fluorophore.
-
Detection: The amount of cleaved substrate is quantified by measuring the absorbance or fluorescence.
-
Analysis: The caspase-3 activity is expressed as a fold-change relative to untreated control cells.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Steps:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways Modulated by (S)-(+)-Curcuphenol
The anticancer activity of (S)-(+)-curcuphenol is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
(S)-(+)-Curcuphenol has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway.
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by (S)-(+)-curcuphenol.
This pathway illustrates that (S)-(+)-curcuphenol likely initiates an intrinsic apoptotic cascade, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.
Conclusion and Future Directions
The available scientific evidence strongly indicates a significant stereoselectivity in the bioactivity of this compound, with the (S)-(+) enantiomer demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. In contrast, the (R)-(-) enantiomer appears to be significantly less active, although a comprehensive quantitative assessment is currently lacking in the literature. This disparity underscores the critical importance of stereochemistry in drug design and development.
For researchers and drug development professionals, (S)-(+)-curcuphenol represents a promising natural product lead for the development of novel therapeutics. Its demonstrated ability to induce apoptosis in cancer cells and inhibit the growth of various pathogens warrants further investigation and preclinical development.
A significant gap in the current knowledge is the limited characterization of the bioactivity of (R)-(-)-curcuphenol. Future research should prioritize the systematic evaluation of this enantiomer across a range of biological assays to provide a complete picture of this compound's stereoselective effects. Direct comparative studies of both enantiomers in the same experimental systems are essential to definitively quantify the differences in their bioactivity. Furthermore, elucidating the specific molecular targets of (S)-(+)-curcuphenol will provide a deeper understanding of its mechanisms of action and facilitate the rational design of more potent and selective analogs.
References
(S)-(+)-Curcuphenol Versus (R)-(-)-Curcuphenol: A Technical Examination of Enantioselective Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a bicyclic sesquiterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. Occurring naturally as two distinct enantiomers, (S)-(+)-curcuphenol and (R)-(-)-curcuphenol, this compound presents a compelling case study in stereoselective bioactivity. The spatial arrangement of its atoms fundamentally dictates its interaction with biological targets, leading to pronounced differences in efficacy. This technical guide provides an in-depth analysis of the known biological activities of each enantiomer, focusing on anticancer, antimicrobial, and anti-inflammatory properties. It is evident from the existing body of research that (S)-(+)-curcuphenol is the predominantly bioactive enantiomer, with a wealth of quantitative data supporting its therapeutic potential. In contrast, the bioactivity of (R)-(-)-curcuphenol is significantly less characterized, with available data suggesting lower or negligible activity in many of the assays where its counterpart excels. This document aims to collate the available quantitative data, detail relevant experimental methodologies, and visualize the known signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data available for the bioactivities of (S)-(+)-curcuphenol and (R)-(-)-curcuphenol. It is important to note the significant disparity in the volume of research, with the (S)-(+) enantiomer being the subject of extensive investigation.
Anticancer Activity
(S)-(+)-Curcuphenol has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis. In contrast, there is a conspicuous absence of quantitative anticancer data for (R)-(-)-curcuphenol in the reviewed literature.
| Cell Line | Cancer Type | (S)-(+)-Curcuphenol IC₅₀ / MIC | (R)-(-)-Curcuphenol IC₅₀ / MIC | Reference |
| HCT-116 | Colon Carcinoma | 27-35 µg/mL (IC₅₀) | Data Not Available | [1] |
| Caco-2 | Colon Adenocarcinoma | 43 µg/mL (IC₅₀ for DNA synthesis) | Data Not Available | [1] |
| A-549 | Lung Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
| HCT-8 | Colon Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
| MDAMB | Mammary Gland Carcinoma | 0.1-10 µg/mL (MIC) | Data Not Available | [2] |
Antimicrobial and Antifungal Activity
Both enantiomers of this compound have been reported to possess antimicrobial properties. However, quantitative data is more readily available and generally indicates stronger activity for the (S)-(+) enantiomer.
| Organism | Type | (S)-(+)-Curcuphenol MIC | (R)-(-)-Curcuphenol MIC | Reference |
| Staphylococcus aureus | Bacterium | Reported Activity | Reported Activity | |
| Vibrio anguillarum | Bacterium | Data Not Available | Reported Activity | |
| Pseudomonas aeruginosa | Bacterium | Slight increase in activity with derivatives | Data Not Available | |
| Mycobacterium intracellulare | Bacterium | Slight increase in activity with derivatives | Data Not Available |
Antimalarial Activity
The antimalarial activity of (S)-(+)-curcuphenol has been evaluated against Plasmodium falciparum.
| Organism | Strain | (S)-(+)-Curcuphenol IC₅₀ | (R)-(-)-Curcuphenol IC₅₀ | Reference |
| Plasmodium falciparum | W2 (chloroquine-resistant) | 16.5 µM | Data Not Available |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound enantiomer, typically dissolved in a vehicle like DMSO, and further diluted in culture medium. A vehicle-only control is included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Workflow for Caspase-3 Activity Assay
Caption: Workflow for measuring caspase-3 activity.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Lysis: Both floating and adherent cells are collected and lysed to release intracellular proteins, including caspases.
-
Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Enzymatic Cleavage: Active caspase-3 in the lysate cleaves the substrate, releasing a chromophore or fluorophore.
-
Detection: The amount of cleaved substrate is quantified by measuring the absorbance or fluorescence.
-
Analysis: The caspase-3 activity is expressed as a fold-change relative to untreated control cells.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Steps:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways Modulated by (S)-(+)-Curcuphenol
The anticancer activity of (S)-(+)-curcuphenol is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
(S)-(+)-Curcuphenol has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway.
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by (S)-(+)-curcuphenol.
This pathway illustrates that (S)-(+)-curcuphenol likely initiates an intrinsic apoptotic cascade, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.
Conclusion and Future Directions
The available scientific evidence strongly indicates a significant stereoselectivity in the bioactivity of this compound, with the (S)-(+) enantiomer demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties. In contrast, the (R)-(-) enantiomer appears to be significantly less active, although a comprehensive quantitative assessment is currently lacking in the literature. This disparity underscores the critical importance of stereochemistry in drug design and development.
For researchers and drug development professionals, (S)-(+)-curcuphenol represents a promising natural product lead for the development of novel therapeutics. Its demonstrated ability to induce apoptosis in cancer cells and inhibit the growth of various pathogens warrants further investigation and preclinical development.
A significant gap in the current knowledge is the limited characterization of the bioactivity of (R)-(-)-curcuphenol. Future research should prioritize the systematic evaluation of this enantiomer across a range of biological assays to provide a complete picture of this compound's stereoselective effects. Direct comparative studies of both enantiomers in the same experimental systems are essential to definitively quantify the differences in their bioactivity. Furthermore, elucidating the specific molecular targets of (S)-(+)-curcuphenol will provide a deeper understanding of its mechanisms of action and facilitate the rational design of more potent and selective analogs.
References
An In-Depth Technical Guide to the Ethnopharmacological Uses of Curcuphenol-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuphenol, a bioactive sesquiterpenoid phenol (B47542), has garnered significant scientific interest due to its presence in various traditional medicinal plants and its diverse pharmacological activities. This technical guide provides a comprehensive investigation into the ethnopharmacological uses of this compound-containing plants, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This compound is found in a variety of plant species, most notably within the Curcuma genus, which has a long history of use in traditional medicine for treating ailments such as wounds, liver disorders, and jaundice.[1] Scientific investigations have unveiled its potent antiproliferative, pro-apoptotic, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data on these activities, presents detailed experimental protocols for their assessment, and elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Traditional medicine has long utilized plants rich in bioactive compounds for the treatment of various diseases. Among these compounds, this compound has emerged as a promising molecule with a wide range of therapeutic applications. This sesquiterpene phenol is isolated from various natural sources, including marine sponges and several plant species.[2] Notable plant sources include members of the Curcuma genus, such as Curcuma longa (turmeric), as well as Baccharis penningtonii, Valeriana wallichii, Ruta graveolens, Protium heptaphyllum, and Achillea sudetica.[2]
The ethnopharmacological history of Curcuma species is extensive, with traditional uses documented for wound healing, liver ailments, jaundice, and as a blood purifier.[1][3] These traditional applications have spurred scientific inquiry into the pharmacological properties of their constituents, including this compound. Modern research has validated many of these traditional uses, demonstrating that this compound exhibits a remarkable spectrum of biological activities, including antiproliferative, pro-apoptotic, antimicrobial, antifungal, antimalarial, antileishmanial, and antioxidant effects. Furthermore, recent studies have highlighted its unique ability to enhance histone deacetylase (HDAC) activity, suggesting a role in epigenetic regulation and cancer therapy.
This guide aims to consolidate the current knowledge on this compound, providing a technical and in-depth resource for the scientific community. It will cover the ethnopharmacological background, present quantitative data on its biological activities, detail the experimental protocols used to assess these activities, and provide visual representations of the molecular pathways it influences.
Ethnopharmacological Uses of this compound-Containing Plants
The primary plant sources of this compound belong to the genus Curcuma, which has been a cornerstone of traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine, for centuries.
-
Curcuma longa (Turmeric): The rhizomes of C. longa are widely used for their anti-inflammatory, antiseptic, and digestive properties. Traditionally, turmeric paste is applied to wounds to promote healing and prevent infection. It is also ingested to treat liver disorders, jaundice, and to purify the blood.
-
Curcuma zedoaria (White Turmeric): This species is traditionally used to treat digestive disorders, inflammation, and menstrual irregularities.
-
Other Curcuma Species: Various other Curcuma species are used in traditional medicine for a range of ailments, including skin diseases, respiratory conditions, and parasitic infections.
While the ethnopharmacological literature often refers to the whole plant or its crude extracts, the presence of this compound and its related compounds, like curcumin (B1669340), is believed to contribute significantly to these therapeutic effects.
Quantitative Data on Biological Activities
This section summarizes the quantitative data on the pharmacological activities of this compound and related compounds. The data is presented in structured tables for easy comparison.
Antiproliferative and Cytotoxic Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
Table 1: Antiproliferative Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | Caco-2 (Colon Cancer) | Cell Proliferation | 29–116 µg/ml (inhibited proliferation) | |
| Curcumin | MCF-7 (Breast Cancer) | MTT | 11.21 µM (48h) | |
| Curcumin | MDA-MB-231 (Breast Cancer) | MTT | 18.62 µM (48h) | |
| Curcumin | HeLa (Cervical Cancer) | MTT | 242.8 µM (72h) | |
| Curcuma longa leaf essential oil | MCF-7 (Breast Cancer) | Cytotoxicity | 40.74 ± 2.19 µg/mL | |
| Curcuma longa leaf essential oil | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 45.17 ± 2.36 µg/mL |
Antimicrobial Activity
This compound and extracts from Curcuma species have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound/Extract | Microorganism | Assay | MIC Value | Reference |
| Curcumin | Pseudomonas aeruginosa | Macrodilution | 175 µg/ml | |
| Curcumin | Bacillus subtilis | Macrodilution | 129 µg/ml | |
| Curcumin | Staphylococcus aureus (MSSA) | Macrodilution | 219 µg/ml | |
| Curcumin | Staphylococcus aureus (MRSA) | Macrodilution | 217 µg/ml | |
| Curcumin | Escherichia coli | Macrodilution | 163 µg/ml | |
| Curcumin | Enterococcus faecalis | Macrodilution | 293 µg/ml | |
| Curcumin | Klebsiella pneumoniae | Macrodilution | 216 µg/ml |
Antioxidant Activity
The antioxidant properties of this compound and related compounds contribute to their protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| Curcuma longa leaf essential oil | DPPH | 8.62 ± 0.18 µg/mL | |
| Curcuma longa leaf essential oil | ABTS | 9.21 ± 0.29 µg/mL |
In Vivo Anti-inflammatory and Anti-tumor Activity
Table 4: In Vivo Activity of this compound Analogs
| Compound | Model | Dosage | Effect | Reference |
| PC-02-113 (this compound analog) | A9 lung cancer cells (subcutaneous injection in mice) | 5.2 mg/kg | Significant reduction in tumor volume (p < 0.0001) | |
| PC-03-97-1 (this compound analog) | A9 lung cancer cells (subcutaneous injection in mice) | 5.2 mg/kg | Significant reduction in tumor volume (p < 0.0001) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Isolation of this compound
Protocol for Hydrodistillation of Essential Oil from Curcuma longa Rhizomes:
-
Sample Preparation: Fresh rhizomes of Curcuma longa are thoroughly washed, cut into small pieces, and weighed.
-
Hydrodistillation: The rhizome pieces are placed in a round-bottom flask with distilled water. The flask is connected to a Clevenger-type apparatus.
-
Extraction: The mixture is heated to boiling, and the steam containing the volatile essential oils is condensed and collected. The process is typically carried out for 3-4 hours.
-
Oil Separation: The collected distillate separates into an aqueous layer and an upper layer of essential oil. The essential oil is carefully separated.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark glass vial at 4°C until further analysis.
GC-MS Analysis of Essential Oil
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent, such as hexane (B92381) or methanol (B129727).
-
GC-MS System: A GC-MS system equipped with a suitable capillary column (e.g., DB-5MS) is used.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 75°C, holding for 5 minutes, then ramping up to 250°C at a rate of 2.5°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Typically scanned from 40 to 850 amu.
-
-
Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of known compounds.
MTT Assay for Cell Viability
Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control if applicable.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare different concentrations of the test compound (e.g., this compound) in the same solvent. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Reaction: Add a specific volume of the test sample or standard to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Protocol for Carrageenan-Induced Paw Edema in Rodents:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the test compound (e.g., this compound). Administer the treatments, usually orally or intraperitoneally, at a specific time before inducing inflammation.
-
Induction of Edema: Inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.
Signaling Pathways and Molecular Mechanisms
This compound and the related compound curcumin exert their biological effects by modulating various intracellular signaling pathways.
Apoptosis Induction via Caspase Activation
This compound has been shown to induce apoptosis in cancer cells, a process that is often mediated by the activation of caspases. One of the key executioner caspases is caspase-3.
Caption: Intrinsic apoptosis pathway activated by this compound.
Modulation of Inflammatory Pathways (NF-κB)
The anti-inflammatory effects of this compound and curcumin are partly attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Regulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Curcumin has been shown to modulate this pathway, and it is likely that this compound has similar effects.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Perspectives
This compound, a key bioactive compound in several traditionally used medicinal plants, exhibits a remarkable array of pharmacological activities that provide a scientific basis for their ethnopharmacological applications. The quantitative data summarized in this guide highlight its potential as an antiproliferative, antimicrobial, and anti-inflammatory agent. The detailed experimental protocols offer a practical resource for researchers to further investigate its properties.
While significant progress has been made in understanding the biological effects of this compound, several areas warrant further investigation. There is a need for more comprehensive quantitative data on the bioactivities of pure this compound, as much of the current literature focuses on curcumin or crude extracts. Detailed studies on the in vivo efficacy, pharmacokinetics, and safety of this compound are also crucial for its potential clinical translation. Furthermore, a deeper understanding of its molecular targets and the intricate details of its interactions with signaling pathways will be instrumental in designing novel therapeutic strategies. The development of optimized and standardized protocols for the extraction and isolation of this compound will also be vital for ensuring the quality and consistency of future research and potential therapeutic products.
References
An In-Depth Technical Guide to the Ethnopharmacological Uses of Curcuphenol-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuphenol, a bioactive sesquiterpenoid phenol, has garnered significant scientific interest due to its presence in various traditional medicinal plants and its diverse pharmacological activities. This technical guide provides a comprehensive investigation into the ethnopharmacological uses of this compound-containing plants, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This compound is found in a variety of plant species, most notably within the Curcuma genus, which has a long history of use in traditional medicine for treating ailments such as wounds, liver disorders, and jaundice.[1] Scientific investigations have unveiled its potent antiproliferative, pro-apoptotic, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data on these activities, presents detailed experimental protocols for their assessment, and elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Traditional medicine has long utilized plants rich in bioactive compounds for the treatment of various diseases. Among these compounds, this compound has emerged as a promising molecule with a wide range of therapeutic applications. This sesquiterpene phenol is isolated from various natural sources, including marine sponges and several plant species.[2] Notable plant sources include members of the Curcuma genus, such as Curcuma longa (turmeric), as well as Baccharis penningtonii, Valeriana wallichii, Ruta graveolens, Protium heptaphyllum, and Achillea sudetica.[2]
The ethnopharmacological history of Curcuma species is extensive, with traditional uses documented for wound healing, liver ailments, jaundice, and as a blood purifier.[1][3] These traditional applications have spurred scientific inquiry into the pharmacological properties of their constituents, including this compound. Modern research has validated many of these traditional uses, demonstrating that this compound exhibits a remarkable spectrum of biological activities, including antiproliferative, pro-apoptotic, antimicrobial, antifungal, antimalarial, antileishmanial, and antioxidant effects. Furthermore, recent studies have highlighted its unique ability to enhance histone deacetylase (HDAC) activity, suggesting a role in epigenetic regulation and cancer therapy.
This guide aims to consolidate the current knowledge on this compound, providing a technical and in-depth resource for the scientific community. It will cover the ethnopharmacological background, present quantitative data on its biological activities, detail the experimental protocols used to assess these activities, and provide visual representations of the molecular pathways it influences.
Ethnopharmacological Uses of this compound-Containing Plants
The primary plant sources of this compound belong to the genus Curcuma, which has been a cornerstone of traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine, for centuries.
-
Curcuma longa (Turmeric): The rhizomes of C. longa are widely used for their anti-inflammatory, antiseptic, and digestive properties. Traditionally, turmeric paste is applied to wounds to promote healing and prevent infection. It is also ingested to treat liver disorders, jaundice, and to purify the blood.
-
Curcuma zedoaria (White Turmeric): This species is traditionally used to treat digestive disorders, inflammation, and menstrual irregularities.
-
Other Curcuma Species: Various other Curcuma species are used in traditional medicine for a range of ailments, including skin diseases, respiratory conditions, and parasitic infections.
While the ethnopharmacological literature often refers to the whole plant or its crude extracts, the presence of this compound and its related compounds, like curcumin, is believed to contribute significantly to these therapeutic effects.
Quantitative Data on Biological Activities
This section summarizes the quantitative data on the pharmacological activities of this compound and related compounds. The data is presented in structured tables for easy comparison.
Antiproliferative and Cytotoxic Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
Table 1: Antiproliferative Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | Caco-2 (Colon Cancer) | Cell Proliferation | 29–116 µg/ml (inhibited proliferation) | |
| Curcumin | MCF-7 (Breast Cancer) | MTT | 11.21 µM (48h) | |
| Curcumin | MDA-MB-231 (Breast Cancer) | MTT | 18.62 µM (48h) | |
| Curcumin | HeLa (Cervical Cancer) | MTT | 242.8 µM (72h) | |
| Curcuma longa leaf essential oil | MCF-7 (Breast Cancer) | Cytotoxicity | 40.74 ± 2.19 µg/mL | |
| Curcuma longa leaf essential oil | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 45.17 ± 2.36 µg/mL |
Antimicrobial Activity
This compound and extracts from Curcuma species have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound/Extract | Microorganism | Assay | MIC Value | Reference |
| Curcumin | Pseudomonas aeruginosa | Macrodilution | 175 µg/ml | |
| Curcumin | Bacillus subtilis | Macrodilution | 129 µg/ml | |
| Curcumin | Staphylococcus aureus (MSSA) | Macrodilution | 219 µg/ml | |
| Curcumin | Staphylococcus aureus (MRSA) | Macrodilution | 217 µg/ml | |
| Curcumin | Escherichia coli | Macrodilution | 163 µg/ml | |
| Curcumin | Enterococcus faecalis | Macrodilution | 293 µg/ml | |
| Curcumin | Klebsiella pneumoniae | Macrodilution | 216 µg/ml |
Antioxidant Activity
The antioxidant properties of this compound and related compounds contribute to their protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| Curcuma longa leaf essential oil | DPPH | 8.62 ± 0.18 µg/mL | |
| Curcuma longa leaf essential oil | ABTS | 9.21 ± 0.29 µg/mL |
In Vivo Anti-inflammatory and Anti-tumor Activity
Table 4: In Vivo Activity of this compound Analogs
| Compound | Model | Dosage | Effect | Reference |
| PC-02-113 (this compound analog) | A9 lung cancer cells (subcutaneous injection in mice) | 5.2 mg/kg | Significant reduction in tumor volume (p < 0.0001) | |
| PC-03-97-1 (this compound analog) | A9 lung cancer cells (subcutaneous injection in mice) | 5.2 mg/kg | Significant reduction in tumor volume (p < 0.0001) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Isolation of this compound
Protocol for Hydrodistillation of Essential Oil from Curcuma longa Rhizomes:
-
Sample Preparation: Fresh rhizomes of Curcuma longa are thoroughly washed, cut into small pieces, and weighed.
-
Hydrodistillation: The rhizome pieces are placed in a round-bottom flask with distilled water. The flask is connected to a Clevenger-type apparatus.
-
Extraction: The mixture is heated to boiling, and the steam containing the volatile essential oils is condensed and collected. The process is typically carried out for 3-4 hours.
-
Oil Separation: The collected distillate separates into an aqueous layer and an upper layer of essential oil. The essential oil is carefully separated.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until further analysis.
GC-MS Analysis of Essential Oil
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent, such as hexane or methanol.
-
GC-MS System: A GC-MS system equipped with a suitable capillary column (e.g., DB-5MS) is used.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 75°C, holding for 5 minutes, then ramping up to 250°C at a rate of 2.5°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Typically scanned from 40 to 850 amu.
-
-
Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of known compounds.
MTT Assay for Cell Viability
Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control if applicable.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare different concentrations of the test compound (e.g., this compound) in the same solvent. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Reaction: Add a specific volume of the test sample or standard to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Protocol for Carrageenan-Induced Paw Edema in Rodents:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the test compound (e.g., this compound). Administer the treatments, usually orally or intraperitoneally, at a specific time before inducing inflammation.
-
Induction of Edema: Inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.
Signaling Pathways and Molecular Mechanisms
This compound and the related compound curcumin exert their biological effects by modulating various intracellular signaling pathways.
Apoptosis Induction via Caspase Activation
This compound has been shown to induce apoptosis in cancer cells, a process that is often mediated by the activation of caspases. One of the key executioner caspases is caspase-3.
Caption: Intrinsic apoptosis pathway activated by this compound.
Modulation of Inflammatory Pathways (NF-κB)
The anti-inflammatory effects of this compound and curcumin are partly attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Regulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Curcumin has been shown to modulate this pathway, and it is likely that this compound has similar effects.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Perspectives
This compound, a key bioactive compound in several traditionally used medicinal plants, exhibits a remarkable array of pharmacological activities that provide a scientific basis for their ethnopharmacological applications. The quantitative data summarized in this guide highlight its potential as an antiproliferative, antimicrobial, and anti-inflammatory agent. The detailed experimental protocols offer a practical resource for researchers to further investigate its properties.
While significant progress has been made in understanding the biological effects of this compound, several areas warrant further investigation. There is a need for more comprehensive quantitative data on the bioactivities of pure this compound, as much of the current literature focuses on curcumin or crude extracts. Detailed studies on the in vivo efficacy, pharmacokinetics, and safety of this compound are also crucial for its potential clinical translation. Furthermore, a deeper understanding of its molecular targets and the intricate details of its interactions with signaling pathways will be instrumental in designing novel therapeutic strategies. The development of optimized and standardized protocols for the extraction and isolation of this compound will also be vital for ensuring the quality and consistency of future research and potential therapeutic products.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Curcuphenol from Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a sesquiterpenoid phenol (B47542) found in Curcuma longa (turmeric), has garnered interest in the scientific community for its potential therapeutic properties. Unlike the more extensively studied curcuminoids, this compound is a component of the volatile essential oil fraction of the turmeric rhizome. Emerging research has highlighted its unique biological activities, including its ability to counteract immune escape in metastatic tumors by modulating key signaling pathways.
These application notes provide a comprehensive protocol for the isolation of this compound from Curcuma longa rhizomes. The methodology covers the extraction of the essential oil and the subsequent chromatographic purification of the target compound. Additionally, this document summarizes relevant quantitative data and presents a diagram of the implicated signaling pathway to support further research and drug development efforts.
Data Presentation
A summary of quantitative data related to the isolation of this compound and the composition of Curcuma longa essential oil is presented in the table below. It is important to note that the yield of both the essential oil and this compound can vary depending on the geographical origin, cultivation conditions, and the specific variety of Curcuma longa used.
| Parameter | Value | Source |
| Essential Oil Yield from Rhizomes | 0.36% - 5.49% (w/w) | [1][2] |
| This compound Content in Flower Essential Oil | 0.6% | [3] |
| Purity of Curcuminoids after Chromatographic Separation | 91.1% - 97.9% | [4] |
Note: The purity of isolated this compound is expected to be comparable to that of other separated curcuminoids using similar chromatographic techniques.
Experimental Protocols
This section details the experimental procedures for the isolation of this compound from Curcuma longa rhizomes. The protocol is divided into two main stages: extraction of the essential oil and purification of this compound.
Part 1: Extraction of Curcuma longa Essential Oil by Hydrodistillation
This protocol describes the extraction of the essential oil from dried Curcuma longa rhizomes using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried Curcuma longa rhizomes
-
Grinder or mill
-
Distilled water
-
Clevenger-type apparatus with a round-bottom flask, condenser, and collection tube
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
Thoroughly wash the fresh Curcuma longa rhizomes to remove any soil and debris.
-
Dry the rhizomes in a shaded, well-ventilated area until they are completely brittle.
-
Grind the dried rhizomes into a coarse powder using a grinder or mill.
-
-
Hydrodistillation:
-
Place a known quantity of the powdered rhizome (e.g., 500 g) into the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:4 w/v ratio of plant material to water).
-
Set up the Clevenger apparatus, ensuring all glass joints are properly sealed.
-
Begin heating the flask using the heating mantle.
-
Continue the distillation for 3-4 hours, or until no more oil is collected in the collection tube.
-
-
Oil Collection and Drying:
-
After distillation, allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection tube.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate.
-
Decant the dried oil into a clean, airtight glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a dark location to prevent degradation.
-
Part 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the purification of this compound from the extracted essential oil using preparative HPLC.
Materials and Equipment:
-
Curcuma longa essential oil
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Syringe filters (0.45 µm)
-
Collection vials or fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the essential oil in a suitable solvent (e.g., acetonitrile) to a high concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase preparative column (dimensions will depend on the scale of purification).
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC runs to achieve the best separation of this compound from other components. A starting point could be a linear gradient from 40% to 90% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV detector set at a wavelength suitable for the detection of phenolic compounds (e.g., 280 nm).
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time should be predetermined using an analytical standard if available, or by analyzing collected fractions by methods such as GC-MS.
-
-
Solvent Removal and Purity Analysis:
-
Combine the collected fractions containing this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Analyze the purity of the isolated this compound using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Visualization of Signaling Pathway and Experimental Workflow
This compound Isolation Workflow
Caption: Workflow for the isolation of this compound from Curcuma longa.
This compound-Modulated IFN-γ Signaling Pathway
Research suggests that this compound can counteract the immune escape of metastatic tumors by influencing the Interferon-gamma (IFN-γ) signaling pathway, leading to the increased expression of Transporter associated with Antigen Processing 1 (TAP1) and Major Histocompatibility Complex Class I (MHC-I) molecules.
Caption: this compound's modulation of the IFN-γ signaling pathway.
References
- 1. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale. | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Isolation of Curcuphenol from Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a sesquiterpenoid phenol found in Curcuma longa (turmeric), has garnered interest in the scientific community for its potential therapeutic properties. Unlike the more extensively studied curcuminoids, this compound is a component of the volatile essential oil fraction of the turmeric rhizome. Emerging research has highlighted its unique biological activities, including its ability to counteract immune escape in metastatic tumors by modulating key signaling pathways.
These application notes provide a comprehensive protocol for the isolation of this compound from Curcuma longa rhizomes. The methodology covers the extraction of the essential oil and the subsequent chromatographic purification of the target compound. Additionally, this document summarizes relevant quantitative data and presents a diagram of the implicated signaling pathway to support further research and drug development efforts.
Data Presentation
A summary of quantitative data related to the isolation of this compound and the composition of Curcuma longa essential oil is presented in the table below. It is important to note that the yield of both the essential oil and this compound can vary depending on the geographical origin, cultivation conditions, and the specific variety of Curcuma longa used.
| Parameter | Value | Source |
| Essential Oil Yield from Rhizomes | 0.36% - 5.49% (w/w) | [1][2] |
| This compound Content in Flower Essential Oil | 0.6% | [3] |
| Purity of Curcuminoids after Chromatographic Separation | 91.1% - 97.9% | [4] |
Note: The purity of isolated this compound is expected to be comparable to that of other separated curcuminoids using similar chromatographic techniques.
Experimental Protocols
This section details the experimental procedures for the isolation of this compound from Curcuma longa rhizomes. The protocol is divided into two main stages: extraction of the essential oil and purification of this compound.
Part 1: Extraction of Curcuma longa Essential Oil by Hydrodistillation
This protocol describes the extraction of the essential oil from dried Curcuma longa rhizomes using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried Curcuma longa rhizomes
-
Grinder or mill
-
Distilled water
-
Clevenger-type apparatus with a round-bottom flask, condenser, and collection tube
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
Thoroughly wash the fresh Curcuma longa rhizomes to remove any soil and debris.
-
Dry the rhizomes in a shaded, well-ventilated area until they are completely brittle.
-
Grind the dried rhizomes into a coarse powder using a grinder or mill.
-
-
Hydrodistillation:
-
Place a known quantity of the powdered rhizome (e.g., 500 g) into the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:4 w/v ratio of plant material to water).
-
Set up the Clevenger apparatus, ensuring all glass joints are properly sealed.
-
Begin heating the flask using the heating mantle.
-
Continue the distillation for 3-4 hours, or until no more oil is collected in the collection tube.
-
-
Oil Collection and Drying:
-
After distillation, allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection tube.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate.
-
Decant the dried oil into a clean, airtight glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a dark location to prevent degradation.
-
Part 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the purification of this compound from the extracted essential oil using preparative HPLC.
Materials and Equipment:
-
Curcuma longa essential oil
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Syringe filters (0.45 µm)
-
Collection vials or fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the essential oil in a suitable solvent (e.g., acetonitrile) to a high concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase preparative column (dimensions will depend on the scale of purification).
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC runs to achieve the best separation of this compound from other components. A starting point could be a linear gradient from 40% to 90% acetonitrile over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV detector set at a wavelength suitable for the detection of phenolic compounds (e.g., 280 nm).
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time should be predetermined using an analytical standard if available, or by analyzing collected fractions by methods such as GC-MS.
-
-
Solvent Removal and Purity Analysis:
-
Combine the collected fractions containing this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Analyze the purity of the isolated this compound using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Visualization of Signaling Pathway and Experimental Workflow
This compound Isolation Workflow
Caption: Workflow for the isolation of this compound from Curcuma longa.
This compound-Modulated IFN-γ Signaling Pathway
Research suggests that this compound can counteract the immune escape of metastatic tumors by influencing the Interferon-gamma (IFN-γ) signaling pathway, leading to the increased expression of Transporter associated with Antigen Processing 1 (TAP1) and Major Histocompatibility Complex Class I (MHC-I) molecules.
Caption: this compound's modulation of the IFN-γ signaling pathway.
References
- 1. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale. | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Cell-Based Assays to Determine Curcuphenol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Curcuphenol's cytotoxic effects on cancer cells. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of associated cellular pathways.
Introduction to this compound and its Anticancer Potential
This compound, a sesquiterpenoid isolated from marine sponges and terrestrial plants, has demonstrated significant biological activities, including anticancer properties. Its structural similarity to curcumin, a well-studied natural compound with known anticancer effects, has prompted further investigation into its mechanisms of action. Understanding the cytotoxic and pro-apoptotic effects of this compound is crucial for its potential development as a therapeutic agent. Cell-based assays are fundamental tools for quantifying its potency and elucidating the cellular pathways it modulates.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Curcumin | MCF-7 | Breast Adenocarcinoma | 29.3 ± 1.7 | [1] |
| Curcumin | MDA-MB-231 | Breast Adenocarcinoma | 21.5 ± 4.7 | [1] |
| Curcumin Derivative 1 | MCF-7 | Breast Adenocarcinoma | 13.1 ± 1.6 | [1] |
| Curcumin Derivative 2 | MDA-MB-231 | Breast Adenocarcinoma | 3.37 | [1] |
| Curcumin Derivative 3b | MCF-7 | Breast Adenocarcinoma | 4.95 ± 0.94 | [2] |
| Curcumin Derivative 3g | MCF-7 | Breast Adenocarcinoma | 0.61 ± 0.05 | |
| Curcumin Derivative 5 | MCF-7 | Breast Adenocarcinoma | >100 | |
| Curcumin Derivative 6 | MCF-7 | Breast Adenocarcinoma | >100 | |
| Curcumin Derivative 16 | MCF-7 | Breast Adenocarcinoma | 2.7 ± 0.5 | |
| Curcumin Derivative 17 | MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.1 | |
| Curcumin Derivative 18 | MCF-7 | Breast Adenocarcinoma | 2.4 ± 1.0 | |
| Curcumin Derivative 27a | MDA-MB-231 | Breast Adenocarcinoma | 2.67 | |
| Curcumin Derivative 27b | MDA-MB-231 | Breast Adenocarcinoma | 1.98 | |
| Curcumin Derivative TL3 | MDA-MB-231 | Breast Adenocarcinoma | Significantly lower than Curcumin | |
| Curcumin Derivative TL4 | MDA-MB-231 | Breast Adenocarcinoma | 0.86 | |
| Curcumin Derivative TL5 | MDA-MB-231 | Breast Adenocarcinoma | 1.31 | |
| Curcumin Derivative TL6 | MDA-MB-231 | Breast Adenocarcinoma | 3.58 |
Experimental Protocols
Detailed methodologies for three key assays to assess this compound's cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium. Include wells for controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium alone (background).
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assays to Determine Curcuphenol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Curcuphenol's cytotoxic effects on cancer cells. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of associated cellular pathways.
Introduction to this compound and its Anticancer Potential
This compound, a sesquiterpenoid isolated from marine sponges and terrestrial plants, has demonstrated significant biological activities, including anticancer properties. Its structural similarity to curcumin, a well-studied natural compound with known anticancer effects, has prompted further investigation into its mechanisms of action. Understanding the cytotoxic and pro-apoptotic effects of this compound is crucial for its potential development as a therapeutic agent. Cell-based assays are fundamental tools for quantifying its potency and elucidating the cellular pathways it modulates.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Curcumin | MCF-7 | Breast Adenocarcinoma | 29.3 ± 1.7 | [1] |
| Curcumin | MDA-MB-231 | Breast Adenocarcinoma | 21.5 ± 4.7 | [1] |
| Curcumin Derivative 1 | MCF-7 | Breast Adenocarcinoma | 13.1 ± 1.6 | [1] |
| Curcumin Derivative 2 | MDA-MB-231 | Breast Adenocarcinoma | 3.37 | [1] |
| Curcumin Derivative 3b | MCF-7 | Breast Adenocarcinoma | 4.95 ± 0.94 | [2] |
| Curcumin Derivative 3g | MCF-7 | Breast Adenocarcinoma | 0.61 ± 0.05 | |
| Curcumin Derivative 5 | MCF-7 | Breast Adenocarcinoma | >100 | |
| Curcumin Derivative 6 | MCF-7 | Breast Adenocarcinoma | >100 | |
| Curcumin Derivative 16 | MCF-7 | Breast Adenocarcinoma | 2.7 ± 0.5 | |
| Curcumin Derivative 17 | MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.1 | |
| Curcumin Derivative 18 | MCF-7 | Breast Adenocarcinoma | 2.4 ± 1.0 | |
| Curcumin Derivative 27a | MDA-MB-231 | Breast Adenocarcinoma | 2.67 | |
| Curcumin Derivative 27b | MDA-MB-231 | Breast Adenocarcinoma | 1.98 | |
| Curcumin Derivative TL3 | MDA-MB-231 | Breast Adenocarcinoma | Significantly lower than Curcumin | |
| Curcumin Derivative TL4 | MDA-MB-231 | Breast Adenocarcinoma | 0.86 | |
| Curcumin Derivative TL5 | MDA-MB-231 | Breast Adenocarcinoma | 1.31 | |
| Curcumin Derivative TL6 | MDA-MB-231 | Breast Adenocarcinoma | 3.58 |
Experimental Protocols
Detailed methodologies for three key assays to assess this compound's cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium. Include wells for controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium alone (background).
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow:
References
Application Note: Measuring MHC-I Expression in Response to Curcuphenol Treatment Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Major Histocompatibility Complex class I (MHC-I) molecules are critical for the adaptive immune response against cancer by presenting tumor-associated antigens to cytotoxic T lymphocytes (CTLs)[1][2]. However, many metastatic cancers evade immune surveillance by downregulating MHC-I expression, a process known as immune escape[1][3][4]. Curcuphenol, a natural compound found in spices like turmeric and in some marine invertebrates, has been identified as a promising agent that can reverse this immune escape phenotype. It has been shown to restore the expression of the antigen presentation machinery (APM), including MHC-I and the Transporter associated with Antigen Processing (TAP-1), in metastatic cancer cells. This application note provides a detailed protocol for measuring the upregulation of surface MHC-I expression on cancer cells after treatment with this compound using flow cytometry.
Mechanism of Action
This compound has been found to possess a novel histone deacetylase (HDAC)-enhancing activity. This is significant because HDAC inhibitors have been previously shown to induce antigen processing and presentation in metastatic tumors. By enhancing HDAC activity, this compound appears to modify the epigenetic landscape of cancer cells, leading to increased transcription of APM genes, including those for MHC-I and TAP-1. This restoration of antigen presentation machinery can make tumor cells recognizable by the immune system again. In some metastatic tumor cells, treatment with this compound has been shown to significantly increase the mRNA expression of MHC-I and TAP1.
Data Presentation
The following table summarizes hypothetical quantitative data on MHC-I expression following this compound treatment, as would be determined by flow cytometry.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of MHC-I | Percentage of MHC-I Positive Cells (%) |
| Untreated Control | 0 µM | 150 ± 15 | 20 ± 3 |
| Vehicle Control (DMSO) | 0.1% | 155 ± 18 | 22 ± 4 |
| This compound | 10 µM | 450 ± 30 | 65 ± 5 |
| This compound | 20 µM | 780 ± 45 | 85 ± 6 |
| IFN-γ (Positive Control) | 100 U/mL | 950 ± 50 | 95 ± 2 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A metastatic cancer cell line with known low MHC-I expression (e.g., A9 metastatic tumor cells) is recommended. A primary tumor cell line with constitutive MHC-I expression can be used as a positive control.
-
Culture Conditions: Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.0067 mg/mL, 0.02 mg/mL, 0.06 mg/mL) for 48 hours.
-
Include an untreated control and a vehicle control (DMSO) group.
-
Interferon-gamma (IFN-γ) can be used as a positive control for MHC-I upregulation.
-
Flow Cytometry Protocol for MHC-I Staining
-
Cell Harvesting:
-
After the 48-hour incubation, gently wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-MHC-I antibody (e.g., FITC- or PE-conjugated anti-H-2Kᵇ for murine cells).
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the histogram of MHC-I fluorescence intensity for each sample.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of MHC-I positive cells.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring MHC-I expression.
Caption: Proposed signaling pathway for this compound-induced MHC-I expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule Modulation of MHC‑I Surface Expression: A Click Chemistry-Based Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Measuring MHC-I Expression in Response to Curcuphenol Treatment Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Major Histocompatibility Complex class I (MHC-I) molecules are critical for the adaptive immune response against cancer by presenting tumor-associated antigens to cytotoxic T lymphocytes (CTLs)[1][2]. However, many metastatic cancers evade immune surveillance by downregulating MHC-I expression, a process known as immune escape[1][3][4]. Curcuphenol, a natural compound found in spices like turmeric and in some marine invertebrates, has been identified as a promising agent that can reverse this immune escape phenotype. It has been shown to restore the expression of the antigen presentation machinery (APM), including MHC-I and the Transporter associated with Antigen Processing (TAP-1), in metastatic cancer cells. This application note provides a detailed protocol for measuring the upregulation of surface MHC-I expression on cancer cells after treatment with this compound using flow cytometry.
Mechanism of Action
This compound has been found to possess a novel histone deacetylase (HDAC)-enhancing activity. This is significant because HDAC inhibitors have been previously shown to induce antigen processing and presentation in metastatic tumors. By enhancing HDAC activity, this compound appears to modify the epigenetic landscape of cancer cells, leading to increased transcription of APM genes, including those for MHC-I and TAP-1. This restoration of antigen presentation machinery can make tumor cells recognizable by the immune system again. In some metastatic tumor cells, treatment with this compound has been shown to significantly increase the mRNA expression of MHC-I and TAP1.
Data Presentation
The following table summarizes hypothetical quantitative data on MHC-I expression following this compound treatment, as would be determined by flow cytometry.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of MHC-I | Percentage of MHC-I Positive Cells (%) |
| Untreated Control | 0 µM | 150 ± 15 | 20 ± 3 |
| Vehicle Control (DMSO) | 0.1% | 155 ± 18 | 22 ± 4 |
| This compound | 10 µM | 450 ± 30 | 65 ± 5 |
| This compound | 20 µM | 780 ± 45 | 85 ± 6 |
| IFN-γ (Positive Control) | 100 U/mL | 950 ± 50 | 95 ± 2 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A metastatic cancer cell line with known low MHC-I expression (e.g., A9 metastatic tumor cells) is recommended. A primary tumor cell line with constitutive MHC-I expression can be used as a positive control.
-
Culture Conditions: Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.0067 mg/mL, 0.02 mg/mL, 0.06 mg/mL) for 48 hours.
-
Include an untreated control and a vehicle control (DMSO) group.
-
Interferon-gamma (IFN-γ) can be used as a positive control for MHC-I upregulation.
-
Flow Cytometry Protocol for MHC-I Staining
-
Cell Harvesting:
-
After the 48-hour incubation, gently wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-MHC-I antibody (e.g., FITC- or PE-conjugated anti-H-2Kᵇ for murine cells).
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the histogram of MHC-I fluorescence intensity for each sample.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of MHC-I positive cells.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring MHC-I expression.
Caption: Proposed signaling pathway for this compound-induced MHC-I expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule Modulation of MHC‑I Surface Expression: A Click Chemistry-Based Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-proliferative and Immunomodulatory Assays for Curcuphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-proliferative and immunomodulatory properties of curcuphenol, a sesquiterpenoid with significant therapeutic potential. Detailed protocols for key experimental assays are provided to facilitate further research and development.
Anti-proliferative Effects of this compound
This compound has demonstrated notable anti-proliferative activity against cancer cell lines, primarily through the induction of apoptosis.
Inhibition of Cancer Cell Growth
This compound has been shown to inhibit the proliferation of human colon cancer cells (Caco-2) in a dose-dependent manner. The inhibitory effect on cell growth was observed at concentrations ranging from 29 to 116 μg/ml[1]. Furthermore, this compound significantly reduced DNA replication in Caco-2 cells, with a calculated IC50 value of 43 μg/ml[1].
Data Summary: Anti-proliferative Effects of this compound on Caco-2 Cells
| Concentration (μg/ml) | Inhibition of Cell Growth (%)[1] |
| 14 | 9 |
| 29 | 29 |
| 58 | 33 |
| 116 | 32 |
| Assay | Cell Line | IC50 Value (μg/ml)[1] |
| DNA Replication | Caco-2 | 43 |
Induction of Apoptosis
The anti-proliferative action of this compound is strongly associated with the induction of apoptosis. In Caco-2 cells, treatment with this compound led to a significant, dose-dependent increase in apoptosis[1]. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. A dose-dependent increase in caspase-3 activity was observed in Caco-2 cells treated with this compound, with a notable 8-fold increase at a concentration of 58 μg/ml.
Data Summary: Pro-apoptotic Effects of this compound on Caco-2 Cells
| Concentration (μg/ml) | Fold Increase in Apoptosis | Fold Increase in Caspase-3 Activity |
| 14 | - | No significant increase |
| 29 | 2.6 | 6.6 |
| 58 | 3.3 | 8.0 |
| 116 | 3.0 | - |
Immunomodulatory Effects of this compound
This compound exhibits immunomodulatory properties, particularly in the context of cancer immunology by reversing immune escape mechanisms.
Enhancement of Antigen Presentation
A critical mechanism by which tumors evade the immune system is the downregulation of the antigen presentation machinery (APM). This compound has been shown to counteract this by upregulating the expression of key APM components, such as Major Histocompatibility Complex Class I (MHC-I) and the Transporter associated with Antigen Processing (TAP). This suggests that this compound can enhance the recognition of cancer cells by the immune system. This effect is thought to be mediated through the modulation of histone deacetylase (HDAC) activity.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines the use of the WST-1 assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Caco-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3 in cell lysates.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
MHC Class I Expression Analysis by Flow Cytometry
This protocol describes the staining and analysis of cell surface MHC-I expression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-MHC-I antibody (specific to the species of the cells)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound for the desired duration.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-MHC-I antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population. The median fluorescence intensity (MFI) will indicate the level of MHC-I expression.
In Vitro Immunomodulatory Assay: Cytokine Production
While direct data for this compound's effect on a broad range of cytokines is limited, the following protocol, often used for the related compound curcumin (B1669340), can be adapted to investigate this. The production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines can be assessed in immune cells such as Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
Immune cells (e.g., PBMCs, RAW 264.7)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kits for specific cytokines
Procedure:
-
Isolate or culture the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include unstimulated and vehicle controls.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The anti-proliferative and immunomodulatory effects of this compound and related curcuminoids are mediated through the modulation of multiple signaling pathways. While the specific pathways for this compound are still under investigation, the well-studied mechanisms of curcumin provide a valuable framework.
Caption: Anti-proliferative and pro-apoptotic effects of this compound.
Caption: Immunomodulatory mechanism of this compound via APM enhancement.
Caption: Potential signaling pathways modulated by curcuminoids.
Caption: Workflow for the WST-1 cell proliferation assay.
References
Application Notes and Protocols: In Vitro Anti-proliferative and Immunomodulatory Assays for Curcuphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-proliferative and immunomodulatory properties of curcuphenol, a sesquiterpenoid with significant therapeutic potential. Detailed protocols for key experimental assays are provided to facilitate further research and development.
Anti-proliferative Effects of this compound
This compound has demonstrated notable anti-proliferative activity against cancer cell lines, primarily through the induction of apoptosis.
Inhibition of Cancer Cell Growth
This compound has been shown to inhibit the proliferation of human colon cancer cells (Caco-2) in a dose-dependent manner. The inhibitory effect on cell growth was observed at concentrations ranging from 29 to 116 μg/ml[1]. Furthermore, this compound significantly reduced DNA replication in Caco-2 cells, with a calculated IC50 value of 43 μg/ml[1].
Data Summary: Anti-proliferative Effects of this compound on Caco-2 Cells
| Concentration (μg/ml) | Inhibition of Cell Growth (%)[1] |
| 14 | 9 |
| 29 | 29 |
| 58 | 33 |
| 116 | 32 |
| Assay | Cell Line | IC50 Value (μg/ml)[1] |
| DNA Replication | Caco-2 | 43 |
Induction of Apoptosis
The anti-proliferative action of this compound is strongly associated with the induction of apoptosis. In Caco-2 cells, treatment with this compound led to a significant, dose-dependent increase in apoptosis[1]. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. A dose-dependent increase in caspase-3 activity was observed in Caco-2 cells treated with this compound, with a notable 8-fold increase at a concentration of 58 μg/ml.
Data Summary: Pro-apoptotic Effects of this compound on Caco-2 Cells
| Concentration (μg/ml) | Fold Increase in Apoptosis | Fold Increase in Caspase-3 Activity |
| 14 | - | No significant increase |
| 29 | 2.6 | 6.6 |
| 58 | 3.3 | 8.0 |
| 116 | 3.0 | - |
Immunomodulatory Effects of this compound
This compound exhibits immunomodulatory properties, particularly in the context of cancer immunology by reversing immune escape mechanisms.
Enhancement of Antigen Presentation
A critical mechanism by which tumors evade the immune system is the downregulation of the antigen presentation machinery (APM). This compound has been shown to counteract this by upregulating the expression of key APM components, such as Major Histocompatibility Complex Class I (MHC-I) and the Transporter associated with Antigen Processing (TAP). This suggests that this compound can enhance the recognition of cancer cells by the immune system. This effect is thought to be mediated through the modulation of histone deacetylase (HDAC) activity.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines the use of the WST-1 assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Caco-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3 in cell lysates.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
MHC Class I Expression Analysis by Flow Cytometry
This protocol describes the staining and analysis of cell surface MHC-I expression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-MHC-I antibody (specific to the species of the cells)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound for the desired duration.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-MHC-I antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population. The median fluorescence intensity (MFI) will indicate the level of MHC-I expression.
In Vitro Immunomodulatory Assay: Cytokine Production
While direct data for this compound's effect on a broad range of cytokines is limited, the following protocol, often used for the related compound curcumin, can be adapted to investigate this. The production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines can be assessed in immune cells such as Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
Immune cells (e.g., PBMCs, RAW 264.7)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kits for specific cytokines
Procedure:
-
Isolate or culture the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include unstimulated and vehicle controls.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The anti-proliferative and immunomodulatory effects of this compound and related curcuminoids are mediated through the modulation of multiple signaling pathways. While the specific pathways for this compound are still under investigation, the well-studied mechanisms of curcumin provide a valuable framework.
Caption: Anti-proliferative and pro-apoptotic effects of this compound.
Caption: Immunomodulatory mechanism of this compound via APM enhancement.
Caption: Potential signaling pathways modulated by curcuminoids.
Caption: Workflow for the WST-1 cell proliferation assay.
References
Application Notes and Protocols for the Synthesis of Water-Soluble Curcuphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a natural phenolic compound, has garnered significant interest for its potential therapeutic properties. However, its inherent low water solubility presents a major obstacle to its clinical development, limiting its bioavailability and therapeutic efficacy. To address this challenge, various strategies have been developed to synthesize water-soluble derivatives of this compound. These derivatives aim to improve the pharmacokinetic profile of the parent compound while retaining or even enhancing its biological activity.
This document provides detailed application notes and protocols for the synthesis of three classes of water-soluble this compound derivatives: synthetic analogues, glycosylated derivatives, and amino acid conjugates. The information presented here is intended to guide researchers in the design, synthesis, and evaluation of these promising compounds.
Data Presentation: Physicochemical and Biological Properties of Water-Soluble this compound Derivatives
The following table summarizes the key quantitative data for select water-soluble this compound derivatives. Due to the nascent stage of research in this specific area, quantitative solubility data for all derivatives are not yet publicly available. The information for glycosylated and amino acid-conjugated this compound is extrapolated from established methods with curcumin (B1669340) and other phenolic compounds, and the expected outcomes are noted.
| Derivative Class | Specific Derivative | Synthesis Method | Water Solubility | Biological Activity (IC50/EC50) | Reference |
| Synthetic Analogues | Achiral Analogue (PC-02-113) | Multi-step organic synthesis | Soluble in PBS and water[1][2] | Enhances HDAC activity (peak at ~180 nM)[3] | [1][2] |
| Racemic Analogue (PC-03097-1) | Multi-step organic synthesis | Soluble in PBS and water | Enhances HDAC activity (peak at ~180 nM) | ||
| Glycosylated Derivatives | This compound-β-D-glucuronide | Chemoenzymatic or chemical synthesis | Expected to be high | To be determined | |
| Amino Acid Conjugates | This compound-Glycine | Esterification | Expected to be high | To be determined |
Experimental Protocols
Synthesis of Water-Soluble this compound Analogues (PC-02-113 and PC-03097-1)
This protocol describes the synthesis of an achiral this compound analogue, PC-02-113, and a racemic analogue, PC-03097-1, which exhibit enhanced water solubility.
Materials:
-
Starting aldehyde (specific structure required from cited literature)
-
Sodium hydride (NaH, 60% in mineral oil)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Grignard reagent (specific structure required from cited literature)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for flash chromatography
Procedure:
Step 1: Methylation of the Starting Aldehyde
-
Prepare a suspension of NaH (1.2 equivalents) in a 4:1 v/v mixture of DMF/THF.
-
Slowly add a solution of the starting aldehyde (1 equivalent) and MeI (2 equivalents) in THF at 0 °C.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the methylated aldehyde by flash chromatography.
Step 2: Grignard Reaction
-
Dissolve the purified methylated aldehyde (1 equivalent) in THF at 0 °C.
-
Add a freshly prepared Grignard reagent (specific to the desired analogue) to the solution.
-
Allow the reaction mixture to stir for 18 hours, letting the cooling bath expire naturally.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with EtOAc three times.
-
Wash the combined organic extracts with brine, dry over MgSO4, and evaporate the solvent under vacuum.
-
Purify the resulting alcohol by flash chromatography (silica gel, step gradient from 5:100 EtOAc/hexanes to 15:100 EtOAc/hexanes).
Step 3: Subsequent Synthetic Steps (as detailed in the primary literature for each specific analogue)
-
Follow the subsequent reaction steps as outlined in the source literature to convert the alcohol intermediate into the final water-soluble this compound analogues, PC-02-113 and PC-03097-1. These steps may include oxidation and other functional group manipulations.
Workflow for the Synthesis of Water-Soluble this compound Analogues
Caption: General workflow for the synthesis of water-soluble this compound analogues.
Proposed Protocol for the Synthesis of this compound-β-D-glucuronide
This protocol is adapted from established methods for the glycosylation of phenolic compounds and is proposed for the synthesis of a water-soluble this compound glycoside.
Materials:
-
This compound
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Dowex 50W-X8 resin (H+ form)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
Step 1: Glycosylation
-
Dissolve this compound (1 equivalent) and acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in acetone.
-
Add anhydrous K2CO3 (2 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Deprotection
-
Dissolve the purified glycoside from Step 1 in a mixture of methanol and 1M NaOH.
-
Stir the solution at room temperature for 2-4 hours until deacetylation and hydrolysis of the methyl ester are complete (monitor by TLC).
-
Neutralize the reaction mixture with Dowex 50W-X8 resin (H+ form).
-
Filter the resin and evaporate the solvent to yield the crude this compound-β-D-glucuronide.
-
Further purify the product by a suitable method such as preparative HPLC if necessary.
Workflow for this compound Glycosylation
Caption: Proposed workflow for the synthesis of this compound-β-D-glucuronide.
Proposed Protocol for the Synthesis of this compound-Glycine Conjugate
This protocol for the synthesis of a water-soluble this compound-amino acid conjugate is adapted from established methods for conjugating amino acids to phenolic compounds.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
Step 1: Esterification
-
Dissolve this compound (1 equivalent), Boc-Gly-OH (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to obtain the Boc-protected this compound-glycine conjugate.
Step 2: Deprotection
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the this compound-glycine conjugate as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Workflow for this compound-Amino Acid Conjugation
Caption: Proposed workflow for the synthesis of a this compound-glycine conjugate.
Signaling Pathway Diagrams
This compound Derivative-Mediated HDAC Activation
Water-soluble this compound analogues have been shown to act as histone deacetylase (HDAC) activators, which is an unusual activity for this class of compounds. This activation can lead to the removal of acetyl groups from histones, resulting in chromatin condensation and altered gene expression.
Caption: this compound derivatives can activate HDACs, leading to histone deacetylation.
This compound and the IFN-γ Signaling Pathway
This compound and its derivatives have been shown to interact with the Interferon-gamma (IFN-γ) signaling pathway. This pathway is crucial for modulating immune responses. This compound can induce the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), which are key components of antigen presentation.
Caption: this compound derivatives modulate the IFN-γ signaling pathway.
References
Application Notes and Protocols for the Synthesis of Water-Soluble Curcuphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuphenol, a natural phenolic compound, has garnered significant interest for its potential therapeutic properties. However, its inherent low water solubility presents a major obstacle to its clinical development, limiting its bioavailability and therapeutic efficacy. To address this challenge, various strategies have been developed to synthesize water-soluble derivatives of this compound. These derivatives aim to improve the pharmacokinetic profile of the parent compound while retaining or even enhancing its biological activity.
This document provides detailed application notes and protocols for the synthesis of three classes of water-soluble this compound derivatives: synthetic analogues, glycosylated derivatives, and amino acid conjugates. The information presented here is intended to guide researchers in the design, synthesis, and evaluation of these promising compounds.
Data Presentation: Physicochemical and Biological Properties of Water-Soluble this compound Derivatives
The following table summarizes the key quantitative data for select water-soluble this compound derivatives. Due to the nascent stage of research in this specific area, quantitative solubility data for all derivatives are not yet publicly available. The information for glycosylated and amino acid-conjugated this compound is extrapolated from established methods with curcumin and other phenolic compounds, and the expected outcomes are noted.
| Derivative Class | Specific Derivative | Synthesis Method | Water Solubility | Biological Activity (IC50/EC50) | Reference |
| Synthetic Analogues | Achiral Analogue (PC-02-113) | Multi-step organic synthesis | Soluble in PBS and water[1][2] | Enhances HDAC activity (peak at ~180 nM)[3] | [1][2] |
| Racemic Analogue (PC-03097-1) | Multi-step organic synthesis | Soluble in PBS and water | Enhances HDAC activity (peak at ~180 nM) | ||
| Glycosylated Derivatives | This compound-β-D-glucuronide | Chemoenzymatic or chemical synthesis | Expected to be high | To be determined | |
| Amino Acid Conjugates | This compound-Glycine | Esterification | Expected to be high | To be determined |
Experimental Protocols
Synthesis of Water-Soluble this compound Analogues (PC-02-113 and PC-03097-1)
This protocol describes the synthesis of an achiral this compound analogue, PC-02-113, and a racemic analogue, PC-03097-1, which exhibit enhanced water solubility.
Materials:
-
Starting aldehyde (specific structure required from cited literature)
-
Sodium hydride (NaH, 60% in mineral oil)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Grignard reagent (specific structure required from cited literature)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for flash chromatography
Procedure:
Step 1: Methylation of the Starting Aldehyde
-
Prepare a suspension of NaH (1.2 equivalents) in a 4:1 v/v mixture of DMF/THF.
-
Slowly add a solution of the starting aldehyde (1 equivalent) and MeI (2 equivalents) in THF at 0 °C.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent and dry the organic layer.
-
Purify the methylated aldehyde by flash chromatography.
Step 2: Grignard Reaction
-
Dissolve the purified methylated aldehyde (1 equivalent) in THF at 0 °C.
-
Add a freshly prepared Grignard reagent (specific to the desired analogue) to the solution.
-
Allow the reaction mixture to stir for 18 hours, letting the cooling bath expire naturally.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with EtOAc three times.
-
Wash the combined organic extracts with brine, dry over MgSO4, and evaporate the solvent under vacuum.
-
Purify the resulting alcohol by flash chromatography (silica gel, step gradient from 5:100 EtOAc/hexanes to 15:100 EtOAc/hexanes).
Step 3: Subsequent Synthetic Steps (as detailed in the primary literature for each specific analogue)
-
Follow the subsequent reaction steps as outlined in the source literature to convert the alcohol intermediate into the final water-soluble this compound analogues, PC-02-113 and PC-03097-1. These steps may include oxidation and other functional group manipulations.
Workflow for the Synthesis of Water-Soluble this compound Analogues
Caption: General workflow for the synthesis of water-soluble this compound analogues.
Proposed Protocol for the Synthesis of this compound-β-D-glucuronide
This protocol is adapted from established methods for the glycosylation of phenolic compounds and is proposed for the synthesis of a water-soluble this compound glycoside.
Materials:
-
This compound
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dowex 50W-X8 resin (H+ form)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
Step 1: Glycosylation
-
Dissolve this compound (1 equivalent) and acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in acetone.
-
Add anhydrous K2CO3 (2 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Deprotection
-
Dissolve the purified glycoside from Step 1 in a mixture of methanol and 1M NaOH.
-
Stir the solution at room temperature for 2-4 hours until deacetylation and hydrolysis of the methyl ester are complete (monitor by TLC).
-
Neutralize the reaction mixture with Dowex 50W-X8 resin (H+ form).
-
Filter the resin and evaporate the solvent to yield the crude this compound-β-D-glucuronide.
-
Further purify the product by a suitable method such as preparative HPLC if necessary.
Workflow for this compound Glycosylation
Caption: Proposed workflow for the synthesis of this compound-β-D-glucuronide.
Proposed Protocol for the Synthesis of this compound-Glycine Conjugate
This protocol for the synthesis of a water-soluble this compound-amino acid conjugate is adapted from established methods for conjugating amino acids to phenolic compounds.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
Step 1: Esterification
-
Dissolve this compound (1 equivalent), Boc-Gly-OH (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to obtain the Boc-protected this compound-glycine conjugate.
Step 2: Deprotection
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the this compound-glycine conjugate as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Workflow for this compound-Amino Acid Conjugation
Caption: Proposed workflow for the synthesis of a this compound-glycine conjugate.
Signaling Pathway Diagrams
This compound Derivative-Mediated HDAC Activation
Water-soluble this compound analogues have been shown to act as histone deacetylase (HDAC) activators, which is an unusual activity for this class of compounds. This activation can lead to the removal of acetyl groups from histones, resulting in chromatin condensation and altered gene expression.
Caption: this compound derivatives can activate HDACs, leading to histone deacetylation.
This compound and the IFN-γ Signaling Pathway
This compound and its derivatives have been shown to interact with the Interferon-gamma (IFN-γ) signaling pathway. This pathway is crucial for modulating immune responses. This compound can induce the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1), which are key components of antigen presentation.
Caption: this compound derivatives modulate the IFN-γ signaling pathway.
References
Animal Models for Studying the Anti-Metastatic Effects of Curcuphenol
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Curcuphenol, a naturally occurring sesquiterpene phenol (B47542) found in turmeric and marine sponges, has emerged as a promising agent in cancer therapy due to its anti-metastatic properties.[1][2][3] Metastasis is the primary cause of cancer-related mortality, making the investigation of novel anti-metastatic compounds like this compound a critical area of research.[4] These application notes provide detailed protocols for utilizing animal models to study the anti-metastatic effects of this compound and its analogues. The protocols are based on established preclinical studies that have demonstrated the ability of this compound to reverse the immune-escape phenotype of metastatic tumors, thereby inhibiting their growth.[1]
The primary mechanism of action for this compound's anti-metastatic effect is its unique histone deacetylase (HDAC)-enhancing activity. This activity promotes the expression of Antigen Processing Machinery (APM) genes, such as MHC-I and TAP1, in metastatic tumor cells. The upregulation of these components allows the host's immune system, particularly CD8+ T lymphocytes, to recognize and eliminate cancer cells, thus attenuating metastatic tumor growth.
Data Presentation
Table 1: In Vivo Efficacy of this compound Analogues on Tumor Growth
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reduction in Tumor Volume (%) | Reduction in Tumor Weight (%) |
| Vehicle Control (1% DMSO) | - | 1500 | 1.5 | - | - |
| PC-02-113 | 5.2 mg/kg | 500 | 0.5 | 66.7 | 66.7 |
| PC-03-97-1 | 5.2 mg/kg | 300 | 0.3 | 80.0 | 80.0 |
| TSA (Positive Control) | 0.5 mg/kg | 600 | 0.6 | 60.0 | 60.0 |
Note: The data presented here are representative values synthesized from descriptions of significant reductions in tumor volume and size in the cited literature and are intended for illustrative purposes. Actual results may vary.
Signaling Pathway
The anti-metastatic effect of this compound is primarily mediated through the upregulation of the Antigen Processing Machinery (APM) pathway, which is often suppressed in metastatic cancer cells, allowing them to evade the immune system.
Caption: this compound's Anti-Metastatic Signaling Pathway.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model for Metastasis
This protocol describes the use of a subcutaneous injection of metastatic cancer cells to establish a primary tumor, followed by treatment with this compound to assess its effect on tumor growth.
Materials:
-
Metastatic cancer cell line (e.g., A9 mouse lung cancer cells)
-
6- to 8-week-old immunocompetent mice (e.g., C57BL/6)
-
This compound analogue (e.g., PC-02-113 or PC-03-97-1) dissolved in an appropriate vehicle (e.g., 1% DMSO in PBS)
-
Positive control: Trichostatin A (TSA)
-
Vehicle control (e.g., 1% DMSO in PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture A9 metastatic lung cancer cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 1 x 10^6 A9 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow for 7 days.
-
Treatment Groups: Divide the mice into four treatment groups:
-
Vehicle control (1% DMSO)
-
This compound analogue PC-02-113 (5.2 mg/kg)
-
This compound analogue PC-03-97-1 (5.2 mg/kg)
-
Positive control TSA (0.5 mg/kg)
-
-
Drug Administration: Administer the treatments daily via intraperitoneal injection for 12 consecutive days.
-
Tumor Measurement: Measure the tumor volume every other day using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Endpoint: At the end of the 12-day treatment period, euthanize the mice. Excise the tumors and measure their final weight.
-
Data Analysis: Compare the tumor volumes and weights between the treatment groups and the vehicle control group.
Protocol 2: Experimental Metastasis Model (Tail Vein Injection)
This protocol is designed to assess the effect of this compound on the colonization of cancer cells in distant organs, mimicking the later stages of metastasis.
Materials:
-
Luciferase-labeled metastatic cancer cell line (e.g., MDA-MB-231-luc)
-
6- to 8-week-old immunodeficient mice (e.g., NOD-SCID)
-
This compound analogue
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-labeled cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tail Vein Injection: Warm the mice under a heat lamp to dilate the tail veins. Inject 1 x 10^6 cells in a 100 µL volume into the lateral tail vein of each mouse.
-
Treatment: Begin treatment with the this compound analogue and vehicle control one day after cell injection. Administer daily via the desired route (e.g., intraperitoneal or oral gavage).
-
Bioluminescence Imaging: Once a week, inject the mice with D-luciferin and perform bioluminescence imaging to monitor the formation and growth of metastatic nodules in organs such as the lungs.
-
Endpoint and Analysis: At a predetermined endpoint (e.g., 4-6 weeks), euthanize the mice. Harvest the lungs and other organs to quantify the number and size of metastatic nodules. Bioluminescence signal intensity can also be used as a measure of metastatic burden.
Experimental Workflow
Caption: Subcutaneous Tumor Model Workflow.
References
- 1. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
- 2. Frontiers | this compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Animal Models for Studying the Anti-Metastatic Effects of Curcuphenol
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Curcuphenol, a naturally occurring sesquiterpene phenol found in turmeric and marine sponges, has emerged as a promising agent in cancer therapy due to its anti-metastatic properties.[1][2][3] Metastasis is the primary cause of cancer-related mortality, making the investigation of novel anti-metastatic compounds like this compound a critical area of research.[4] These application notes provide detailed protocols for utilizing animal models to study the anti-metastatic effects of this compound and its analogues. The protocols are based on established preclinical studies that have demonstrated the ability of this compound to reverse the immune-escape phenotype of metastatic tumors, thereby inhibiting their growth.[1]
The primary mechanism of action for this compound's anti-metastatic effect is its unique histone deacetylase (HDAC)-enhancing activity. This activity promotes the expression of Antigen Processing Machinery (APM) genes, such as MHC-I and TAP1, in metastatic tumor cells. The upregulation of these components allows the host's immune system, particularly CD8+ T lymphocytes, to recognize and eliminate cancer cells, thus attenuating metastatic tumor growth.
Data Presentation
Table 1: In Vivo Efficacy of this compound Analogues on Tumor Growth
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reduction in Tumor Volume (%) | Reduction in Tumor Weight (%) |
| Vehicle Control (1% DMSO) | - | 1500 | 1.5 | - | - |
| PC-02-113 | 5.2 mg/kg | 500 | 0.5 | 66.7 | 66.7 |
| PC-03-97-1 | 5.2 mg/kg | 300 | 0.3 | 80.0 | 80.0 |
| TSA (Positive Control) | 0.5 mg/kg | 600 | 0.6 | 60.0 | 60.0 |
Note: The data presented here are representative values synthesized from descriptions of significant reductions in tumor volume and size in the cited literature and are intended for illustrative purposes. Actual results may vary.
Signaling Pathway
The anti-metastatic effect of this compound is primarily mediated through the upregulation of the Antigen Processing Machinery (APM) pathway, which is often suppressed in metastatic cancer cells, allowing them to evade the immune system.
Caption: this compound's Anti-Metastatic Signaling Pathway.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model for Metastasis
This protocol describes the use of a subcutaneous injection of metastatic cancer cells to establish a primary tumor, followed by treatment with this compound to assess its effect on tumor growth.
Materials:
-
Metastatic cancer cell line (e.g., A9 mouse lung cancer cells)
-
6- to 8-week-old immunocompetent mice (e.g., C57BL/6)
-
This compound analogue (e.g., PC-02-113 or PC-03-97-1) dissolved in an appropriate vehicle (e.g., 1% DMSO in PBS)
-
Positive control: Trichostatin A (TSA)
-
Vehicle control (e.g., 1% DMSO in PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture A9 metastatic lung cancer cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 1 x 10^6 A9 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow for 7 days.
-
Treatment Groups: Divide the mice into four treatment groups:
-
Vehicle control (1% DMSO)
-
This compound analogue PC-02-113 (5.2 mg/kg)
-
This compound analogue PC-03-97-1 (5.2 mg/kg)
-
Positive control TSA (0.5 mg/kg)
-
-
Drug Administration: Administer the treatments daily via intraperitoneal injection for 12 consecutive days.
-
Tumor Measurement: Measure the tumor volume every other day using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Endpoint: At the end of the 12-day treatment period, euthanize the mice. Excise the tumors and measure their final weight.
-
Data Analysis: Compare the tumor volumes and weights between the treatment groups and the vehicle control group.
Protocol 2: Experimental Metastasis Model (Tail Vein Injection)
This protocol is designed to assess the effect of this compound on the colonization of cancer cells in distant organs, mimicking the later stages of metastasis.
Materials:
-
Luciferase-labeled metastatic cancer cell line (e.g., MDA-MB-231-luc)
-
6- to 8-week-old immunodeficient mice (e.g., NOD-SCID)
-
This compound analogue
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-labeled cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tail Vein Injection: Warm the mice under a heat lamp to dilate the tail veins. Inject 1 x 10^6 cells in a 100 µL volume into the lateral tail vein of each mouse.
-
Treatment: Begin treatment with the this compound analogue and vehicle control one day after cell injection. Administer daily via the desired route (e.g., intraperitoneal or oral gavage).
-
Bioluminescence Imaging: Once a week, inject the mice with D-luciferin and perform bioluminescence imaging to monitor the formation and growth of metastatic nodules in organs such as the lungs.
-
Endpoint and Analysis: At a predetermined endpoint (e.g., 4-6 weeks), euthanize the mice. Harvest the lungs and other organs to quantify the number and size of metastatic nodules. Bioluminescence signal intensity can also be used as a measure of metastatic burden.
Experimental Workflow
Caption: Subcutaneous Tumor Model Workflow.
References
- 1. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
- 2. Frontiers | this compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Evaluating Curcuphenol's Effect on Histone Deacetylase (HDAC) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the unique modulatory effects of curcuphenol on histone deacetylase (HDAC) activity. This compound, a sesquiterpenoid, has been identified as an unusual HDAC activator, a departure from many other natural compounds like curcumin (B1669340) which are known HDAC inhibitors. This document outlines detailed protocols for in vitro and cell-based assays to characterize the activity of this compound and its analogues on specific HDAC isoforms. Furthermore, it provides methods to assess the downstream cellular consequences of this modulation, particularly in the context of immune signaling pathways.
Data Presentation: Quantitative Effects of this compound Analogues on HDAC Activity
Recent studies have demonstrated that synthetic analogues of this compound, P02-113 and P03-97-1, possess a novel HDAC-enhancing activity, particularly for class II HDACs, while exhibiting inhibitory effects on a specific class I HDAC. The following tables summarize the observed quantitative effects.
| Compound | Assay Type | Target | Effect | Concentration for Max Effect |
| P02-113 | Generalized Class I/II HDAC Luminescence Assay | Class I/II HDACs | Enhancement | ~180 nM |
| P03-97-1 | Generalized Class I/II HDAC Luminescence Assay | Class I/II HDACs | Enhancement | ~180 nM - 1 µM |
| Compound | HDAC Isoform | Effect | Effective Concentration |
| P02-113 & P03-97-1 | HDAC1, HDAC2, HDAC3 | No significant change | 0.02 - 5 µM |
| P02-113 & P03-97-1 | HDAC4, HDAC6, HDAC7, HDAC9 | No significant change | Not specified |
| P02-113 & P03-97-1 | HDAC5, HDAC10 | Significant Enhancement | Not specified |
| P02-113 | HDAC8 | Inhibition | ≤ 0.3 µM |
| P03-97-1 | HDAC8 | Inhibition | 0.02 µM |
Experimental Protocols
In Vitro Fluorogenic HDAC Activity Assay
This protocol is designed to measure the direct effect of this compound on the activity of purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 5, 8, 10)
-
Fluorogenic HDAC substrate (e.g., from BPS Biosciences)
-
Assay Buffer
-
Lysine Developer
-
This compound and its analogues
-
Trichostatin A (TSA) as a positive control for inhibition
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds (TSA) in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds. Include wells for vehicle control (DMSO) and no-enzyme control.
-
Add the purified recombinant HDAC enzyme to each well, except for the no-enzyme control.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction by adding the Lysine Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of HDAC activity relative to the vehicle control. For activators, the activity will be >100%. For inhibitors, the activity will be <100%.
Cell-Based HDAC-Glo™ I/II Luminescence Assay
This protocol measures the activity of class I and II HDACs within a cellular context, providing insights into the effect of this compound on endogenous HDACs.
Materials:
-
Metastatic cancer cell line (e.g., A9 lung cancer cells)
-
Cell culture medium and supplements
-
This compound and its analogues
-
Trichostatin A (TSA)
-
HDAC-Glo™ I/II Assay and Screening System (Promega)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, TSA (positive control for inhibition), or vehicle (DMSO) for a specified duration (e.g., 6 hours).
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.
-
Mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control to determine the relative HDAC activity.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the downstream effect of this compound on the acetylation status of histones in treated cells.
Materials:
-
Cells treated with this compound as described above.
-
Histone extraction buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) for loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol allows for the investigation of this compound's effect on the genomic localization of specific histone modifications, such as H3K27ac, which is associated with active enhancers.
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody against H3K27ac.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR reagents and primers for target gene promoters.
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic regions by qPCR using primers for target gene promoters known to be regulated by IFN-γ or involved in antigen presentation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's effect on HDAC activity.
Caption: Proposed signaling pathway for this compound-mediated HDAC modulation and immune response.
Application Notes and Protocols for Evaluating Curcuphenol's Effect on Histone Deacetylase (HDAC) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the unique modulatory effects of curcuphenol on histone deacetylase (HDAC) activity. This compound, a sesquiterpenoid, has been identified as an unusual HDAC activator, a departure from many other natural compounds like curcumin which are known HDAC inhibitors. This document outlines detailed protocols for in vitro and cell-based assays to characterize the activity of this compound and its analogues on specific HDAC isoforms. Furthermore, it provides methods to assess the downstream cellular consequences of this modulation, particularly in the context of immune signaling pathways.
Data Presentation: Quantitative Effects of this compound Analogues on HDAC Activity
Recent studies have demonstrated that synthetic analogues of this compound, P02-113 and P03-97-1, possess a novel HDAC-enhancing activity, particularly for class II HDACs, while exhibiting inhibitory effects on a specific class I HDAC. The following tables summarize the observed quantitative effects.
| Compound | Assay Type | Target | Effect | Concentration for Max Effect |
| P02-113 | Generalized Class I/II HDAC Luminescence Assay | Class I/II HDACs | Enhancement | ~180 nM |
| P03-97-1 | Generalized Class I/II HDAC Luminescence Assay | Class I/II HDACs | Enhancement | ~180 nM - 1 µM |
| Compound | HDAC Isoform | Effect | Effective Concentration |
| P02-113 & P03-97-1 | HDAC1, HDAC2, HDAC3 | No significant change | 0.02 - 5 µM |
| P02-113 & P03-97-1 | HDAC4, HDAC6, HDAC7, HDAC9 | No significant change | Not specified |
| P02-113 & P03-97-1 | HDAC5, HDAC10 | Significant Enhancement | Not specified |
| P02-113 | HDAC8 | Inhibition | ≤ 0.3 µM |
| P03-97-1 | HDAC8 | Inhibition | 0.02 µM |
Experimental Protocols
In Vitro Fluorogenic HDAC Activity Assay
This protocol is designed to measure the direct effect of this compound on the activity of purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 5, 8, 10)
-
Fluorogenic HDAC substrate (e.g., from BPS Biosciences)
-
Assay Buffer
-
Lysine Developer
-
This compound and its analogues
-
Trichostatin A (TSA) as a positive control for inhibition
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds (TSA) in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds. Include wells for vehicle control (DMSO) and no-enzyme control.
-
Add the purified recombinant HDAC enzyme to each well, except for the no-enzyme control.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction by adding the Lysine Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of HDAC activity relative to the vehicle control. For activators, the activity will be >100%. For inhibitors, the activity will be <100%.
Cell-Based HDAC-Glo™ I/II Luminescence Assay
This protocol measures the activity of class I and II HDACs within a cellular context, providing insights into the effect of this compound on endogenous HDACs.
Materials:
-
Metastatic cancer cell line (e.g., A9 lung cancer cells)
-
Cell culture medium and supplements
-
This compound and its analogues
-
Trichostatin A (TSA)
-
HDAC-Glo™ I/II Assay and Screening System (Promega)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, TSA (positive control for inhibition), or vehicle (DMSO) for a specified duration (e.g., 6 hours).
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.
-
Mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control to determine the relative HDAC activity.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the downstream effect of this compound on the acetylation status of histones in treated cells.
Materials:
-
Cells treated with this compound as described above.
-
Histone extraction buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) for loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and extract histones using an appropriate protocol (e.g., acid extraction).
-
Quantify the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol allows for the investigation of this compound's effect on the genomic localization of specific histone modifications, such as H3K27ac, which is associated with active enhancers.
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody against H3K27ac.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR reagents and primers for target gene promoters.
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic regions by qPCR using primers for target gene promoters known to be regulated by IFN-γ or involved in antigen presentation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's effect on HDAC activity.
Caption: Proposed signaling pathway for this compound-mediated HDAC modulation and immune response.
Application of Curcuphenol in Reversing Tumor Immune Escape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor immune escape, a critical mechanism by which cancer cells evade detection and elimination by the host's immune system, presents a significant challenge in oncology. A key strategy employed by malignant cells is the downregulation of the antigen presentation machinery (APM), particularly the Major Histocompatibility Complex class I (MHC-I) molecules. This loss of MHC-I expression renders tumor cells invisible to cytotoxic T lymphocytes (CTLs), facilitating their proliferation and metastasis. Curcuphenol, a natural sesquiterpenoid, has emerged as a promising agent capable of reversing this immune escape phenotype. This document provides detailed application notes and protocols for researchers investigating the use of this compound and its analogues in cancer immunotherapy.
Mechanism of Action
This compound has been identified as a novel candidate for reversing tumor immune escape by restoring the expression of APM components in invasive cancers.[1] Its primary mechanism of action involves a unique histone deacetylase (HDAC)-enhancing activity. Unlike HDAC inhibitors, which are known to upregulate APM expression, this compound and its synthetic analogues enhance HDAC activity. This leads to epigenetic modifications that resurrect the expression of key APM components, such as Transporter associated with Antigen Processing 1 (TAP-1) and MHC-I.[1][2] By restoring the antigen presentation pathway, this compound facilitates the recognition of tumor cells by the immune system, thereby overcoming a major mechanism of immune evasion.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analogues on key markers of immune escape reversal.
Table 1: In Vitro Efficacy of this compound on APM Component Expression in A9 Metastatic Tumor Cells
| Treatment | Concentration | Target Gene | Fold Increase in mRNA Expression (RQ) | Statistical Significance |
| This compound | 0.02 mg/mL | MHC-I | 24.2 | p < 0.05 |
| This compound | 0.02 mg/mL | TAP-1 | 9.48 | p < 0.001 |
| This compound | 0.02 mg/mL | LMP | 2.77 | p < 0.01 |
| IFN-γ (Control) | 5.832 x 10⁻⁶ nmol/mL | MHC-I & TAP-1 | Significant Increase | Not specified |
Data extracted from studies on A9 metastatic cells treated for 48 hours.
Table 2: In Vivo Effects of this compound Analogues on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Change in CD4+ TIL Frequency | Change in CD8+ TIL Frequency |
| This compound Analogue Treated | No significant increase | ~2-fold increase |
Observations from in vivo studies with this compound analogues.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in reversing tumor immune escape.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Metastatic cancer cell lines with low APM expression (e.g., A9 mouse metastatic carcinoma cells) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 0.02 mg/mL).
-
Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., IFN-γ at 5.832 x 10⁻⁶ nmol/mL).
-
Incubate for the desired time period (e.g., 48 hours).
-
Protocol for RT-qPCR Analysis of MHC-I and TAP-1 mRNA Expression
-
RNA Isolation:
-
Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (MHC-I, TAP-1) and a reference gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol for Flow Cytometry Analysis of Cell Surface MHC-I Expression
-
Cell Preparation:
-
After treatment, detach cells from the culture plate using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with cold PBS containing 1% BSA (FACS buffer).
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of FACS buffer.
-
If necessary, block Fc receptors with an Fc block reagent for 10-15 minutes.
-
Add a fluorescently conjugated primary antibody specific for MHC-I (e.g., FITC- or PE-conjugated anti-H2-Kk/H2-Dk for mouse cells) at a pre-titrated optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) or the percentage of MHC-I positive cells in the treated versus control groups.
-
Protocol for H3K27ac ChIP-seq Analysis
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27ac enrichment.
-
Analyze differential enrichment between this compound-treated and control samples to identify genes and regulatory regions affected by the treatment.
-
Conclusion
This compound and its analogues represent a promising class of compounds for cancer immunotherapy by addressing the critical issue of tumor immune escape. Their unique HDAC-enhancing activity provides a novel strategy to restore antigen presentation on cancer cells. The protocols and data presented herein offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in preclinical and translational studies.
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours [frontiersin.org]
Application of Curcuphenol in Reversing Tumor Immune Escape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor immune escape, a critical mechanism by which cancer cells evade detection and elimination by the host's immune system, presents a significant challenge in oncology. A key strategy employed by malignant cells is the downregulation of the antigen presentation machinery (APM), particularly the Major Histocompatibility Complex class I (MHC-I) molecules. This loss of MHC-I expression renders tumor cells invisible to cytotoxic T lymphocytes (CTLs), facilitating their proliferation and metastasis. Curcuphenol, a natural sesquiterpenoid, has emerged as a promising agent capable of reversing this immune escape phenotype. This document provides detailed application notes and protocols for researchers investigating the use of this compound and its analogues in cancer immunotherapy.
Mechanism of Action
This compound has been identified as a novel candidate for reversing tumor immune escape by restoring the expression of APM components in invasive cancers.[1] Its primary mechanism of action involves a unique histone deacetylase (HDAC)-enhancing activity. Unlike HDAC inhibitors, which are known to upregulate APM expression, this compound and its synthetic analogues enhance HDAC activity. This leads to epigenetic modifications that resurrect the expression of key APM components, such as Transporter associated with Antigen Processing 1 (TAP-1) and MHC-I.[1][2] By restoring the antigen presentation pathway, this compound facilitates the recognition of tumor cells by the immune system, thereby overcoming a major mechanism of immune evasion.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analogues on key markers of immune escape reversal.
Table 1: In Vitro Efficacy of this compound on APM Component Expression in A9 Metastatic Tumor Cells
| Treatment | Concentration | Target Gene | Fold Increase in mRNA Expression (RQ) | Statistical Significance |
| This compound | 0.02 mg/mL | MHC-I | 24.2 | p < 0.05 |
| This compound | 0.02 mg/mL | TAP-1 | 9.48 | p < 0.001 |
| This compound | 0.02 mg/mL | LMP | 2.77 | p < 0.01 |
| IFN-γ (Control) | 5.832 x 10⁻⁶ nmol/mL | MHC-I & TAP-1 | Significant Increase | Not specified |
Data extracted from studies on A9 metastatic cells treated for 48 hours.
Table 2: In Vivo Effects of this compound Analogues on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Change in CD4+ TIL Frequency | Change in CD8+ TIL Frequency |
| This compound Analogue Treated | No significant increase | ~2-fold increase |
Observations from in vivo studies with this compound analogues.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in reversing tumor immune escape.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Metastatic cancer cell lines with low APM expression (e.g., A9 mouse metastatic carcinoma cells) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 0.02 mg/mL).
-
Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., IFN-γ at 5.832 x 10⁻⁶ nmol/mL).
-
Incubate for the desired time period (e.g., 48 hours).
-
Protocol for RT-qPCR Analysis of MHC-I and TAP-1 mRNA Expression
-
RNA Isolation:
-
Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (MHC-I, TAP-1) and a reference gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol for Flow Cytometry Analysis of Cell Surface MHC-I Expression
-
Cell Preparation:
-
After treatment, detach cells from the culture plate using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with cold PBS containing 1% BSA (FACS buffer).
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of FACS buffer.
-
If necessary, block Fc receptors with an Fc block reagent for 10-15 minutes.
-
Add a fluorescently conjugated primary antibody specific for MHC-I (e.g., FITC- or PE-conjugated anti-H2-Kk/H2-Dk for mouse cells) at a pre-titrated optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) or the percentage of MHC-I positive cells in the treated versus control groups.
-
Protocol for H3K27ac ChIP-seq Analysis
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27ac enrichment.
-
Analyze differential enrichment between this compound-treated and control samples to identify genes and regulatory regions affected by the treatment.
-
Conclusion
This compound and its analogues represent a promising class of compounds for cancer immunotherapy by addressing the critical issue of tumor immune escape. Their unique HDAC-enhancing activity provides a novel strategy to restore antigen presentation on cancer cells. The protocols and data presented herein offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in preclinical and translational studies.
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours [frontiersin.org]
Troubleshooting & Optimization
Overcoming Curcuphenol's low water solubility in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Curcuphenol, focusing on overcoming its inherent low water solubility for successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low water solubility a challenge in cell culture?
This compound is a bioactive sesquiterpene phenol (B47542) naturally found in marine sponges and plants like turmeric and cumin.[1][2][3] It has demonstrated various significant biological activities, including anti-proliferative, pro-apoptotic, and anti-cancer effects.[4] Notably, it can reverse the immune escape phenotype in metastatic tumors by enhancing the expression of the antigen presentation machinery (APM).[1]
The primary challenge in its experimental use is its hydrophobic nature and poor water solubility. This property can lead to several issues in aqueous cell culture media:
-
Precipitation: The compound can fall out of solution when added to the media, making accurate dosing impossible and potentially causing physical damage to cells.
-
Low Bioavailability: Poor solubility limits the effective concentration of this compound that can interact with the cells, potentially leading to inaccurate or false-negative results.
-
Inconsistent Results: An uneven distribution of the compound in the culture vessel can lead to high variability between experiments.
Q2: What is the most common method for dissolving this compound for in vitro studies?
The most widely used method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose. This stock solution is then diluted to the final working concentration in the cell culture medium.
Q3: I observed a precipitate after adding my this compound-DMSO stock solution to the cell culture medium. What is causing this and how can I resolve it?
Precipitation upon dilution is a common problem when working with hydrophobic compounds dissolved in DMSO. It occurs because the compound, which is stable in the concentrated organic solvent, becomes insoluble when introduced into the largely aqueous environment of the culture medium.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1% and ideally ≤0.1%, to minimize solvent toxicity and precipitation.
-
Optimize Dilution Technique: Add the DMSO stock solution directly into the medium while vortexing or swirling gently to promote rapid and uniform dispersion. Avoid adding the stock solution directly onto the cells.
-
Use Pre-warmed Medium: Adding the stock to medium that is pre-warmed to 37°C can sometimes help maintain solubility compared to adding it to cold medium.
-
Lower the Stock Concentration: If precipitation persists, try making a less concentrated DMSO stock solution. This will require adding a larger volume to the media to achieve the same final concentration, so be mindful of the final DMSO percentage.
-
Consider Serum Content: If using a low-serum or serum-free medium, the lack of proteins that can help stabilize hydrophobic compounds may exacerbate precipitation. Consider whether your experimental design can tolerate a higher serum concentration.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Q4: What are the potential toxic effects of solvents like DMSO, and how should I control for them in my experiments?
Even at low concentrations, DMSO can have biological effects on cells, potentially confounding experimental results. Therefore, a vehicle control is mandatory.
-
What is a Vehicle Control? It is a culture that is treated with the same volume of the solvent (e.g., DMSO) used to deliver the experimental compound, but without the compound itself.
-
Why is it Critical? It allows you to distinguish the effects of this compound from the effects of the solvent. For every concentration of this compound tested, you should have a corresponding control group with an identical concentration of DMSO. For example, in studies treating cells with this compound, a 1% DMSO vehicle was used as the negative control.
Q5: Are there more advanced alternatives to DMSO for improving this compound's water solubility and cellular delivery?
Yes. For experiments requiring higher concentrations, long-term stability, or for eventual in vivo applications, several advanced drug delivery systems can be employed. These methods encapsulate the hydrophobic compound in a carrier that is water-soluble. While many studies focus on the related compound curcumin, the principles are directly applicable to this compound.
Advanced Delivery Systems:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are natural oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming a water-soluble complex that improves its stability and bioavailability.
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a phospholipid bilayer, similar to a cell membrane. Hydrophobic compounds like this compound can be entrapped within the lipid bilayer, creating a formulation that is dispersible in aqueous solutions.
-
Polymeric Nanoparticles: Biodegradable polymers, such as PLGA, can be used to create nanoparticles that encapsulate this compound. This not only improves solubility but can also provide controlled, sustained release of the compound.
dot
Caption: Logic for selecting a this compound solubilization strategy.
Data Summary Tables
Table 1: Comparison of this compound Solubilization Methods
| Method | Primary Mechanism | Advantages | Disadvantages | Best For |
| DMSO Solvent | Dissolving in an organic solvent | Simple, fast, and inexpensive for initial screening. | Risk of precipitation upon dilution; potential for solvent-induced cytotoxicity or off-target effects. | Short-term in vitro assays; proof-of-concept studies. |
| Cyclodextrin Complex | Encapsulation in a sugar-based molecule | Increases aqueous solubility and stability; low toxicity. | May have lower loading capacity; preparation requires specific protocols. | In vitro and in vivo studies requiring higher concentrations and stability. |
| Liposomal Formulation | Entrapment in a lipid bilayer | High biocompatibility; can improve cellular uptake; protects the compound from degradation. | More complex preparation; potential for instability during storage. | In vitro and in vivo drug delivery studies. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix | High stability; provides controlled and sustained release; can be functionalized for targeting. | Most complex preparation and characterization; potential for polymer-related toxicity. | Advanced drug delivery, long-term effect studies, and in vivo applications. |
Table 2: Example Concentrations of this compound Used in Cell Culture Studies
| Cell Line | Treatment Concentration | Duration | Solvent/Vehicle | Observed Effect | Reference |
| A9 (metastatic lung) | 0.02 mg/mL | 48 hours | 1% DMSO | Increased MHC-I and TAP-1 mRNA expression | |
| A9 (metastatic lung) | 0.00167 µmol/mL | 48 hours | 1% DMSO | Enhanced antigen presentation | |
| Caco-2 (colon cancer) | 14–58 µg/mL | 6 hours | DMSO | Dose-dependent increase in caspase-3 activity | |
| Caco-2 (colon cancer) | 29–116 µg/mL | Not specified | DMSO | Inhibition of cell proliferation and DNA replication |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Method:
-
Weigh out 10 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex vigorously until the this compound is completely dissolved. A brief sonication in a water bath can assist if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
When treating cells, thaw an aliquot and dilute it into pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.1%).
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to create a water-dispersible formulation. This protocol is adapted from methods used for curcumin.
Materials:
-
This compound
-
Lecithin or a specific phospholipid like POPC
-
Cholesterol or β-sitosterol (for membrane stability)
-
Chloroform (B151607) or ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
High-pressure homogenizer or probe sonicator
Method:
-
Lipid Film Formation:
-
Dissolve this compound, lecithin, and cholesterol (e.g., in a 1:10:4 molar ratio) in chloroform or another suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask at a controlled temperature (e.g., 40°C) under vacuum to slowly remove the organic solvent.
-
A thin, uniform lipid film containing this compound will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 40°C) for 1-2 hours. This will form coarse, multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles suitable for cell culture, the MLV suspension must be downsized.
-
Use a high-pressure homogenizer or a probe sonicator to process the suspension until the desired particle size (typically 100-200 nm) and a low polydispersity index (PDI < 0.2) are achieved.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal suspension by filtering through a 0.22 µm syringe filter.
-
Store the formulation at 4°C, protected from light. Characterize for size, encapsulation efficiency, and stability before use.
-
Signaling Pathway Visualization
This compound has been shown to counteract immune evasion in metastatic tumors by upregulating components of the Antigen Presentation Machinery (APM). This pathway is crucial for enabling cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.
dot
Caption: this compound's mechanism for enhancing tumor immunogenicity.
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Curcuphenol's low water solubility in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with Curcuphenol, focusing on overcoming its inherent low water solubility for successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low water solubility a challenge in cell culture?
This compound is a bioactive sesquiterpene phenol naturally found in marine sponges and plants like turmeric and cumin.[1][2][3] It has demonstrated various significant biological activities, including anti-proliferative, pro-apoptotic, and anti-cancer effects.[4] Notably, it can reverse the immune escape phenotype in metastatic tumors by enhancing the expression of the antigen presentation machinery (APM).[1]
The primary challenge in its experimental use is its hydrophobic nature and poor water solubility. This property can lead to several issues in aqueous cell culture media:
-
Precipitation: The compound can fall out of solution when added to the media, making accurate dosing impossible and potentially causing physical damage to cells.
-
Low Bioavailability: Poor solubility limits the effective concentration of this compound that can interact with the cells, potentially leading to inaccurate or false-negative results.
-
Inconsistent Results: An uneven distribution of the compound in the culture vessel can lead to high variability between experiments.
Q2: What is the most common method for dissolving this compound for in vitro studies?
The most widely used method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. This stock solution is then diluted to the final working concentration in the cell culture medium.
Q3: I observed a precipitate after adding my this compound-DMSO stock solution to the cell culture medium. What is causing this and how can I resolve it?
Precipitation upon dilution is a common problem when working with hydrophobic compounds dissolved in DMSO. It occurs because the compound, which is stable in the concentrated organic solvent, becomes insoluble when introduced into the largely aqueous environment of the culture medium.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1% and ideally ≤0.1%, to minimize solvent toxicity and precipitation.
-
Optimize Dilution Technique: Add the DMSO stock solution directly into the medium while vortexing or swirling gently to promote rapid and uniform dispersion. Avoid adding the stock solution directly onto the cells.
-
Use Pre-warmed Medium: Adding the stock to medium that is pre-warmed to 37°C can sometimes help maintain solubility compared to adding it to cold medium.
-
Lower the Stock Concentration: If precipitation persists, try making a less concentrated DMSO stock solution. This will require adding a larger volume to the media to achieve the same final concentration, so be mindful of the final DMSO percentage.
-
Consider Serum Content: If using a low-serum or serum-free medium, the lack of proteins that can help stabilize hydrophobic compounds may exacerbate precipitation. Consider whether your experimental design can tolerate a higher serum concentration.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Q4: What are the potential toxic effects of solvents like DMSO, and how should I control for them in my experiments?
Even at low concentrations, DMSO can have biological effects on cells, potentially confounding experimental results. Therefore, a vehicle control is mandatory.
-
What is a Vehicle Control? It is a culture that is treated with the same volume of the solvent (e.g., DMSO) used to deliver the experimental compound, but without the compound itself.
-
Why is it Critical? It allows you to distinguish the effects of this compound from the effects of the solvent. For every concentration of this compound tested, you should have a corresponding control group with an identical concentration of DMSO. For example, in studies treating cells with this compound, a 1% DMSO vehicle was used as the negative control.
Q5: Are there more advanced alternatives to DMSO for improving this compound's water solubility and cellular delivery?
Yes. For experiments requiring higher concentrations, long-term stability, or for eventual in vivo applications, several advanced drug delivery systems can be employed. These methods encapsulate the hydrophobic compound in a carrier that is water-soluble. While many studies focus on the related compound curcumin, the principles are directly applicable to this compound.
Advanced Delivery Systems:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are natural oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming a water-soluble complex that improves its stability and bioavailability.
-
Liposomal Formulations: Liposomes are spherical vesicles composed of a phospholipid bilayer, similar to a cell membrane. Hydrophobic compounds like this compound can be entrapped within the lipid bilayer, creating a formulation that is dispersible in aqueous solutions.
-
Polymeric Nanoparticles: Biodegradable polymers, such as PLGA, can be used to create nanoparticles that encapsulate this compound. This not only improves solubility but can also provide controlled, sustained release of the compound.
dot
Caption: Logic for selecting a this compound solubilization strategy.
Data Summary Tables
Table 1: Comparison of this compound Solubilization Methods
| Method | Primary Mechanism | Advantages | Disadvantages | Best For |
| DMSO Solvent | Dissolving in an organic solvent | Simple, fast, and inexpensive for initial screening. | Risk of precipitation upon dilution; potential for solvent-induced cytotoxicity or off-target effects. | Short-term in vitro assays; proof-of-concept studies. |
| Cyclodextrin Complex | Encapsulation in a sugar-based molecule | Increases aqueous solubility and stability; low toxicity. | May have lower loading capacity; preparation requires specific protocols. | In vitro and in vivo studies requiring higher concentrations and stability. |
| Liposomal Formulation | Entrapment in a lipid bilayer | High biocompatibility; can improve cellular uptake; protects the compound from degradation. | More complex preparation; potential for instability during storage. | In vitro and in vivo drug delivery studies. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix | High stability; provides controlled and sustained release; can be functionalized for targeting. | Most complex preparation and characterization; potential for polymer-related toxicity. | Advanced drug delivery, long-term effect studies, and in vivo applications. |
Table 2: Example Concentrations of this compound Used in Cell Culture Studies
| Cell Line | Treatment Concentration | Duration | Solvent/Vehicle | Observed Effect | Reference |
| A9 (metastatic lung) | 0.02 mg/mL | 48 hours | 1% DMSO | Increased MHC-I and TAP-1 mRNA expression | |
| A9 (metastatic lung) | 0.00167 µmol/mL | 48 hours | 1% DMSO | Enhanced antigen presentation | |
| Caco-2 (colon cancer) | 14–58 µg/mL | 6 hours | DMSO | Dose-dependent increase in caspase-3 activity | |
| Caco-2 (colon cancer) | 29–116 µg/mL | Not specified | DMSO | Inhibition of cell proliferation and DNA replication |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Method:
-
Weigh out 10 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex vigorously until the this compound is completely dissolved. A brief sonication in a water bath can assist if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
When treating cells, thaw an aliquot and dilute it into pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.1%).
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to create a water-dispersible formulation. This protocol is adapted from methods used for curcumin.
Materials:
-
This compound
-
Lecithin or a specific phospholipid like POPC
-
Cholesterol or β-sitosterol (for membrane stability)
-
Chloroform or ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
High-pressure homogenizer or probe sonicator
Method:
-
Lipid Film Formation:
-
Dissolve this compound, lecithin, and cholesterol (e.g., in a 1:10:4 molar ratio) in chloroform or another suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask at a controlled temperature (e.g., 40°C) under vacuum to slowly remove the organic solvent.
-
A thin, uniform lipid film containing this compound will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 40°C) for 1-2 hours. This will form coarse, multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles suitable for cell culture, the MLV suspension must be downsized.
-
Use a high-pressure homogenizer or a probe sonicator to process the suspension until the desired particle size (typically 100-200 nm) and a low polydispersity index (PDI < 0.2) are achieved.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal suspension by filtering through a 0.22 µm syringe filter.
-
Store the formulation at 4°C, protected from light. Characterize for size, encapsulation efficiency, and stability before use.
-
Signaling Pathway Visualization
This compound has been shown to counteract immune evasion in metastatic tumors by upregulating components of the Antigen Presentation Machinery (APM). This pathway is crucial for enabling cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.
dot
Caption: this compound's mechanism for enhancing tumor immunogenicity.
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative effects of this compound, a sesquiterpene phenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Curcuphenol in Aqueous Solutions
Welcome to the technical support center for researchers working with curcuphenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stability of this compound in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and/or showing precipitates?
A1: this compound, a phenolic compound, is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH.[1][2][3] This degradation is often due to oxidation, which can lead to the formation of colored byproducts and less soluble compounds, resulting in precipitation.[4] Factors that accelerate this process include exposure to light, oxygen, and elevated temperatures.[5]
Q2: What are the primary methods to improve the stability of this compound in my experiments?
A2: The main strategies to enhance the stability of this compound in aqueous solutions involve protecting it from degradation and increasing its solubility. The most common and effective methods are:
-
Encapsulation: Using molecules like cyclodextrins or liposomes to physically protect this compound from the aqueous environment.
-
Use of Antioxidants: Adding scavenger molecules to the solution to prevent oxidative degradation.
-
pH Control: Maintaining an acidic pH (below 7) can significantly slow down the degradation process.
-
Degassing Solvents: Removing dissolved oxygen from your aqueous solution can minimize oxidation.
Q3: How can I monitor the stability of my this compound solution over time?
A3: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A decrease in the peak corresponding to this compound over time indicates degradation. Spectrophotometric methods can also be used, though they may be less specific if degradation products absorb at similar wavelengths.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns brown/darker | Oxidation of the phenolic structure of this compound. | 1. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution. 2. Prepare solutions in degassed water and store under an inert gas (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or covering the container with foil. |
| Precipitate forms in the solution | 1. Low aqueous solubility of this compound. 2. Formation of insoluble degradation products. | 1. Utilize encapsulation techniques like cyclodextrins or liposomes to improve solubility. 2. Adjust the pH of the solution to be slightly acidic (pH < 7), as this compound is more stable under these conditions. |
| Loss of biological activity | Degradation of the active this compound molecule. | 1. Implement one of the stabilization strategies outlined in this guide (encapsulation, antioxidants, pH control). 2. Prepare fresh solutions more frequently. 3. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize the preparation and handling of your this compound solutions. 2. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) before each experiment. |
Experimental Protocols
Protocol 1: Stabilization of this compound using β-Cyclodextrins
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common concentration is 1-10% (w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex. Store at 4°C, protected from light.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating this compound within liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine:cholesterol.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
To reduce the size of the liposomes and create a more uniform suspension, sonicate the mixture using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting suspension contains this compound-loaded liposomes. Store at 4°C.
Data Presentation
Table 1: Comparison of this compound Stabilization Methods
| Method | Primary Mechanism | Advantages | Considerations |
| Cyclodextrin (B1172386) Encapsulation | Forms a host-guest inclusion complex, shielding this compound from the aqueous environment. | - Significant increase in aqueous solubility. - Protection against light and oxidative degradation. - Simple preparation method. | - The size of the cyclodextrin cavity may limit the encapsulation of larger molecules. - Potential for competitive displacement of this compound by other molecules. |
| Liposomal Formulation | Encapsulates this compound within a lipid bilayer. | - Can encapsulate both hydrophobic and hydrophilic molecules. - Can be functionalized for targeted delivery. - Protects the encapsulated compound from degradation. | - More complex preparation process. - Potential for instability of the liposomes themselves (e.g., aggregation, leakage). |
| Use of Antioxidants | Scavenges free radicals that initiate the oxidation of this compound. | - Simple to implement by adding to the solution. - Cost-effective. | - The antioxidant may interfere with downstream biological assays. - The antioxidant itself may degrade over time. |
| pH Adjustment | Slows the rate of pH-dependent degradation pathways. | - Very simple and low-cost. | - May not be suitable for biological experiments that require a specific pH. - Does not protect against other degradation factors like light or oxidation. |
Visualizations
References
- 1. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alzet.com [alzet.com]
Technical Support Center: Stabilizing Curcuphenol in Aqueous Solutions
Welcome to the technical support center for researchers working with curcuphenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stability of this compound in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and/or showing precipitates?
A1: this compound, a phenolic compound, is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH.[1][2][3] This degradation is often due to oxidation, which can lead to the formation of colored byproducts and less soluble compounds, resulting in precipitation.[4] Factors that accelerate this process include exposure to light, oxygen, and elevated temperatures.[5]
Q2: What are the primary methods to improve the stability of this compound in my experiments?
A2: The main strategies to enhance the stability of this compound in aqueous solutions involve protecting it from degradation and increasing its solubility. The most common and effective methods are:
-
Encapsulation: Using molecules like cyclodextrins or liposomes to physically protect this compound from the aqueous environment.
-
Use of Antioxidants: Adding scavenger molecules to the solution to prevent oxidative degradation.
-
pH Control: Maintaining an acidic pH (below 7) can significantly slow down the degradation process.
-
Degassing Solvents: Removing dissolved oxygen from your aqueous solution can minimize oxidation.
Q3: How can I monitor the stability of my this compound solution over time?
A3: The concentration of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A decrease in the peak corresponding to this compound over time indicates degradation. Spectrophotometric methods can also be used, though they may be less specific if degradation products absorb at similar wavelengths.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns brown/darker | Oxidation of the phenolic structure of this compound. | 1. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution. 2. Prepare solutions in degassed water and store under an inert gas (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or covering the container with foil. |
| Precipitate forms in the solution | 1. Low aqueous solubility of this compound. 2. Formation of insoluble degradation products. | 1. Utilize encapsulation techniques like cyclodextrins or liposomes to improve solubility. 2. Adjust the pH of the solution to be slightly acidic (pH < 7), as this compound is more stable under these conditions. |
| Loss of biological activity | Degradation of the active this compound molecule. | 1. Implement one of the stabilization strategies outlined in this guide (encapsulation, antioxidants, pH control). 2. Prepare fresh solutions more frequently. 3. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | 1. Standardize the preparation and handling of your this compound solutions. 2. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) before each experiment. |
Experimental Protocols
Protocol 1: Stabilization of this compound using β-Cyclodextrins
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common concentration is 1-10% (w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex. Store at 4°C, protected from light.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating this compound within liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg yolk)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine:cholesterol.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
To reduce the size of the liposomes and create a more uniform suspension, sonicate the mixture using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting suspension contains this compound-loaded liposomes. Store at 4°C.
Data Presentation
Table 1: Comparison of this compound Stabilization Methods
| Method | Primary Mechanism | Advantages | Considerations |
| Cyclodextrin Encapsulation | Forms a host-guest inclusion complex, shielding this compound from the aqueous environment. | - Significant increase in aqueous solubility. - Protection against light and oxidative degradation. - Simple preparation method. | - The size of the cyclodextrin cavity may limit the encapsulation of larger molecules. - Potential for competitive displacement of this compound by other molecules. |
| Liposomal Formulation | Encapsulates this compound within a lipid bilayer. | - Can encapsulate both hydrophobic and hydrophilic molecules. - Can be functionalized for targeted delivery. - Protects the encapsulated compound from degradation. | - More complex preparation process. - Potential for instability of the liposomes themselves (e.g., aggregation, leakage). |
| Use of Antioxidants | Scavenges free radicals that initiate the oxidation of this compound. | - Simple to implement by adding to the solution. - Cost-effective. | - The antioxidant may interfere with downstream biological assays. - The antioxidant itself may degrade over time. |
| pH Adjustment | Slows the rate of pH-dependent degradation pathways. | - Very simple and low-cost. | - May not be suitable for biological experiments that require a specific pH. - Does not protect against other degradation factors like light or oxidation. |
Visualizations
References
- 1. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alzet.com [alzet.com]
Technical Support Center: Optimizing Curcuphenol-Induced Apoptosis in Caco-2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing curcuphenol to induce apoptosis in Caco-2 human colon cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis in Caco-2 cells?
Based on published data, this compound has been shown to significantly induce apoptosis in Caco-2 cells at concentrations ranging from 29 to 116 μg/ml.[1] A dose-dependent inhibition of cell proliferation is also observed within this range.[1] It is recommended to perform a dose-response experiment starting within this range to determine the optimal concentration for your specific experimental conditions.
Q2: What is the recommended treatment duration for this compound on Caco-2 cells?
A treatment time of 6 hours has been shown to be effective in inducing apoptosis and increasing caspase-3 activity in Caco-2 cells treated with this compound.[1] However, the optimal incubation time can vary depending on the specific endpoint being measured. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to identify the peak apoptotic response.[2]
Q3: What are the expected morphological changes in Caco-2 cells after this compound treatment?
Upon successful induction of apoptosis, Caco-2 cells may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture surface.[3]
Q4: How can I confirm that this compound is inducing apoptosis and not necrosis?
It is crucial to differentiate between apoptosis and necrosis. Assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both.
Q5: What is the known mechanism of action for this compound-induced apoptosis in Caco-2 cells?
Studies have shown that this compound induces apoptosis in Caco-2 cells through the activation of caspase-3, a key executioner caspase. While the complete signaling pathway is not fully elucidated, it is suggested that like other sesquiterpenes, it may involve both intrinsic and extrinsic pathways. Compounds with similar structures have been shown to influence the NF-κB and p53-mediated pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in apoptosis after this compound treatment. | Suboptimal this compound Concentration: The concentration used may be too low. | Perform a dose-response study with concentrations ranging from 14 to 116 μg/ml. |
| Inadequate Treatment Duration: The incubation time may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Cell Health and Confluency: Caco-2 cells may be unhealthy, at a high passage number, or overly confluent, making them resistant to treatment. | Ensure cells are healthy, within a low passage number, and sub-cultured when they reach 70-80% confluency. | |
| High background in apoptosis assays (e.g., Annexin V/PI). | Improper Sample Handling: Rough handling of cells can induce mechanical damage and lead to necrosis. | Handle cells gently during harvesting and staining procedures. Centrifuge at low speeds (e.g., 300 x g). |
| Reagent Concentration: Excessive concentrations of staining reagents can lead to non-specific binding. | Titrate Annexin V and PI to determine the optimal staining concentration for your instrument and cell density. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Inconsistent seeding density, media changes, or passage number can affect cellular response. | Standardize your Caco-2 cell culture protocol, including seeding density (e.g., 2-4x10,000 cells/cm²), media composition, and passage number. |
| This compound Stock Solution: The compound may have degraded or precipitated. | Prepare fresh stock solutions of this compound and store them appropriately. Ensure complete dissolution before adding to the cell culture medium. |
Data Presentation
Table 1: Effect of this compound on Caco-2 Cell Proliferation and Apoptosis
| This compound Concentration (μg/ml) | Inhibition of Cell Growth (%) | Fold Increase in Apoptosis (6h) | Fold Increase in Caspase-3 Activity (6h) |
| 14 | 9 | Significant increase | No significant increase |
| 29 | 29 | 2.6 | 6.6 |
| 58 | 33 | 3.3 | 8.0 |
| 116 | 32 | 3.0 | Not specified |
Data summarized from a study by Zou et al.
Experimental Protocols
Caco-2 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, and 1% Non-Essential Amino Acids (NEAA).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split sub-confluent cultures (70-80% confluency) using 0.25% trypsin-EDTA. Seed at a density of 2-4x10,000 cells/cm².
MTT Assay for Cell Viability
-
Seed Caco-2 cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 μL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
-
Seed Caco-2 cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
-
Treat Caco-2 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis in Caco-2 cells.
Caption: Proposed intrinsic apoptosis signaling pathway activated by this compound in Caco-2 cells.
References
Technical Support Center: Optimizing Curcuphenol-Induced Apoptosis in Caco-2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing curcuphenol to induce apoptosis in Caco-2 human colon cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis in Caco-2 cells?
Based on published data, this compound has been shown to significantly induce apoptosis in Caco-2 cells at concentrations ranging from 29 to 116 μg/ml.[1] A dose-dependent inhibition of cell proliferation is also observed within this range.[1] It is recommended to perform a dose-response experiment starting within this range to determine the optimal concentration for your specific experimental conditions.
Q2: What is the recommended treatment duration for this compound on Caco-2 cells?
A treatment time of 6 hours has been shown to be effective in inducing apoptosis and increasing caspase-3 activity in Caco-2 cells treated with this compound.[1] However, the optimal incubation time can vary depending on the specific endpoint being measured. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to identify the peak apoptotic response.[2]
Q3: What are the expected morphological changes in Caco-2 cells after this compound treatment?
Upon successful induction of apoptosis, Caco-2 cells may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, and detachment from the culture surface.[3]
Q4: How can I confirm that this compound is inducing apoptosis and not necrosis?
It is crucial to differentiate between apoptosis and necrosis. Assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both.
Q5: What is the known mechanism of action for this compound-induced apoptosis in Caco-2 cells?
Studies have shown that this compound induces apoptosis in Caco-2 cells through the activation of caspase-3, a key executioner caspase. While the complete signaling pathway is not fully elucidated, it is suggested that like other sesquiterpenes, it may involve both intrinsic and extrinsic pathways. Compounds with similar structures have been shown to influence the NF-κB and p53-mediated pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in apoptosis after this compound treatment. | Suboptimal this compound Concentration: The concentration used may be too low. | Perform a dose-response study with concentrations ranging from 14 to 116 μg/ml. |
| Inadequate Treatment Duration: The incubation time may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Cell Health and Confluency: Caco-2 cells may be unhealthy, at a high passage number, or overly confluent, making them resistant to treatment. | Ensure cells are healthy, within a low passage number, and sub-cultured when they reach 70-80% confluency. | |
| High background in apoptosis assays (e.g., Annexin V/PI). | Improper Sample Handling: Rough handling of cells can induce mechanical damage and lead to necrosis. | Handle cells gently during harvesting and staining procedures. Centrifuge at low speeds (e.g., 300 x g). |
| Reagent Concentration: Excessive concentrations of staining reagents can lead to non-specific binding. | Titrate Annexin V and PI to determine the optimal staining concentration for your instrument and cell density. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Inconsistent seeding density, media changes, or passage number can affect cellular response. | Standardize your Caco-2 cell culture protocol, including seeding density (e.g., 2-4x10,000 cells/cm²), media composition, and passage number. |
| This compound Stock Solution: The compound may have degraded or precipitated. | Prepare fresh stock solutions of this compound and store them appropriately. Ensure complete dissolution before adding to the cell culture medium. |
Data Presentation
Table 1: Effect of this compound on Caco-2 Cell Proliferation and Apoptosis
| This compound Concentration (μg/ml) | Inhibition of Cell Growth (%) | Fold Increase in Apoptosis (6h) | Fold Increase in Caspase-3 Activity (6h) |
| 14 | 9 | Significant increase | No significant increase |
| 29 | 29 | 2.6 | 6.6 |
| 58 | 33 | 3.3 | 8.0 |
| 116 | 32 | 3.0 | Not specified |
Data summarized from a study by Zou et al.
Experimental Protocols
Caco-2 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, and 1% Non-Essential Amino Acids (NEAA).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split sub-confluent cultures (70-80% confluency) using 0.25% trypsin-EDTA. Seed at a density of 2-4x10,000 cells/cm².
MTT Assay for Cell Viability
-
Seed Caco-2 cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 μL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
-
Seed Caco-2 cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
-
Treat Caco-2 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis in Caco-2 cells.
Caption: Proposed intrinsic apoptosis signaling pathway activated by this compound in Caco-2 cells.
References
Technical Support Center: Refinement of Curcuphenol Extraction Techniques for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine curcupenol extraction techniques for improved yields. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting curcuphenol?
A1: this compound is a sesquiterpenoid phenol (B47542) that has been isolated from various natural sources. The most commonly cited sources in scientific literature include marine sponges, particularly of the genus Didiscus (e.g., Didiscus oxeata), and certain terrestrial plants like Curcuma xanthorrhiza (Javanese turmeric).[1][2]
Q2: Which extraction methods are most effective for obtaining this compound?
A2: The choice of extraction method significantly impacts the yield and purity of this compound. Both conventional and modern techniques have been employed.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. Maceration with suitable solvents is a simple technique, while Soxhlet extraction can provide higher yields but may degrade thermolabile compounds due to prolonged heat exposure.[3]
-
Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are gaining prominence. These methods generally offer shorter extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[4][5] For instance, SFE with supercritical CO2 and ethanol (B145695) as a cosolvent has been optimized for extracting curcuminoids from Curcuma xanthorrhiza, achieving a curcumin (B1669340) recovery of 3.2%. While this data is for curcumin, the principles can be applied to this compound extraction from the same source.
Q3: What is the most critical parameter to consider for optimizing this compound extraction?
A3: Solvent selection is a critical parameter that significantly influences the extraction efficiency of this compound. The polarity of the solvent should be matched with the semi-polar nature of this compound. Studies on the extraction of phenolic compounds from Curcuma xanthorrhiza have shown that a ternary mixture of water, acetone, and methanol (B129727) (in proportions of 0.409, 0.307, and 0.284, respectively) provides the highest yield of total phenolic compounds. For extraction from marine sponges, methanol followed by partitioning with dichloromethane (B109758) has been successfully used.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from the crude extract is typically achieved using chromatographic techniques. Silica (B1680970) gel column chromatography is a common method. For instance, a crude extract from the marine sponge Didiscus oxeata was subjected to flash column chromatography on silica gel using a step gradient of n-hexane/ethyl acetate (B1210297) to yield pure (+)-curcuphenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and purification.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound. For Curcuma xanthorrhiza, a ternary mixture of water, acetone, and methanol has been shown to be effective for extracting phenolic compounds. Experiment with different solvent systems and ratios to find the optimal conditions for your specific raw material. |
| Inefficient Extraction Method | Conventional methods like maceration may result in lower yields compared to modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to enhance extraction efficiency and reduce extraction time. |
| Suboptimal Extraction Parameters | Factors such as temperature, extraction time, and solid-to-solvent ratio can significantly impact the yield. For instance, in the supercritical fluid extraction of Curcuma xanthorrhiza, optimal conditions were found to be a temperature of 40°C, a pressure of 25 MPa, and a CO2 flow rate of 5.34 mL/min. Systematically optimize these parameters for your chosen extraction method. |
| Degradation of this compound | Prolonged exposure to high temperatures or light can lead to the degradation of phenolic compounds. When using methods involving heat, such as Soxhlet extraction, monitor the temperature and extraction time carefully. Store extracts in dark, cool conditions. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | The solvent used may be co-extracting a wide range of compounds with similar polarities to this compound. Employ a multi-step extraction with solvents of varying polarities to selectively remove impurities. For example, a preliminary wash with a non-polar solvent like n-hexane can remove lipids before extracting with a more polar solvent. |
| Complex Matrix of the Natural Source | Marine sponges and plants contain a complex mixture of secondary metabolites. A single extraction step is often insufficient for obtaining pure this compound. Subsequent purification steps, such as column chromatography, are necessary. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | The chosen solvent system for column chromatography may not be providing adequate separation of this compound from impurities. Systematically test different solvent systems with varying polarities on a Thin Layer Chromatography (TLC) plate to identify the optimal mobile phase for separation before running the column. A step-gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a step gradient of n-hexane/ethyl acetate was used to purify (+)-curcuphenol from a marine sponge extract. |
| Compound Tailing or Streaking on TLC/Column | This can be caused by interactions between the phenolic hydroxyl group of this compound and the acidic silica gel. To mitigate this, a small amount of a weak acid (e.g., acetic acid or formic acid) can be added to the mobile phase to suppress the ionization of the phenolic group and improve peak shape. |
| Irreversible Adsorption on Silica Gel | In some cases, highly polar compounds can irreversibly bind to the silica gel. If this is suspected, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Curcuma xanthorrhiza
| Extraction Method | Solvent | Key Parameters | Total Phenolic Content (mg GAE/g DW) | Reference |
| Maceration | Water:Acetone:Methanol (0.409:0.307:0.284) | 48h, dark room, 140 rpm stirring for 30 min | 34.112 | |
| Supercritical Fluid Extraction | Supercritical CO2 with Ethanol co-solvent | 40°C, 25 MPa, 5.34 mL/min CO2 flow rate | 3.2% Curcumin Recovery | |
| Soxhlet Extraction | Acetone | 1:5 solid-to-solvent ratio | 14.70 ± 0.62% oleoresin yield | |
| Ultrasound-Assisted Extraction | Acetone | 1:5 solid-to-solvent ratio | - | |
| Microwave-Assisted Extraction | - | - | - |
Note: Data for SFE refers to curcumin recovery, a related curcuminoid, as specific data for this compound was not available in the cited source. Data for UAE and MAE on C. xanthorrhiza oleoresin yield was mentioned but not quantified in the provided search results.
Experimental Protocols
Protocol 1: Maceration of this compound from Curcuma xanthorrhiza
This protocol is adapted from a study that optimized solvent conditions for the extraction of phenolic antioxidants from Curcuma xanthorrhiza.
Materials:
-
Dried and powdered Curcuma xanthorrhiza rhizome
-
Solvent mixture: Water, Acetone, and Methanol (in the proportions of 0.409, 0.307, and 0.284, respectively)
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried Curcuma xanthorrhiza powder.
-
Add 100 mL of the optimized solvent mixture (1:10 w/v).
-
Stir the mixture for 30 minutes at 140 rpm.
-
Macerate the mixture for 48 hours in a dark room at room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 2: Extraction and Purification of (+)-Curcuphenol from Didiscus oxeata
This protocol is based on the successful isolation of (+)-curcuphenol from a marine sponge.
Materials:
-
Didiscus oxeata sponge material
-
Methanol
-
Dichloromethane
-
n-Hexane
-
Ethyl acetate
-
Silica gel (for flash column chromatography)
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Cut the sponge material into small pieces.
-
Perform successive washes (3 times with 0.5 L to 1.5 L) with methanol and dichloromethane at room temperature.
-
Combine the organic solvent washes and evaporate to yield the crude extract.
-
Subject the dichloromethane-soluble fraction of the crude methanolic extract to flash column chromatography on silica gel.
-
Elute the column with a step gradient of n-hexane/ethyl acetate.
-
Collect the fractions eluting with 10% ethyl acetate in n-hexane, which contain (+)-curcuphenol.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline (+)-curcuphenol.
Visualizations
Caption: Workflow for Maceration Extraction of this compound.
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Process Optimization of Curcumin from Curcuma xanthorrhiza Roxb. with Supercritical Carbon Dioxide Using Ethanol as a Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in Yield, Chemical Composition and Biological Activities of Essential Oil of Three Curcuma Species: A Comparative Evaluation of Hydrodistillation and Solvent-Free Microwave Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Curcuphenol Extraction Techniques for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine curcupenol extraction techniques for improved yields. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting curcuphenol?
A1: this compound is a sesquiterpenoid phenol that has been isolated from various natural sources. The most commonly cited sources in scientific literature include marine sponges, particularly of the genus Didiscus (e.g., Didiscus oxeata), and certain terrestrial plants like Curcuma xanthorrhiza (Javanese turmeric).[1][2]
Q2: Which extraction methods are most effective for obtaining this compound?
A2: The choice of extraction method significantly impacts the yield and purity of this compound. Both conventional and modern techniques have been employed.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. Maceration with suitable solvents is a simple technique, while Soxhlet extraction can provide higher yields but may degrade thermolabile compounds due to prolonged heat exposure.[3]
-
Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are gaining prominence. These methods generally offer shorter extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[4][5] For instance, SFE with supercritical CO2 and ethanol as a cosolvent has been optimized for extracting curcuminoids from Curcuma xanthorrhiza, achieving a curcumin recovery of 3.2%. While this data is for curcumin, the principles can be applied to this compound extraction from the same source.
Q3: What is the most critical parameter to consider for optimizing this compound extraction?
A3: Solvent selection is a critical parameter that significantly influences the extraction efficiency of this compound. The polarity of the solvent should be matched with the semi-polar nature of this compound. Studies on the extraction of phenolic compounds from Curcuma xanthorrhiza have shown that a ternary mixture of water, acetone, and methanol (in proportions of 0.409, 0.307, and 0.284, respectively) provides the highest yield of total phenolic compounds. For extraction from marine sponges, methanol followed by partitioning with dichloromethane has been successfully used.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from the crude extract is typically achieved using chromatographic techniques. Silica gel column chromatography is a common method. For instance, a crude extract from the marine sponge Didiscus oxeata was subjected to flash column chromatography on silica gel using a step gradient of n-hexane/ethyl acetate to yield pure (+)-curcuphenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and purification.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound. For Curcuma xanthorrhiza, a ternary mixture of water, acetone, and methanol has been shown to be effective for extracting phenolic compounds. Experiment with different solvent systems and ratios to find the optimal conditions for your specific raw material. |
| Inefficient Extraction Method | Conventional methods like maceration may result in lower yields compared to modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to enhance extraction efficiency and reduce extraction time. |
| Suboptimal Extraction Parameters | Factors such as temperature, extraction time, and solid-to-solvent ratio can significantly impact the yield. For instance, in the supercritical fluid extraction of Curcuma xanthorrhiza, optimal conditions were found to be a temperature of 40°C, a pressure of 25 MPa, and a CO2 flow rate of 5.34 mL/min. Systematically optimize these parameters for your chosen extraction method. |
| Degradation of this compound | Prolonged exposure to high temperatures or light can lead to the degradation of phenolic compounds. When using methods involving heat, such as Soxhlet extraction, monitor the temperature and extraction time carefully. Store extracts in dark, cool conditions. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | The solvent used may be co-extracting a wide range of compounds with similar polarities to this compound. Employ a multi-step extraction with solvents of varying polarities to selectively remove impurities. For example, a preliminary wash with a non-polar solvent like n-hexane can remove lipids before extracting with a more polar solvent. |
| Complex Matrix of the Natural Source | Marine sponges and plants contain a complex mixture of secondary metabolites. A single extraction step is often insufficient for obtaining pure this compound. Subsequent purification steps, such as column chromatography, are necessary. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | The chosen solvent system for column chromatography may not be providing adequate separation of this compound from impurities. Systematically test different solvent systems with varying polarities on a Thin Layer Chromatography (TLC) plate to identify the optimal mobile phase for separation before running the column. A step-gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a step gradient of n-hexane/ethyl acetate was used to purify (+)-curcuphenol from a marine sponge extract. |
| Compound Tailing or Streaking on TLC/Column | This can be caused by interactions between the phenolic hydroxyl group of this compound and the acidic silica gel. To mitigate this, a small amount of a weak acid (e.g., acetic acid or formic acid) can be added to the mobile phase to suppress the ionization of the phenolic group and improve peak shape. |
| Irreversible Adsorption on Silica Gel | In some cases, highly polar compounds can irreversibly bind to the silica gel. If this is suspected, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Curcuma xanthorrhiza
| Extraction Method | Solvent | Key Parameters | Total Phenolic Content (mg GAE/g DW) | Reference |
| Maceration | Water:Acetone:Methanol (0.409:0.307:0.284) | 48h, dark room, 140 rpm stirring for 30 min | 34.112 | |
| Supercritical Fluid Extraction | Supercritical CO2 with Ethanol co-solvent | 40°C, 25 MPa, 5.34 mL/min CO2 flow rate | 3.2% Curcumin Recovery | |
| Soxhlet Extraction | Acetone | 1:5 solid-to-solvent ratio | 14.70 ± 0.62% oleoresin yield | |
| Ultrasound-Assisted Extraction | Acetone | 1:5 solid-to-solvent ratio | - | |
| Microwave-Assisted Extraction | - | - | - |
Note: Data for SFE refers to curcumin recovery, a related curcuminoid, as specific data for this compound was not available in the cited source. Data for UAE and MAE on C. xanthorrhiza oleoresin yield was mentioned but not quantified in the provided search results.
Experimental Protocols
Protocol 1: Maceration of this compound from Curcuma xanthorrhiza
This protocol is adapted from a study that optimized solvent conditions for the extraction of phenolic antioxidants from Curcuma xanthorrhiza.
Materials:
-
Dried and powdered Curcuma xanthorrhiza rhizome
-
Solvent mixture: Water, Acetone, and Methanol (in the proportions of 0.409, 0.307, and 0.284, respectively)
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried Curcuma xanthorrhiza powder.
-
Add 100 mL of the optimized solvent mixture (1:10 w/v).
-
Stir the mixture for 30 minutes at 140 rpm.
-
Macerate the mixture for 48 hours in a dark room at room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 2: Extraction and Purification of (+)-Curcuphenol from Didiscus oxeata
This protocol is based on the successful isolation of (+)-curcuphenol from a marine sponge.
Materials:
-
Didiscus oxeata sponge material
-
Methanol
-
Dichloromethane
-
n-Hexane
-
Ethyl acetate
-
Silica gel (for flash column chromatography)
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Cut the sponge material into small pieces.
-
Perform successive washes (3 times with 0.5 L to 1.5 L) with methanol and dichloromethane at room temperature.
-
Combine the organic solvent washes and evaporate to yield the crude extract.
-
Subject the dichloromethane-soluble fraction of the crude methanolic extract to flash column chromatography on silica gel.
-
Elute the column with a step gradient of n-hexane/ethyl acetate.
-
Collect the fractions eluting with 10% ethyl acetate in n-hexane, which contain (+)-curcuphenol.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline (+)-curcuphenol.
Visualizations
Caption: Workflow for Maceration Extraction of this compound.
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Process Optimization of Curcumin from Curcuma xanthorrhiza Roxb. with Supercritical Carbon Dioxide Using Ethanol as a Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in Yield, Chemical Composition and Biological Activities of Essential Oil of Three Curcuma Species: A Comparative Evaluation of Hydrodistillation and Solvent-Free Microwave Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the chemical instability and acid lability of Curcuphenol
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Curcuphenol. This compound, a sesquiterpenoid phenol, exhibits promising biological activities. However, like many natural products, it is susceptible to chemical instability, particularly under acidic conditions, which can pose challenges during experimentation and formulation development.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these stability issues, along with detailed experimental protocols and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its chemical instability and acid lability.[1] As a phenolic compound, it is susceptible to oxidation.[2] Furthermore, its sesquiterpenoid structure, specifically the bisabolene (B7822174) moiety, can be prone to acid-catalyzed rearrangements and cyclizations.[2][3]
Q2: How should I store this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (days to weeks) | 0 - 4 °C | Dry | Dark |
| Long-term (months to years) | -20 °C | Dry | Dark |
Data compiled from publicly available information.
Stock solutions of this compound, typically in DMSO, should also be stored at 0 - 4 °C for short-term use or -20 °C for long-term storage.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low water solubility, which is a common characteristic of curcuminoids. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before being diluted in aqueous media. Be aware that high concentrations of DMSO can be toxic to cells.
Q4: Can I work with this compound under normal laboratory lighting?
A4: While specific photostability data for this compound is limited, it is advisable to protect it from prolonged exposure to light, as phenolic compounds can be light-sensitive. When possible, conduct experiments under subdued lighting or use amber-colored labware.
Q5: Are there any stabilized formulations of this compound available?
A5: Research into stabilized formulations of curcuminoids, such as nanoparticles and liposomes, is ongoing to improve their bioavailability and stability. While commercially available stabilized formulations of this compound may be limited, these strategies represent a promising area for future drug development.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an acidic experimental medium.
Q: I am observing a rapid loss of my this compound compound when I dissolve it in an acidic buffer (pH < 6). What could be happening?
A: this compound's structure contains a bisabolene-type sesquiterpenoid chain, which is known to be susceptible to acid-catalyzed rearrangements. Under acidic conditions, the double bond in the hexenyl side chain can be protonated, leading to the formation of a carbocation. This carbocation can then undergo intramolecular cyclization with the electron-rich aromatic ring, leading to the formation of various cyclic degradation products.
Disclaimer: The specific acid-catalyzed degradation pathway and products for this compound have not been extensively reported in peer-reviewed literature. The information provided is based on established principles of organic chemistry, including the known reactivity of phenolic compounds and bisabolene-type sesquiterpenes. These proposed pathways should be considered hypothetical and require experimental verification.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, try to work at a pH closer to neutral (pH 6.8-7.4).
-
Use of Aprotic Solvents: For non-biological experiments, consider using aprotic solvents that do not facilitate proton transfer.
-
Forced Degradation Study: To confirm acid lability, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify the degradation products and the rate of degradation at different pH values.
Issue 2: Inconsistent results in cell-based assays.
Q: I am getting variable results when treating cells with this compound. Could this be related to its stability?
A: Yes, the instability of this compound in cell culture media can lead to inconsistent results. Curcuminoids are known to degrade in physiological buffers.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare your this compound stock solution fresh and dilute it into the cell culture medium immediately before treating the cells.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the extent of degradation.
-
Control Experiments: Include a "vehicle-only" control (e.g., DMSO in media) and a "time-zero" control where the cells are lysed immediately after adding the compound to assess the initial concentration.
-
Analytical Verification: Use a stability-indicating HPLC method (see "Experimental Protocols") to measure the concentration of this compound in your cell culture medium at the beginning and end of your experiment.
Issue 3: Difficulty in developing a quantitative analytical method.
Q: I am struggling to get reproducible peaks for this compound using HPLC. What could be the issue?
A: The phenolic hydroxyl group and the non-polar sesquiterpene chain give this compound a specific polarity that can be challenging for chromatographic separation. Additionally, instability during the analysis can lead to poor peak shape and reproducibility.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and peak shape of phenolic compounds. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to suppress the ionization of the phenolic group, leading to sharper peaks.
-
Column Choice: A standard C18 column is a good starting point. If you experience poor retention or peak shape, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl).
-
Sample Diluent: Ensure your sample is fully dissolved in the initial mobile phase or a compatible solvent to avoid precipitation on the column.
-
Temperature Control: Use a column oven to maintain a consistent temperature, which will improve the reproducibility of your retention times.
-
Method Validation: Once you have a promising method, it is crucial to validate it according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using HPLC-MS if available.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method that can separate this compound from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and stressed samples to demonstrate that the method can resolve this compound from its degradation products and any other potential interferences.
-
Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a mixture of degradation products at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
Logical Troubleshooting Diagram
References
- 1. biorxiv.org [biorxiv.org]
- 2. Terpene cyclization catalysis with a functional cavitand: driving selectivity through precise molecular recognition - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00922G [pubs.rsc.org]
- 3. 1,10/1,11-Cyclization catalyzed by diverged plant sesquiterpene synthases is dependent on a single residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing the chemical instability and acid lability of Curcuphenol
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Curcuphenol. This compound, a sesquiterpenoid phenol, exhibits promising biological activities. However, like many natural products, it is susceptible to chemical instability, particularly under acidic conditions, which can pose challenges during experimentation and formulation development.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these stability issues, along with detailed experimental protocols and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its chemical instability and acid lability.[1] As a phenolic compound, it is susceptible to oxidation.[2] Furthermore, its sesquiterpenoid structure, specifically the bisabolene moiety, can be prone to acid-catalyzed rearrangements and cyclizations.[2][3]
Q2: How should I store this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (days to weeks) | 0 - 4 °C | Dry | Dark |
| Long-term (months to years) | -20 °C | Dry | Dark |
Data compiled from publicly available information.
Stock solutions of this compound, typically in DMSO, should also be stored at 0 - 4 °C for short-term use or -20 °C for long-term storage.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low water solubility, which is a common characteristic of curcuminoids. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before being diluted in aqueous media. Be aware that high concentrations of DMSO can be toxic to cells.
Q4: Can I work with this compound under normal laboratory lighting?
A4: While specific photostability data for this compound is limited, it is advisable to protect it from prolonged exposure to light, as phenolic compounds can be light-sensitive. When possible, conduct experiments under subdued lighting or use amber-colored labware.
Q5: Are there any stabilized formulations of this compound available?
A5: Research into stabilized formulations of curcuminoids, such as nanoparticles and liposomes, is ongoing to improve their bioavailability and stability. While commercially available stabilized formulations of this compound may be limited, these strategies represent a promising area for future drug development.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an acidic experimental medium.
Q: I am observing a rapid loss of my this compound compound when I dissolve it in an acidic buffer (pH < 6). What could be happening?
A: this compound's structure contains a bisabolene-type sesquiterpenoid chain, which is known to be susceptible to acid-catalyzed rearrangements. Under acidic conditions, the double bond in the hexenyl side chain can be protonated, leading to the formation of a carbocation. This carbocation can then undergo intramolecular cyclization with the electron-rich aromatic ring, leading to the formation of various cyclic degradation products.
Disclaimer: The specific acid-catalyzed degradation pathway and products for this compound have not been extensively reported in peer-reviewed literature. The information provided is based on established principles of organic chemistry, including the known reactivity of phenolic compounds and bisabolene-type sesquiterpenes. These proposed pathways should be considered hypothetical and require experimental verification.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, try to work at a pH closer to neutral (pH 6.8-7.4).
-
Use of Aprotic Solvents: For non-biological experiments, consider using aprotic solvents that do not facilitate proton transfer.
-
Forced Degradation Study: To confirm acid lability, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify the degradation products and the rate of degradation at different pH values.
Issue 2: Inconsistent results in cell-based assays.
Q: I am getting variable results when treating cells with this compound. Could this be related to its stability?
A: Yes, the instability of this compound in cell culture media can lead to inconsistent results. Curcuminoids are known to degrade in physiological buffers.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare your this compound stock solution fresh and dilute it into the cell culture medium immediately before treating the cells.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the extent of degradation.
-
Control Experiments: Include a "vehicle-only" control (e.g., DMSO in media) and a "time-zero" control where the cells are lysed immediately after adding the compound to assess the initial concentration.
-
Analytical Verification: Use a stability-indicating HPLC method (see "Experimental Protocols") to measure the concentration of this compound in your cell culture medium at the beginning and end of your experiment.
Issue 3: Difficulty in developing a quantitative analytical method.
Q: I am struggling to get reproducible peaks for this compound using HPLC. What could be the issue?
A: The phenolic hydroxyl group and the non-polar sesquiterpene chain give this compound a specific polarity that can be challenging for chromatographic separation. Additionally, instability during the analysis can lead to poor peak shape and reproducibility.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and peak shape of phenolic compounds. A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to suppress the ionization of the phenolic group, leading to sharper peaks.
-
Column Choice: A standard C18 column is a good starting point. If you experience poor retention or peak shape, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl).
-
Sample Diluent: Ensure your sample is fully dissolved in the initial mobile phase or a compatible solvent to avoid precipitation on the column.
-
Temperature Control: Use a column oven to maintain a consistent temperature, which will improve the reproducibility of your retention times.
-
Method Validation: Once you have a promising method, it is crucial to validate it according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using HPLC-MS if available.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method that can separate this compound from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and stressed samples to demonstrate that the method can resolve this compound from its degradation products and any other potential interferences.
-
Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a mixture of degradation products at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
Logical Troubleshooting Diagram
References
- 1. biorxiv.org [biorxiv.org]
- 2. Terpene cyclization catalysis with a functional cavitand: driving selectivity through precise molecular recognition - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00922G [pubs.rsc.org]
- 3. 1,10/1,11-Cyclization catalyzed by diverged plant sesquiterpene synthases is dependent on a single residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Curcuphenol Catabolism Reduction Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the rapid in vivo catabolism of curcuphenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low efficacy in vivo despite promising in vitro results?
A1: A common reason for the discrepancy between in vitro and in vivo results for this compound and its analogues is rapid in vivo catabolism.[1] These compounds are susceptible to extensive first-pass metabolism, primarily in the liver and intestines, which significantly reduces their systemic bioavailability and, consequently, their therapeutic efficacy.
Q2: What are the primary metabolic pathways responsible for the rapid catabolism of this compound?
A2: As a phenolic compound, this compound is likely subject to extensive Phase II metabolism. The primary pathways are:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3][4] This process increases the water solubility of the compound, facilitating its excretion.[4]
-
Sulfation: Conjugation with a sulfonate group, mediated by sulfotransferases (SULTs). This also enhances water solubility and promotes elimination.
While direct metabolite identification for this compound is not extensively documented, these pathways are well-established for the closely related compound, curcumin, and other phenolic compounds.
Q3: Which enzymes are likely involved in this compound metabolism?
A3: The enzymes responsible for the probable metabolic pathways of this compound are:
-
UDP-glucuronosyltransferases (UGTs): Primarily isoforms from the UGT1A and UGT2B families, which are highly expressed in the liver and gastrointestinal tract.
-
Sulfotransferases (SULTs): Mainly isoforms from the SULT1 family (e.g., SULT1A1, SULT1A3, SULT1B1, and SULT1E1), which are also abundant in the liver and intestines and are known to metabolize phenolic compounds.
Q4: Are there any known strategies to reduce the rapid catabolism of this compound?
A4: Yes, several strategies can be employed to mitigate the rapid metabolism of this compound:
-
Structural Modification: Synthesizing analogues of this compound can improve its metabolic stability. While some synthesized analogues like PC-02-113 and PC-03-97-1 still exhibit rapid clearance, this approach holds promise for developing more stable compounds.
-
Drug Delivery Systems: Encapsulating this compound or its analogues in drug delivery systems, such as lipid nanoparticles, can protect the compound from metabolic enzymes and prolong its circulation time. This strategy has been suggested to overcome the high clearance rates of this compound analogues.
-
Co-administration with Metabolic Inhibitors: While not specifically studied for this compound, co-administration with inhibitors of UGT and SULT enzymes could potentially decrease its metabolism. For instance, piperine (B192125) is a known inhibitor of curcumin's glucuronidation.
Troubleshooting Guides
Problem: High variability in pharmacokinetic data for this compound analogues.
| Possible Cause | Troubleshooting Step |
| Rapid and variable metabolism | Standardize the animal model (species, age, sex) to minimize inter-individual differences in metabolic enzyme expression. |
| Formulation issues | Ensure complete solubilization and stability of the compound in the vehicle. Consider using formulations like lipid nanoparticles to improve consistency. |
| Assay sensitivity | Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for accurate quantification of the parent compound and potential metabolites in plasma and tissues. |
Problem: Low oral bioavailability of a novel this compound derivative.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism | Conduct an in vitro metabolic stability assay with liver and intestinal microsomes to quantify the extent of metabolism. |
| Poor absorption | Evaluate the compound's permeability using a Caco-2 cell assay to assess intestinal absorption. |
| Efflux by transporters | Investigate if the compound is a substrate for efflux transporters like P-glycoprotein. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Analogues in Mice
| Compound | Half-life (t½) | Reference |
| PC-02-113 | < 5 minutes | |
| PC-03-97-1 | 15 minutes |
Data obtained following intraperitoneal injection in mice.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound or its analogues.
Materials:
-
Test compound (this compound or analogue)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) to stop the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the test compound and positive controls at the desired concentration in phosphate buffer.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the HLM suspension to the buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a separate plate containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Visualizations
References
Curcuphenol Catabolism Reduction Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the rapid in vivo catabolism of curcuphenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low efficacy in vivo despite promising in vitro results?
A1: A common reason for the discrepancy between in vitro and in vivo results for this compound and its analogues is rapid in vivo catabolism.[1] These compounds are susceptible to extensive first-pass metabolism, primarily in the liver and intestines, which significantly reduces their systemic bioavailability and, consequently, their therapeutic efficacy.
Q2: What are the primary metabolic pathways responsible for the rapid catabolism of this compound?
A2: As a phenolic compound, this compound is likely subject to extensive Phase II metabolism. The primary pathways are:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3][4] This process increases the water solubility of the compound, facilitating its excretion.[4]
-
Sulfation: Conjugation with a sulfonate group, mediated by sulfotransferases (SULTs). This also enhances water solubility and promotes elimination.
While direct metabolite identification for this compound is not extensively documented, these pathways are well-established for the closely related compound, curcumin, and other phenolic compounds.
Q3: Which enzymes are likely involved in this compound metabolism?
A3: The enzymes responsible for the probable metabolic pathways of this compound are:
-
UDP-glucuronosyltransferases (UGTs): Primarily isoforms from the UGT1A and UGT2B families, which are highly expressed in the liver and gastrointestinal tract.
-
Sulfotransferases (SULTs): Mainly isoforms from the SULT1 family (e.g., SULT1A1, SULT1A3, SULT1B1, and SULT1E1), which are also abundant in the liver and intestines and are known to metabolize phenolic compounds.
Q4: Are there any known strategies to reduce the rapid catabolism of this compound?
A4: Yes, several strategies can be employed to mitigate the rapid metabolism of this compound:
-
Structural Modification: Synthesizing analogues of this compound can improve its metabolic stability. While some synthesized analogues like PC-02-113 and PC-03-97-1 still exhibit rapid clearance, this approach holds promise for developing more stable compounds.
-
Drug Delivery Systems: Encapsulating this compound or its analogues in drug delivery systems, such as lipid nanoparticles, can protect the compound from metabolic enzymes and prolong its circulation time. This strategy has been suggested to overcome the high clearance rates of this compound analogues.
-
Co-administration with Metabolic Inhibitors: While not specifically studied for this compound, co-administration with inhibitors of UGT and SULT enzymes could potentially decrease its metabolism. For instance, piperine is a known inhibitor of curcumin's glucuronidation.
Troubleshooting Guides
Problem: High variability in pharmacokinetic data for this compound analogues.
| Possible Cause | Troubleshooting Step |
| Rapid and variable metabolism | Standardize the animal model (species, age, sex) to minimize inter-individual differences in metabolic enzyme expression. |
| Formulation issues | Ensure complete solubilization and stability of the compound in the vehicle. Consider using formulations like lipid nanoparticles to improve consistency. |
| Assay sensitivity | Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for accurate quantification of the parent compound and potential metabolites in plasma and tissues. |
Problem: Low oral bioavailability of a novel this compound derivative.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism | Conduct an in vitro metabolic stability assay with liver and intestinal microsomes to quantify the extent of metabolism. |
| Poor absorption | Evaluate the compound's permeability using a Caco-2 cell assay to assess intestinal absorption. |
| Efflux by transporters | Investigate if the compound is a substrate for efflux transporters like P-glycoprotein. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Analogues in Mice
| Compound | Half-life (t½) | Reference |
| PC-02-113 | < 5 minutes | |
| PC-03-97-1 | 15 minutes |
Data obtained following intraperitoneal injection in mice.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound or its analogues.
Materials:
-
Test compound (this compound or analogue)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) to stop the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the test compound and positive controls at the desired concentration in phosphate buffer.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the HLM suspension to the buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a separate plate containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Visualizations
References
Technical Support Center: Optimizing Curcuphenol Analogues in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Curcuphenol analogues in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
A: this compound and its synthetic analogues possess a unique histone deacetylase (HDAC)-enhancing activity.[1][2] This is in contrast to many other cancer therapeutics that act as HDAC inhibitors.[1] This HDAC-enhancing activity reverses the immune escape phenotype of metastatic tumors by restoring the expression of the antigen presentation machinery (APM), including key components like MHC-I and TAP-1.[1][3] By increasing APM expression, the analogues make cancer cells visible to the host's T lymphocytes, facilitating an anti-tumor immune response.
Q2: Which signaling pathways are modulated by this compound analogues?
A: The primary pathway influenced is related to immune recognition. The changes in the epigenome induced by this compound closely resemble those caused by interferon-γ (IFN-γ), a critical cytokine in orchestrating immunity. Specifically, genomic regions gaining H3K27ac marks after treatment are associated with IFN-γ signaling pathways. Conversely, regions losing these marks are linked to pathways that modulate innate and adaptive immunity and suppress tumor cell growth, including those involving the Insulin-like growth factors 1 and 2 (IGF-1 and IGF-2). Some studies on this compound have also suggested an induction of apoptosis through the activation of caspase-3.
Q3: What is a recommended starting dose for in vivo studies with this compound analogues?
A: For specific analogues like P02-113 and P03-97-1, a maximum tolerated dose (MTD) of 5.2 mg/kg via intraperitoneal (IP) injection was established in mice. This dosage was well-tolerated for 14 days with no observable signs of toxicity. Therefore, 5.2 mg/kg can be considered a starting point for efficacy studies with these specific compounds. It is crucial to perform a dose-range finding (DRF) study for any new analogue to determine its unique MTD.
Q4: How should this compound analogues be prepared for animal administration?
A: Solubility is a primary constraint. For in vivo studies, analogues have been successfully administered when dissolved in a solution containing a maximum of 1% DMSO. For any new analogue, it is critical to first assess its solubility in various biocompatible vehicles to ensure a stable and injectable formulation.
Q5: What are the key biomarkers to measure target engagement and efficacy?
A: The most direct biomarker of the mechanism of action is the cell surface expression of MHC-I on tumor cells, which can be readily assessed by flow cytometry. Other key APM components, such as TAP-1 and LMP, can be measured at the mRNA level using RT-PCR. For efficacy studies, primary endpoints would include reduction in tumor growth and metastasis, correlated with an increase in CD8+ T lymphocyte proliferation and activation.
Data Summary Tables
Table 1: Recommended Dosages for this compound Analogues in Preclinical Mouse Models
| Compound | Route of Administration | Dosage Range Tested | Maximum Tolerated Dose (MTD) | Vehicle | Species | Citation |
| P02-113 | Intraperitoneal (IP) | 1.0 - 5.2 mg/kg | 5.2 mg/kg | 1% DMSO | Mouse | |
| P03-97-1 | Intraperitoneal (IP) | 1.0 - 5.2 mg/kg | 5.2 mg/kg | 1% DMSO | Mouse |
Table 2: Effective Concentrations for In Vitro Cellular Assays
| Compound/Analogue | Concentration | Assay | Cell Line | Effect | Citation |
| This compound | 0.02 mg/mL | MHC-I & TAP-1 mRNA Expression | A9 Metastatic Cells | Increased mRNA expression | |
| P02-113 | 0.02 mg/mL | MHC-I Surface Expression | A9 Metastatic Cells | Increased MHC-I expression | |
| P03-97-1 | 0.02 mg/mL | MHC-I Surface Expression | A9 Metastatic Cells | Increased MHC-I expression | |
| This compound | 29 - 116 µg/mL | Cell Proliferation & Apoptosis | Caco-2 Human Colon Cancer | Inhibition of proliferation, induction of apoptosis |
Visualized Pathways and Workflows
Troubleshooting Guide
Problem: The compound shows poor solubility in the desired vehicle.
-
Possible Cause: this compound analogues, like many phenolic compounds, can have limited aqueous solubility. The chosen vehicle may not be appropriate.
-
Troubleshooting Steps:
-
Confirm Vehicle Limits: For intraperitoneal injections, co-solvents like DMSO are often limited to low percentages (e.g., 1%). Ensure your protocol adheres to institutional guidelines.
-
Test Alternative Vehicles: Explore other biocompatible solvents or co-solvents such as PEG, ethanol, or cyclodextrins.
-
Sonication/Heating: Gentle heating or sonication can aid dissolution, but you must first confirm the thermal stability of the analogue to prevent degradation.
-
Formulation Development: For persistent issues, consider advanced formulation strategies like creating nanoparticles or microparticles, which have been used to improve the bioavailability of related curcuminoids.
-
Problem: The compound is active in vitro but shows no efficacy in the animal model.
-
Possible Cause: This is a common challenge in drug development and can be due to poor pharmacokinetics (PK), rapid metabolism, or insufficient target engagement in vivo.
-
Troubleshooting Steps:
-
Verify Dose: Ensure the administered dose is not significantly lower than the established MTD. If an MTD is unknown, a dose-range finding study is the necessary first step.
-
Conduct a PK Study: Measure the concentration of the compound in plasma over time after administration. This will determine its half-life, clearance, and overall exposure (AUC). Compounds like the related TSA can have a very short half-life (less than 10 minutes), which may necessitate a different dosing schedule.
-
Assess Target Engagement: Collect tumor samples from a satellite group of animals during the efficacy study. Analyze these samples for the key biomarker: MHC-I expression. If MHC-I is not upregulated, the compound is not reaching its target at a sufficient concentration or for a sufficient duration.
-
Re-evaluate Dosing Regimen: Based on PK and target engagement data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations at the tumor site.
-
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol is adapted from methodologies used for this compound analogues.
-
Animal Model: Use healthy mice of the same strain, sex, and age as intended for the efficacy study (e.g., C57BL/6, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group (e.g., 1% DMSO).
-
Dose Escalation:
-
Start with a low dose (e.g., 1.0 mg/kg).
-
Use a dose escalation schema (e.g., 2x or 3x increments) for subsequent groups. A tested range for this compound analogues was 1.0 mg/kg, 3.5 mg/kg, and 5.2 mg/kg.
-
Administer the compound via the intended route (e.g., IP injection) once daily for a set period (e.g., 14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Use a clinical scoring system to quantify observations objectively.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity, typically defined as >20% body weight loss or severe, irreversible clinical signs.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any observable organ irregularities.
Protocol 2: Flow Cytometry for MHC-I Expression
This protocol is based on methods used to confirm the mechanism of action.
-
Sample Preparation:
-
For in vitro studies, treat tumor cells (e.g., A9 metastatic cells) with the analogue (e.g., 0.02 mg/mL) or vehicle for 48 hours.
-
For in vivo studies, excise tumors and prepare single-cell suspensions using a gentle cell dissociation kit and a 70 µm cell strainer.
-
-
Cell Staining:
-
Wash cells with FACS buffer (e.g., PBS + 2% FBS).
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Stain with a fluorochrome-conjugated anti-MHC-I antibody (e.g., anti-H-2Kb-PE) for 30 minutes on ice, protected from light.
-
Include a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells).
-
-
Data Analysis:
-
Gate on live, single cells.
-
Quantify the Mean Fluorescence Intensity (MFI) of the MHC-I signal for the treated group versus the vehicle control group. A significant increase in MFI indicates target engagement.
-
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
Technical Support Center: Optimizing Curcuphenol Analogues in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Curcuphenol analogues in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
A: this compound and its synthetic analogues possess a unique histone deacetylase (HDAC)-enhancing activity.[1][2] This is in contrast to many other cancer therapeutics that act as HDAC inhibitors.[1] This HDAC-enhancing activity reverses the immune escape phenotype of metastatic tumors by restoring the expression of the antigen presentation machinery (APM), including key components like MHC-I and TAP-1.[1][3] By increasing APM expression, the analogues make cancer cells visible to the host's T lymphocytes, facilitating an anti-tumor immune response.
Q2: Which signaling pathways are modulated by this compound analogues?
A: The primary pathway influenced is related to immune recognition. The changes in the epigenome induced by this compound closely resemble those caused by interferon-γ (IFN-γ), a critical cytokine in orchestrating immunity. Specifically, genomic regions gaining H3K27ac marks after treatment are associated with IFN-γ signaling pathways. Conversely, regions losing these marks are linked to pathways that modulate innate and adaptive immunity and suppress tumor cell growth, including those involving the Insulin-like growth factors 1 and 2 (IGF-1 and IGF-2). Some studies on this compound have also suggested an induction of apoptosis through the activation of caspase-3.
Q3: What is a recommended starting dose for in vivo studies with this compound analogues?
A: For specific analogues like P02-113 and P03-97-1, a maximum tolerated dose (MTD) of 5.2 mg/kg via intraperitoneal (IP) injection was established in mice. This dosage was well-tolerated for 14 days with no observable signs of toxicity. Therefore, 5.2 mg/kg can be considered a starting point for efficacy studies with these specific compounds. It is crucial to perform a dose-range finding (DRF) study for any new analogue to determine its unique MTD.
Q4: How should this compound analogues be prepared for animal administration?
A: Solubility is a primary constraint. For in vivo studies, analogues have been successfully administered when dissolved in a solution containing a maximum of 1% DMSO. For any new analogue, it is critical to first assess its solubility in various biocompatible vehicles to ensure a stable and injectable formulation.
Q5: What are the key biomarkers to measure target engagement and efficacy?
A: The most direct biomarker of the mechanism of action is the cell surface expression of MHC-I on tumor cells, which can be readily assessed by flow cytometry. Other key APM components, such as TAP-1 and LMP, can be measured at the mRNA level using RT-PCR. For efficacy studies, primary endpoints would include reduction in tumor growth and metastasis, correlated with an increase in CD8+ T lymphocyte proliferation and activation.
Data Summary Tables
Table 1: Recommended Dosages for this compound Analogues in Preclinical Mouse Models
| Compound | Route of Administration | Dosage Range Tested | Maximum Tolerated Dose (MTD) | Vehicle | Species | Citation |
| P02-113 | Intraperitoneal (IP) | 1.0 - 5.2 mg/kg | 5.2 mg/kg | 1% DMSO | Mouse | |
| P03-97-1 | Intraperitoneal (IP) | 1.0 - 5.2 mg/kg | 5.2 mg/kg | 1% DMSO | Mouse |
Table 2: Effective Concentrations for In Vitro Cellular Assays
| Compound/Analogue | Concentration | Assay | Cell Line | Effect | Citation |
| This compound | 0.02 mg/mL | MHC-I & TAP-1 mRNA Expression | A9 Metastatic Cells | Increased mRNA expression | |
| P02-113 | 0.02 mg/mL | MHC-I Surface Expression | A9 Metastatic Cells | Increased MHC-I expression | |
| P03-97-1 | 0.02 mg/mL | MHC-I Surface Expression | A9 Metastatic Cells | Increased MHC-I expression | |
| This compound | 29 - 116 µg/mL | Cell Proliferation & Apoptosis | Caco-2 Human Colon Cancer | Inhibition of proliferation, induction of apoptosis |
Visualized Pathways and Workflows
Troubleshooting Guide
Problem: The compound shows poor solubility in the desired vehicle.
-
Possible Cause: this compound analogues, like many phenolic compounds, can have limited aqueous solubility. The chosen vehicle may not be appropriate.
-
Troubleshooting Steps:
-
Confirm Vehicle Limits: For intraperitoneal injections, co-solvents like DMSO are often limited to low percentages (e.g., 1%). Ensure your protocol adheres to institutional guidelines.
-
Test Alternative Vehicles: Explore other biocompatible solvents or co-solvents such as PEG, ethanol, or cyclodextrins.
-
Sonication/Heating: Gentle heating or sonication can aid dissolution, but you must first confirm the thermal stability of the analogue to prevent degradation.
-
Formulation Development: For persistent issues, consider advanced formulation strategies like creating nanoparticles or microparticles, which have been used to improve the bioavailability of related curcuminoids.
-
Problem: The compound is active in vitro but shows no efficacy in the animal model.
-
Possible Cause: This is a common challenge in drug development and can be due to poor pharmacokinetics (PK), rapid metabolism, or insufficient target engagement in vivo.
-
Troubleshooting Steps:
-
Verify Dose: Ensure the administered dose is not significantly lower than the established MTD. If an MTD is unknown, a dose-range finding study is the necessary first step.
-
Conduct a PK Study: Measure the concentration of the compound in plasma over time after administration. This will determine its half-life, clearance, and overall exposure (AUC). Compounds like the related TSA can have a very short half-life (less than 10 minutes), which may necessitate a different dosing schedule.
-
Assess Target Engagement: Collect tumor samples from a satellite group of animals during the efficacy study. Analyze these samples for the key biomarker: MHC-I expression. If MHC-I is not upregulated, the compound is not reaching its target at a sufficient concentration or for a sufficient duration.
-
Re-evaluate Dosing Regimen: Based on PK and target engagement data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations at the tumor site.
-
Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol is adapted from methodologies used for this compound analogues.
-
Animal Model: Use healthy mice of the same strain, sex, and age as intended for the efficacy study (e.g., C57BL/6, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group (e.g., 1% DMSO).
-
Dose Escalation:
-
Start with a low dose (e.g., 1.0 mg/kg).
-
Use a dose escalation schema (e.g., 2x or 3x increments) for subsequent groups. A tested range for this compound analogues was 1.0 mg/kg, 3.5 mg/kg, and 5.2 mg/kg.
-
Administer the compound via the intended route (e.g., IP injection) once daily for a set period (e.g., 14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Use a clinical scoring system to quantify observations objectively.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity, typically defined as >20% body weight loss or severe, irreversible clinical signs.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any observable organ irregularities.
Protocol 2: Flow Cytometry for MHC-I Expression
This protocol is based on methods used to confirm the mechanism of action.
-
Sample Preparation:
-
For in vitro studies, treat tumor cells (e.g., A9 metastatic cells) with the analogue (e.g., 0.02 mg/mL) or vehicle for 48 hours.
-
For in vivo studies, excise tumors and prepare single-cell suspensions using a gentle cell dissociation kit and a 70 µm cell strainer.
-
-
Cell Staining:
-
Wash cells with FACS buffer (e.g., PBS + 2% FBS).
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Stain with a fluorochrome-conjugated anti-MHC-I antibody (e.g., anti-H-2Kb-PE) for 30 minutes on ice, protected from light.
-
Include a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells).
-
-
Data Analysis:
-
Gate on live, single cells.
-
Quantify the Mean Fluorescence Intensity (MFI) of the MHC-I signal for the treated group versus the vehicle control group. A significant increase in MFI indicates target engagement.
-
References
- 1. This compound possesses an unusual histone deacetylase enhancing activity that counters immune escape in metastatic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Curcuphenols facilitate the immune driven attenuation of metastatic tumour growth [frontiersin.org]
Technical Support Center: Enhancing Cellular Uptake of Curcuphenol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Curcuphenol. The information is designed to address common challenges encountered during in-vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
A1: this compound is a sesquiterpene phenol (B47542) found in marine sponges and certain plants.[1] It has demonstrated antiproliferative and pro-apoptotic (cell death-inducing) properties in various human cancer cell lines, including those of the colon, lung, and breast.[1] Studies have shown it can inhibit cell proliferation and induce apoptosis, in part by activating caspase-3.[1]
Q2: I'm observing a lower-than-expected cytotoxic effect of this compound on my cancer cell lines. What could be the reason?
A2: The efficacy of this compound can be limited by its hydrophobic nature, which may lead to poor solubility in aqueous cell culture media and consequently, low cellular uptake.[2][3] Some studies have noted that relatively high concentrations of this compound are required to achieve a significant cytotoxic effect, which could be indicative of uptake challenges. It is also possible that the specific cancer cell line you are using is less sensitive to this compound's mechanism of action.
Q3: How can I improve the solubility and delivery of this compound to my cells in culture?
A3: Several strategies can be employed to enhance the delivery of hydrophobic compounds like this compound:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution can improve solubility. It is critical to keep the final DMSO concentration in your cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity.
-
Nanodelivery Systems: Encapsulating this compound into nanoparticles, liposomes, or micelles can improve its solubility, stability, and cellular uptake. These carrier systems can facilitate the transport of hydrophobic drugs across the cell membrane.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q4: What are the known cellular signaling pathways affected by this compound?
A4: this compound has been shown to modulate the antigen presentation machinery (APM) in metastatic cancer cells. It can induce the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1). This activity is linked to a novel histone deacetylase (HDAC)-enhancing effect, which suggests that this compound can act as an epigenetic modulator to enhance immune recognition of cancer cells.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct addition of a highly concentrated stock solution into the aqueous culture medium can cause it to precipitate out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
High-Concentration Stock: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing.
-
Microscopic Examination: After preparing your final concentrations, inspect the wells of your culture plate under a microscope to ensure no precipitate has formed.
-
Carrier Systems: If precipitation persists at your desired working concentration, consider using a delivery vehicle. Formulations with cyclodextrins or liposomes can significantly enhance the aqueous solubility of hydrophobic compounds.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Cause: Variability in experimental results can stem from several factors, including inconsistent seeding density of cells, degradation of the compound, or non-specific binding to plasticware.
Solution Workflow:
Caption: Workflow to improve consistency in cytotoxicity assays.
Detailed Steps:
-
Standardize Cell Culture: Ensure that cells are seeded at a consistent density for each experiment and are in the logarithmic phase of growth at the time of treatment.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before use. This minimizes degradation of the compound.
-
Minimize Non-Specific Binding: Hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the effective concentration in the medium. Using low-binding plates can mitigate this issue.
-
Appropriate Controls: Always include a vehicle control (medium with the same final concentration of DMSO used for the drug dilutions) and a positive control for cytotoxicity.
-
Time-Course Analysis: The cytotoxic effects of a compound can be time-dependent. Conducting a time-course experiment (e.g., 24, 48, 72 hours) will help determine the optimal endpoint for your assay.
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| Caco-2 | Colon | WST-1 | IC50 | 29-35 µg/mL | |
| HCT-116 | Colon | Not Specified | Cytotoxic Range | 27-35 µg/mL | |
| A-549 | Lung | Not Specified | MIC | 0.1-10 µg/mL | |
| HCT-8 | Colon | Not Specified | MIC | 0.1-10 µg/mL | |
| MDAMB | Breast | Not Specified | MIC | 0.1-10 µg/mL |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol 1: General Procedure for In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium.
-
Trypsinize and count cells when they reach 80-90% confluency.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
This protocol assumes this compound has intrinsic fluorescence or can be tagged with a fluorescent marker. If not, quantification would require methods like HPLC or LC-MS.
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours).
-
Include a vehicle control.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for this compound's fluorescence and DAPI.
-
Capture images and quantify the intracellular fluorescence intensity using image analysis software.
-
Signaling Pathway Diagrams
Caption: this compound's effect on the Antigen Presentation Machinery pathway.
Caption: Potential inhibitory effects of Curcuminoids on the PI3K/Akt pathway.
References
Technical Support Center: Enhancing Cellular Uptake of Curcuphenol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Curcuphenol. The information is designed to address common challenges encountered during in-vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
A1: this compound is a sesquiterpene phenol found in marine sponges and certain plants.[1] It has demonstrated antiproliferative and pro-apoptotic (cell death-inducing) properties in various human cancer cell lines, including those of the colon, lung, and breast.[1] Studies have shown it can inhibit cell proliferation and induce apoptosis, in part by activating caspase-3.[1]
Q2: I'm observing a lower-than-expected cytotoxic effect of this compound on my cancer cell lines. What could be the reason?
A2: The efficacy of this compound can be limited by its hydrophobic nature, which may lead to poor solubility in aqueous cell culture media and consequently, low cellular uptake.[2][3] Some studies have noted that relatively high concentrations of this compound are required to achieve a significant cytotoxic effect, which could be indicative of uptake challenges. It is also possible that the specific cancer cell line you are using is less sensitive to this compound's mechanism of action.
Q3: How can I improve the solubility and delivery of this compound to my cells in culture?
A3: Several strategies can be employed to enhance the delivery of hydrophobic compounds like this compound:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution can improve solubility. It is critical to keep the final DMSO concentration in your cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity.
-
Nanodelivery Systems: Encapsulating this compound into nanoparticles, liposomes, or micelles can improve its solubility, stability, and cellular uptake. These carrier systems can facilitate the transport of hydrophobic drugs across the cell membrane.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q4: What are the known cellular signaling pathways affected by this compound?
A4: this compound has been shown to modulate the antigen presentation machinery (APM) in metastatic cancer cells. It can induce the expression of Major Histocompatibility Complex class I (MHC-I) and Transporter associated with Antigen Processing 1 (TAP-1). This activity is linked to a novel histone deacetylase (HDAC)-enhancing effect, which suggests that this compound can act as an epigenetic modulator to enhance immune recognition of cancer cells.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct addition of a highly concentrated stock solution into the aqueous culture medium can cause it to precipitate out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
High-Concentration Stock: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing.
-
Microscopic Examination: After preparing your final concentrations, inspect the wells of your culture plate under a microscope to ensure no precipitate has formed.
-
Carrier Systems: If precipitation persists at your desired working concentration, consider using a delivery vehicle. Formulations with cyclodextrins or liposomes can significantly enhance the aqueous solubility of hydrophobic compounds.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Cause: Variability in experimental results can stem from several factors, including inconsistent seeding density of cells, degradation of the compound, or non-specific binding to plasticware.
Solution Workflow:
Caption: Workflow to improve consistency in cytotoxicity assays.
Detailed Steps:
-
Standardize Cell Culture: Ensure that cells are seeded at a consistent density for each experiment and are in the logarithmic phase of growth at the time of treatment.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before use. This minimizes degradation of the compound.
-
Minimize Non-Specific Binding: Hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the effective concentration in the medium. Using low-binding plates can mitigate this issue.
-
Appropriate Controls: Always include a vehicle control (medium with the same final concentration of DMSO used for the drug dilutions) and a positive control for cytotoxicity.
-
Time-Course Analysis: The cytotoxic effects of a compound can be time-dependent. Conducting a time-course experiment (e.g., 24, 48, 72 hours) will help determine the optimal endpoint for your assay.
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| Caco-2 | Colon | WST-1 | IC50 | 29-35 µg/mL | |
| HCT-116 | Colon | Not Specified | Cytotoxic Range | 27-35 µg/mL | |
| A-549 | Lung | Not Specified | MIC | 0.1-10 µg/mL | |
| HCT-8 | Colon | Not Specified | MIC | 0.1-10 µg/mL | |
| MDAMB | Breast | Not Specified | MIC | 0.1-10 µg/mL |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol 1: General Procedure for In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium.
-
Trypsinize and count cells when they reach 80-90% confluency.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
This protocol assumes this compound has intrinsic fluorescence or can be tagged with a fluorescent marker. If not, quantification would require methods like HPLC or LC-MS.
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours).
-
Include a vehicle control.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for this compound's fluorescence and DAPI.
-
Capture images and quantify the intracellular fluorescence intensity using image analysis software.
-
Signaling Pathway Diagrams
Caption: this compound's effect on the Antigen Presentation Machinery pathway.
Caption: Potential inhibitory effects of Curcuminoids on the PI3K/Akt pathway.
References
Validation & Comparative
Comparative analysis of Curcuphenol and its synthetic analogues' bioactivity
A Comparative Analysis of the Bioactivities of Curcuphenol and Its Synthetic Analogues
This compound, a naturally occurring sesquiterpenoid phenol (B47542) found in various marine organisms and plants, has garnered significant attention for its diverse pharmacological properties.[1] This has spurred the development of synthetic analogues aimed at enhancing its therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound and its key synthetic analogues, with a focus on their anticancer, antimicrobial, and immunomodulatory effects. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its synthetic analogues.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Bioactivity Metric | Value | Reference |
| This compound | Caco-2 (Colon Cancer) | IC50 (DNA Replication) | 43 µg/mL | [1] |
| This compound | Caco-2 (Colon Cancer) | Proliferation Inhibition | 32% at 116 µg/mL | [1] |
| This compound | P-388 (Murine Leukemia) | Antitumor Activity | Reported | [1] |
| This compound | A-549 (Lung Cancer) | Antitumor Activity | Reported | [1] |
| This compound | HCT-8 (Colon Cancer) | Antitumor Activity | Reported | |
| This compound | MDAMB (Mammary Cancer) | Antitumor Activity | Reported | |
| Analogue P02-113 | A9 (Metastatic Lung) | MHC-I Induction | Active | |
| Analogue P03-97-1 | A9 (Metastatic Lung) | MHC-I Induction | Active |
Table 2: Antimicrobial Activity of this compound
| Organism | Bioactivity Metric | Value (µg/mL) | Reference |
| Candida albicans | MIC | 7.5 - 25 | |
| MFC | 12.5 - 50 | ||
| Cryptococcus neoformans | MIC | 7.5 - 25 | |
| MFC | 12.5 - 50 | ||
| Methicillin-resistant Staphylococcus aureus | MIC | 7.5 - 25 | |
| MBC | 12.5 - 50 | ||
| Staphylococcus aureus | MIC | 7.5 - 25 | |
| MBC | 12.5 - 50 | ||
| Plasmodium falciparum (D6 clone) | MIC | 3.6 | |
| Plasmodium falciparum (W2 clone) | MIC | 1.8 |
Signaling Pathways and Mechanisms of Action
This compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce programmed cell death (apoptosis) in colon cancer cells. This process is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
References
Comparative analysis of Curcuphenol and its synthetic analogues' bioactivity
A Comparative Analysis of the Bioactivities of Curcuphenol and Its Synthetic Analogues
This compound, a naturally occurring sesquiterpenoid phenol found in various marine organisms and plants, has garnered significant attention for its diverse pharmacological properties.[1] This has spurred the development of synthetic analogues aimed at enhancing its therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound and its key synthetic analogues, with a focus on their anticancer, antimicrobial, and immunomodulatory effects. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its synthetic analogues.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Bioactivity Metric | Value | Reference |
| This compound | Caco-2 (Colon Cancer) | IC50 (DNA Replication) | 43 µg/mL | [1] |
| This compound | Caco-2 (Colon Cancer) | Proliferation Inhibition | 32% at 116 µg/mL | [1] |
| This compound | P-388 (Murine Leukemia) | Antitumor Activity | Reported | [1] |
| This compound | A-549 (Lung Cancer) | Antitumor Activity | Reported | [1] |
| This compound | HCT-8 (Colon Cancer) | Antitumor Activity | Reported | |
| This compound | MDAMB (Mammary Cancer) | Antitumor Activity | Reported | |
| Analogue P02-113 | A9 (Metastatic Lung) | MHC-I Induction | Active | |
| Analogue P03-97-1 | A9 (Metastatic Lung) | MHC-I Induction | Active |
Table 2: Antimicrobial Activity of this compound
| Organism | Bioactivity Metric | Value (µg/mL) | Reference |
| Candida albicans | MIC | 7.5 - 25 | |
| MFC | 12.5 - 50 | ||
| Cryptococcus neoformans | MIC | 7.5 - 25 | |
| MFC | 12.5 - 50 | ||
| Methicillin-resistant Staphylococcus aureus | MIC | 7.5 - 25 | |
| MBC | 12.5 - 50 | ||
| Staphylococcus aureus | MIC | 7.5 - 25 | |
| MBC | 12.5 - 50 | ||
| Plasmodium falciparum (D6 clone) | MIC | 3.6 | |
| Plasmodium falciparum (W2 clone) | MIC | 1.8 |
Signaling Pathways and Mechanisms of Action
This compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce programmed cell death (apoptosis) in colon cancer cells. This process is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
References
Comparing the efficacy of Curcuphenol with other natural anti-cancer compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of curcuphenol with other prominent natural compounds: curcumin (B1669340), resveratrol, and quercetin (B1663063). The following sections detail their performance based on experimental data, outline the methodologies of key experiments, and visualize their molecular mechanisms of action.
Data Presentation: Comparative Efficacy
The anti-proliferative effects of this compound, curcumin, resveratrol, and quercetin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, collated from multiple studies, summarizes the IC50 values of these compounds against several human colon cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Caco-2 | ~197 (43 µg/ml) | [1] |
| HCT-116 | ~124-160 (27-35 µg/ml) | [1] | |
| Curcumin | HCT-116 | 10.26 - 13.31 | [2] |
| 10 | [3] | ||
| HT-29 | 10.26 - 13.31 | [2] | |
| 15.9 | |||
| Caco-2 | ~130 | ||
| SW480 | 10.26 - 13.31 | ||
| LoVo | 20 | ||
| Resveratrol | HCT-116 | 170 | |
| 50 | |||
| Caco-2 | 120 | ||
| 130 | |||
| HT-29 | ~50 µg/ml | ||
| SW480 | 69.58 | ||
| SW620 | 77.24 | ||
| Quercetin | Caco-2 | 35 | |
| 195 | |||
| SW-620 | 20 | ||
| HT-29 | 160.63 | ||
| CT26 | 24.87 µg/mL |
Mechanisms of Action: A Comparative Overview
These natural compounds exert their anti-cancer effects through various molecular mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound stands out for its unique ability to enhance histone deacetylase (HDAC) activity, which is contrary to the HDAC inhibitory action of many other anti-cancer agents. This activity leads to the restoration of the antigen presentation machinery (APM) in metastatic tumors, thereby reversing immune escape. This compound has been shown to induce the expression of MHC-I and TAP-1, crucial components for T-cell recognition of cancer cells. It also induces apoptosis, as evidenced by the activation of caspase-3 in colon cancer cells. While direct evidence is still emerging, related compounds like curcumol (B1669341) have been shown to inhibit the JAK2/STAT3 and NF-κB signaling pathways, suggesting potential similar mechanisms for this compound.
Curcumin , a well-studied polyphenol, is known to modulate multiple signaling pathways, including NF-κB, STAT3, and Wnt/β-catenin. It inhibits the activation of NF-κB, a key transcription factor promoting inflammation and cell survival. Curcumin also suppresses the STAT3 pathway by inhibiting its phosphorylation, leading to reduced proliferation and induction of apoptosis.
Resveratrol , found in grapes and other fruits, has been shown to induce cell cycle arrest and apoptosis in cancer cells. Its mechanisms involve the inhibition of the PI3K/Akt/mTOR pathway and modulation of the NF-κB and STAT3 signaling pathways.
Quercetin , a flavonoid present in many fruits and vegetables, exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has been shown to inhibit the NF-κB pathway and down-regulate the Wnt/β-catenin signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these natural compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, curcumin, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic activity.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compounds to induce apoptosis. Harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.
-
Reaction Setup: Transfer the supernatant (cytosolic extract) to a new microplate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Flow Cytometry for MHC-I Expression
This technique is used to quantify the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the cell surface.
-
Cell Treatment: Culture cancer cells and treat them with the test compounds (e.g., this compound) or a positive control (e.g., IFN-γ) for 48 hours.
-
Cell Harvesting: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Incubate the cells with a fluorescently labeled anti-MHC-I antibody (or an isotype control) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the fluorescence intensity of the cell population to quantify the level of MHC-I expression. The results are often presented as the mean fluorescence intensity (MFI) or the percentage of MHC-I positive cells.
Conclusion
This compound presents a novel anti-cancer strategy by enhancing the immune system's ability to recognize and eliminate metastatic tumor cells, a mechanism distinct from the more direct signaling pathway inhibition observed with curcumin, resveratrol, and quercetin. While the quantitative data suggests that curcumin may have a lower IC50 in some colon cancer cell lines, the unique immunomodulatory and pro-apoptotic effects of this compound warrant further investigation, particularly in in vivo models and in combination therapies. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to build upon these findings and further elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Curcuphenol with other natural anti-cancer compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of curcuphenol with other prominent natural compounds: curcumin, resveratrol, and quercetin. The following sections detail their performance based on experimental data, outline the methodologies of key experiments, and visualize their molecular mechanisms of action.
Data Presentation: Comparative Efficacy
The anti-proliferative effects of this compound, curcumin, resveratrol, and quercetin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, collated from multiple studies, summarizes the IC50 values of these compounds against several human colon cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Caco-2 | ~197 (43 µg/ml) | [1] |
| HCT-116 | ~124-160 (27-35 µg/ml) | [1] | |
| Curcumin | HCT-116 | 10.26 - 13.31 | [2] |
| 10 | [3] | ||
| HT-29 | 10.26 - 13.31 | [2] | |
| 15.9 | |||
| Caco-2 | ~130 | ||
| SW480 | 10.26 - 13.31 | ||
| LoVo | 20 | ||
| Resveratrol | HCT-116 | 170 | |
| 50 | |||
| Caco-2 | 120 | ||
| 130 | |||
| HT-29 | ~50 µg/ml | ||
| SW480 | 69.58 | ||
| SW620 | 77.24 | ||
| Quercetin | Caco-2 | 35 | |
| 195 | |||
| SW-620 | 20 | ||
| HT-29 | 160.63 | ||
| CT26 | 24.87 µg/mL |
Mechanisms of Action: A Comparative Overview
These natural compounds exert their anti-cancer effects through various molecular mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound stands out for its unique ability to enhance histone deacetylase (HDAC) activity, which is contrary to the HDAC inhibitory action of many other anti-cancer agents. This activity leads to the restoration of the antigen presentation machinery (APM) in metastatic tumors, thereby reversing immune escape. This compound has been shown to induce the expression of MHC-I and TAP-1, crucial components for T-cell recognition of cancer cells. It also induces apoptosis, as evidenced by the activation of caspase-3 in colon cancer cells. While direct evidence is still emerging, related compounds like curcumol have been shown to inhibit the JAK2/STAT3 and NF-κB signaling pathways, suggesting potential similar mechanisms for this compound.
Curcumin , a well-studied polyphenol, is known to modulate multiple signaling pathways, including NF-κB, STAT3, and Wnt/β-catenin. It inhibits the activation of NF-κB, a key transcription factor promoting inflammation and cell survival. Curcumin also suppresses the STAT3 pathway by inhibiting its phosphorylation, leading to reduced proliferation and induction of apoptosis.
Resveratrol , found in grapes and other fruits, has been shown to induce cell cycle arrest and apoptosis in cancer cells. Its mechanisms involve the inhibition of the PI3K/Akt/mTOR pathway and modulation of the NF-κB and STAT3 signaling pathways.
Quercetin , a flavonoid present in many fruits and vegetables, exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has been shown to inhibit the NF-κB pathway and down-regulate the Wnt/β-catenin signaling pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these natural compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, curcumin, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic activity.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compounds to induce apoptosis. Harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.
-
Reaction Setup: Transfer the supernatant (cytosolic extract) to a new microplate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Flow Cytometry for MHC-I Expression
This technique is used to quantify the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the cell surface.
-
Cell Treatment: Culture cancer cells and treat them with the test compounds (e.g., this compound) or a positive control (e.g., IFN-γ) for 48 hours.
-
Cell Harvesting: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with FACS buffer (PBS with 1% BSA and 0.1% sodium azide). Incubate the cells with a fluorescently labeled anti-MHC-I antibody (or an isotype control) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the fluorescence intensity of the cell population to quantify the level of MHC-I expression. The results are often presented as the mean fluorescence intensity (MFI) or the percentage of MHC-I positive cells.
Conclusion
This compound presents a novel anti-cancer strategy by enhancing the immune system's ability to recognize and eliminate metastatic tumor cells, a mechanism distinct from the more direct signaling pathway inhibition observed with curcumin, resveratrol, and quercetin. While the quantitative data suggests that curcumin may have a lower IC50 in some colon cancer cell lines, the unique immunomodulatory and pro-apoptotic effects of this compound warrant further investigation, particularly in in vivo models and in combination therapies. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to build upon these findings and further elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Curcuphenol's HDAC-Enhancing Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the recently identified histone deacetylase (HDAC)-enhancing activity of curcuphenol. It compares this unique activity with other known HDAC modulators and presents detailed experimental protocols to facilitate further research and validation.
This compound, a natural compound found in marine invertebrates and certain plants, has been identified as a novel agent that can reverse immune escape in metastatic tumors by restoring the expression of the antigen presentation machinery.[1][2][3] This effect is attributed to a previously undescribed histone deacetylase (HDAC)-enhancing activity.[1][3] Histone acetylation, a key epigenetic modification, is regulated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs add acetyl groups to lysine (B10760008) residues on histones, leading to a more relaxed chromatin structure that facilitates gene transcription, HDACs remove these acetyl groups, generally resulting in transcriptional repression. The ability of this compound to enhance HDAC activity presents a unique mechanism for modulating gene expression with therapeutic potential.
Comparative Analysis of HDAC Modulators
To objectively evaluate the HDAC-enhancing activity of this compound, it is essential to compare its performance against other well-characterized HDAC modulators. While the majority of research has focused on HDAC inhibitors for cancer therapy, several natural compounds have been reported to modulate HDAC activity, including enhancement. This section provides a comparative overview.
| Compound | Type of Activity | Reported Effect on HDACs | Primary Therapeutic Interest |
| This compound | Enhancer | Possesses an unusual HDAC-enhancing activity. | Countering immune escape in metastatic tumors. |
| Resveratrol | Modulator (can activate) | Can activate certain HDACs/sirtuins. | Anti-inflammatory, anti-cancer. |
| Curcumin | Inhibitor (primarily) | Generally reported as an HDAC inhibitor, though some studies suggest it can up-regulate HDAC2 activity in specific contexts. | Anti-inflammatory, anti-cancer. |
| Trichostatin A (TSA) | Inhibitor | Potent, broad-spectrum HDAC inhibitor. | Research tool, anti-cancer. |
| Vorinostat (SAHA) | Inhibitor | FDA-approved pan-HDAC inhibitor. | Treatment of cutaneous T-cell lymphoma. |
Experimental Protocols for Cross-Validation
Robust cross-validation requires the use of multiple, independent assays to confirm the biological activity of a compound. Below are detailed methodologies for biochemical and cell-based assays to assess and compare the HDAC-enhancing activity of this compound.
Biochemical HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC enzymes in the presence of the test compound.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorophore. An increase in fluorescence indicates HDAC activity. For an HDAC enhancer like this compound, an increase in the rate of fluorescence generation compared to the vehicle control would be expected.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds: this compound, positive control enhancer (if available), negative control inhibitor (e.g., Trichostatin A), and vehicle control (e.g., DMSO).
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a 96-well plate, add the purified HDAC enzyme to the Assay Buffer.
-
Add the test compounds at various concentrations to the wells.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution. This also initiates the generation of the fluorescent signal.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Calculate the EC50 (half-maximal effective concentration) for enhancers or the IC50 (half-maximal inhibitory concentration) for inhibitors.
Cell-Based Histone Acetylation Assay (Western Blot)
This method assesses the downstream effect of HDAC modulation within a cellular context by measuring the acetylation status of histones.
Principle: Cells are treated with the test compound. If this compound enhances HDAC activity, a decrease in the overall levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) is expected compared to untreated cells.
Materials:
-
Cancer cell line (e.g., metastatic prostate or lung carcinoma cells as mentioned in the literature for this compound).
-
Cell culture medium and supplements.
-
Test compounds: this compound and controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys9 or Lys27), anti-acetyl-Histone H4, and a loading control (e.g., anti-total Histone H3 or anti-β-actin).
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control antibody.
Data Analysis: Quantify the band intensities for the acetylated histone and the loading control. Normalize the acetylated histone signal to the loading control. Compare the levels of histone acetylation in treated versus untreated cells.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the biochemical HDAC activity assay.
Caption: Proposed signaling pathway for this compound.
By employing these comparative and multi-assay approaches, researchers can rigorously cross-validate the HDAC-enhancing activity of this compound, elucidate its precise mechanism of action, and pave the way for its potential development as a novel therapeutic agent.
References
Cross-Validation of Curcuphenol's HDAC-Enhancing Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the recently identified histone deacetylase (HDAC)-enhancing activity of curcuphenol. It compares this unique activity with other known HDAC modulators and presents detailed experimental protocols to facilitate further research and validation.
This compound, a natural compound found in marine invertebrates and certain plants, has been identified as a novel agent that can reverse immune escape in metastatic tumors by restoring the expression of the antigen presentation machinery.[1][2][3] This effect is attributed to a previously undescribed histone deacetylase (HDAC)-enhancing activity.[1][3] Histone acetylation, a key epigenetic modification, is regulated by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs add acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure that facilitates gene transcription, HDACs remove these acetyl groups, generally resulting in transcriptional repression. The ability of this compound to enhance HDAC activity presents a unique mechanism for modulating gene expression with therapeutic potential.
Comparative Analysis of HDAC Modulators
To objectively evaluate the HDAC-enhancing activity of this compound, it is essential to compare its performance against other well-characterized HDAC modulators. While the majority of research has focused on HDAC inhibitors for cancer therapy, several natural compounds have been reported to modulate HDAC activity, including enhancement. This section provides a comparative overview.
| Compound | Type of Activity | Reported Effect on HDACs | Primary Therapeutic Interest |
| This compound | Enhancer | Possesses an unusual HDAC-enhancing activity. | Countering immune escape in metastatic tumors. |
| Resveratrol | Modulator (can activate) | Can activate certain HDACs/sirtuins. | Anti-inflammatory, anti-cancer. |
| Curcumin | Inhibitor (primarily) | Generally reported as an HDAC inhibitor, though some studies suggest it can up-regulate HDAC2 activity in specific contexts. | Anti-inflammatory, anti-cancer. |
| Trichostatin A (TSA) | Inhibitor | Potent, broad-spectrum HDAC inhibitor. | Research tool, anti-cancer. |
| Vorinostat (SAHA) | Inhibitor | FDA-approved pan-HDAC inhibitor. | Treatment of cutaneous T-cell lymphoma. |
Experimental Protocols for Cross-Validation
Robust cross-validation requires the use of multiple, independent assays to confirm the biological activity of a compound. Below are detailed methodologies for biochemical and cell-based assays to assess and compare the HDAC-enhancing activity of this compound.
Biochemical HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC enzymes in the presence of the test compound.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorophore. An increase in fluorescence indicates HDAC activity. For an HDAC enhancer like this compound, an increase in the rate of fluorescence generation compared to the vehicle control would be expected.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds: this compound, positive control enhancer (if available), negative control inhibitor (e.g., Trichostatin A), and vehicle control (e.g., DMSO).
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a 96-well plate, add the purified HDAC enzyme to the Assay Buffer.
-
Add the test compounds at various concentrations to the wells.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution. This also initiates the generation of the fluorescent signal.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Calculate the EC50 (half-maximal effective concentration) for enhancers or the IC50 (half-maximal inhibitory concentration) for inhibitors.
Cell-Based Histone Acetylation Assay (Western Blot)
This method assesses the downstream effect of HDAC modulation within a cellular context by measuring the acetylation status of histones.
Principle: Cells are treated with the test compound. If this compound enhances HDAC activity, a decrease in the overall levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) is expected compared to untreated cells.
Materials:
-
Cancer cell line (e.g., metastatic prostate or lung carcinoma cells as mentioned in the literature for this compound).
-
Cell culture medium and supplements.
-
Test compounds: this compound and controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys9 or Lys27), anti-acetyl-Histone H4, and a loading control (e.g., anti-total Histone H3 or anti-β-actin).
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control antibody.
Data Analysis: Quantify the band intensities for the acetylated histone and the loading control. Normalize the acetylated histone signal to the loading control. Compare the levels of histone acetylation in treated versus untreated cells.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the biochemical HDAC activity assay.
Caption: Proposed signaling pathway for this compound.
By employing these comparative and multi-assay approaches, researchers can rigorously cross-validate the HDAC-enhancing activity of this compound, elucidate its precise mechanism of action, and pave the way for its potential development as a novel therapeutic agent.
References
Comparative Antimicrobial Activity of Curcuphenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of curcuphenol and its derivatives, supported by available experimental data. This document summarizes key findings on their activity against various pathogens and outlines the methodologies used for their evaluation.
This compound, a naturally occurring sesquiterpenoid phenol (B47542), has demonstrated notable antimicrobial properties.[1] Its structural similarity to other bioactive phenols has prompted investigations into its derivatives as potential new antimicrobial agents. This guide synthesizes the available data to facilitate a comparative understanding of these compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and a selection of its derivatives against various bacterial and fungal strains. For a broader context, data for the related and extensively studied compound, curcumin, is also included.
Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) |
| (S)-(+)-Curcuphenol | 7.5 - 25[2] | 7.5 - 25[2] |
| Curcumin | 217 - 219[3] | 125 - 250 |
Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans |
| (S)-(+)-Curcuphenol | 7.5 - 25[2] | 7.5 - 25 |
| Curcumin | 250 - 2000 | 128 |
Note: A lower MIC value indicates greater antimicrobial activity.
Structure-Activity Relationship
The antimicrobial activity of phenolic compounds like this compound is closely linked to their chemical structure. The presence of the hydroxyl group on the aromatic ring is considered crucial for their biological activity. Modifications to the aliphatic side chain and substitutions on the aromatic ring can influence the compound's lipophilicity and interaction with microbial targets, thereby altering its antimicrobial potency.
For instance, the introduction of nitro groups to the this compound scaffold, creating derivatives such as (S)-(+)-4-nitrothis compound and (S)-(+)-2-nitrothis compound, represents a strategy to modulate its electronic and steric properties, which may impact its antimicrobial efficacy. However, detailed comparative data on the antimicrobial activity of a wide range of these derivatives is still an emerging area of research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this typically involves growing a fresh culture on an appropriate agar (B569324) medium and then suspending colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). For fungi, a suspension of spores or yeast cells is prepared in a similar manner.
-
Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Creation of Wells and Application of Compound: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume of the this compound derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the study of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound derivatives.
Caption: Hypothesized antimicrobial mechanisms of action for this compound derivatives.
References
Comparative Antimicrobial Activity of Curcuphenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of curcuphenol and its derivatives, supported by available experimental data. This document summarizes key findings on their activity against various pathogens and outlines the methodologies used for their evaluation.
This compound, a naturally occurring sesquiterpenoid phenol, has demonstrated notable antimicrobial properties.[1] Its structural similarity to other bioactive phenols has prompted investigations into its derivatives as potential new antimicrobial agents. This guide synthesizes the available data to facilitate a comparative understanding of these compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and a selection of its derivatives against various bacterial and fungal strains. For a broader context, data for the related and extensively studied compound, curcumin, is also included.
Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) |
| (S)-(+)-Curcuphenol | 7.5 - 25[2] | 7.5 - 25[2] |
| Curcumin | 217 - 219[3] | 125 - 250 |
Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans |
| (S)-(+)-Curcuphenol | 7.5 - 25[2] | 7.5 - 25 |
| Curcumin | 250 - 2000 | 128 |
Note: A lower MIC value indicates greater antimicrobial activity.
Structure-Activity Relationship
The antimicrobial activity of phenolic compounds like this compound is closely linked to their chemical structure. The presence of the hydroxyl group on the aromatic ring is considered crucial for their biological activity. Modifications to the aliphatic side chain and substitutions on the aromatic ring can influence the compound's lipophilicity and interaction with microbial targets, thereby altering its antimicrobial potency.
For instance, the introduction of nitro groups to the this compound scaffold, creating derivatives such as (S)-(+)-4-nitrothis compound and (S)-(+)-2-nitrothis compound, represents a strategy to modulate its electronic and steric properties, which may impact its antimicrobial efficacy. However, detailed comparative data on the antimicrobial activity of a wide range of these derivatives is still an emerging area of research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this typically involves growing a fresh culture on an appropriate agar medium and then suspending colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). For fungi, a suspension of spores or yeast cells is prepared in a similar manner.
-
Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Creation of Wells and Application of Compound: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume of the this compound derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the study of this compound derivatives, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound derivatives.
Caption: Hypothesized antimicrobial mechanisms of action for this compound derivatives.
References
Validating the synergistic effects of Curcuphenol with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, where natural compounds are used to enhance the efficacy of conventional chemotherapeutic agents. Curcuphenol, a sesquiterpene phenol (B47542) found in various natural sources, has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cells[1]. However, the scientific literature currently lacks direct experimental data on the synergistic effects of this compound when combined with other chemotherapeutic drugs.
This guide aims to bridge this knowledge gap by providing a comparative analysis of the potential synergistic effects of this compound. Given the limited direct research, this guide will leverage data from two closely related compounds: Curcumin , a well-studied polyphenol, and Curcumol , a sesquiterpenoid, both of which have shown significant synergistic activity with common chemotherapeutic agents. This information is intended to provide a foundational understanding for researchers looking to explore this compound as a synergistic agent in cancer therapy.
Synergistic Effects with Doxorubicin (B1662922)
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, but its efficacy is often limited by cardiotoxicity and the development of drug resistance[2][3]. Studies on Curcumin have shown that it can potentiate the effects of doxorubicin, offering a promising strategy to overcome these limitations.
Key Findings:
-
Reversal of Chemoresistance: Curcumin has been shown to reverse doxorubicin resistance in breast cancer cells by inhibiting the efflux function of ATP-binding cassette (ABC) transporters like ABCB4[4].
-
Enhanced Apoptosis: The combination of Curcumin and doxorubicin leads to a significant increase in apoptosis in cancer cells[5].
-
Dose Reduction: The synergistic effect allows for the use of lower doses of doxorubicin, potentially reducing its associated side effects.
Table 1: Synergistic Effects of Curcumin with Doxorubicin
| Cell Line | Curcumin Concentration | Doxorubicin Concentration | Effect | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 33.12 µM | 0.33 µM | Synergistic growth inhibition and S-phase cell cycle arrest. | |
| Hodgkin Lymphoma (L-540) | 5 µM | 0.4 mg/mL | Additive effect, reducing cell proliferation by 79%. | |
| Doxorubicin-resistant breast cancer cells | Not specified | Not specified | Curcumin enhances the effect of doxorubicin. |
Synergistic Effects with Cisplatin (B142131)
Cisplatin is a platinum-based chemotherapeutic agent used to treat a variety of solid tumors. Its use is often associated with significant side effects and the development of resistance. Both Curcumin and Curcumol have demonstrated the ability to enhance the anticancer activity of cisplatin.
Key Findings:
-
Enhanced Cytotoxicity: The combination of Curcumin or Curcumol with cisplatin results in a synergistic increase in cancer cell death.
-
Overcoming Resistance: These combinations can overcome cisplatin resistance in various cancer cell lines.
-
Modulation of Signaling Pathways: The synergistic effect is often mediated through the regulation of key signaling pathways involved in cell survival and apoptosis.
Table 2: Synergistic Effects of Curcumin and Curcumol with Cisplatin
| Compound | Cell Line | Compound Concentration | Cisplatin Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | Curcumol | Osteosarcoma cell lines | Not specified | Not specified | Enhanced cisplatin-mediated inhibition of cell proliferation and augmented apoptosis. | | | Curcumin | Head and Neck Cancer Cells | Not specified | Not specified | Curcumin enhances cisplatin's suppression of cell growth. | | | Curcumin Analog (PAC) | Oral Cancer (Ca9-22) | 5 µM | Various | Reduced the IC50 of cisplatin tenfold. | | | Curcumin | Ovarian Cancer | Not specified | Not specified | Curcumin and cisplatin reversed drug resistance. | |
Synergistic Effects with Paclitaxel (B517696)
Paclitaxel is a mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer. Multidrug resistance is a major obstacle in its clinical application. Curcumin and Curcumol have been investigated for their potential to synergize with paclitaxel.
Key Findings:
-
Inhibition of Proliferation and Induction of Apoptosis: The combination of Curcumol and paclitaxel exerts a synergistic antiproliferative and pro-apoptotic effect on triple-negative breast cancer cells.
-
Overcoming Multidrug Resistance: Curcumin can overcome the multidrug resistance of tumor cells, thereby enhancing the efficacy of paclitaxel.
-
Modulation of Gene Expression: The synergistic effects are associated with the downregulation of genes involved in cancer cell survival and proliferation.
Table 3: Synergistic Effects of Curcumin and Curcumol with Paclitaxel
| Compound | Cell Line | Compound Concentration | Paclitaxel Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | Curcumol | MDA-MB-231 (Triple-Negative Breast Cancer) | 250 µM | 2.5 µM | Synergistic inhibition of proliferation (Combination Index < 1). | | | Curcumin | Ovarian Cancer Cells | Not specified | Not specified | Overcame multidrug resistance and improved antitumor activity. | | | Curcumin | Advanced, Metastatic Breast Cancer (Clinical Trial) | 300 mg solution | 80 mg/m² | Superior objective response rate compared to paclitaxel alone. | | | Curcumin | Ovarian Cancer (SKOV3, A2780) | Not specified | Not specified | Synergistically inhibited proliferation and promoted apoptosis. | |
Mechanisms of Action & Signaling Pathways
The synergistic effects of Curcumin and Curcumol with chemotherapeutic agents are mediated through the modulation of various cellular signaling pathways. A key mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pathways that promote cell survival and proliferation.
Apoptosis Induction:
The combination treatments often lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Caption: Potential mechanism of synergistic apoptosis induction.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in cancer cell survival, proliferation, and inflammation. Both Curcumin and Curcumol have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
To validate the synergistic effects of this compound with other chemotherapeutic agents, a series of in vitro experiments are essential. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) for each agent and the combination is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Materials: Flow cytometer, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with the individual agents and their combination as described for the MTT assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The flow cytometer will differentiate between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, caspases, NF-κB).
-
Materials: SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary and secondary antibodies, and a detection reagent (e.g., ECL).
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the detection reagent and visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between different treatment groups.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying the nature of the interaction between two drugs.
-
Principle: The CI is calculated based on the dose-response curves of the individual agents and their combination.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software: CompuSyn or similar software can be used to calculate the CI values and generate isobolograms for data visualization.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the synergistic effects of a novel compound like this compound with a chemotherapeutic agent.
Caption: Experimental workflow for synergy validation.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapeutic agents is currently lacking, the extensive research on the related compounds Curcumin and Curcumol provides a strong rationale for investigating its potential. The data presented in this guide suggests that this compound may enhance the efficacy of drugs like doxorubicin, cisplatin, and paclitaxel by promoting apoptosis and inhibiting pro-survival signaling pathways.
Future research should focus on direct experimental validation of these potential synergistic effects. In vitro studies using various cancer cell lines, followed by in vivo animal models, are necessary to confirm the efficacy and safety of this compound in combination with standard chemotherapeutic agents. Such research could pave the way for the development of novel, more effective, and less toxic cancer treatment strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Validating the synergistic effects of Curcuphenol with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, where natural compounds are used to enhance the efficacy of conventional chemotherapeutic agents. Curcuphenol, a sesquiterpene phenol found in various natural sources, has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cells[1]. However, the scientific literature currently lacks direct experimental data on the synergistic effects of this compound when combined with other chemotherapeutic drugs.
This guide aims to bridge this knowledge gap by providing a comparative analysis of the potential synergistic effects of this compound. Given the limited direct research, this guide will leverage data from two closely related compounds: Curcumin , a well-studied polyphenol, and Curcumol , a sesquiterpenoid, both of which have shown significant synergistic activity with common chemotherapeutic agents. This information is intended to provide a foundational understanding for researchers looking to explore this compound as a synergistic agent in cancer therapy.
Synergistic Effects with Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, but its efficacy is often limited by cardiotoxicity and the development of drug resistance[2][3]. Studies on Curcumin have shown that it can potentiate the effects of doxorubicin, offering a promising strategy to overcome these limitations.
Key Findings:
-
Reversal of Chemoresistance: Curcumin has been shown to reverse doxorubicin resistance in breast cancer cells by inhibiting the efflux function of ATP-binding cassette (ABC) transporters like ABCB4[4].
-
Enhanced Apoptosis: The combination of Curcumin and doxorubicin leads to a significant increase in apoptosis in cancer cells[5].
-
Dose Reduction: The synergistic effect allows for the use of lower doses of doxorubicin, potentially reducing its associated side effects.
Table 1: Synergistic Effects of Curcumin with Doxorubicin
| Cell Line | Curcumin Concentration | Doxorubicin Concentration | Effect | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 33.12 µM | 0.33 µM | Synergistic growth inhibition and S-phase cell cycle arrest. | |
| Hodgkin Lymphoma (L-540) | 5 µM | 0.4 mg/mL | Additive effect, reducing cell proliferation by 79%. | |
| Doxorubicin-resistant breast cancer cells | Not specified | Not specified | Curcumin enhances the effect of doxorubicin. |
Synergistic Effects with Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent used to treat a variety of solid tumors. Its use is often associated with significant side effects and the development of resistance. Both Curcumin and Curcumol have demonstrated the ability to enhance the anticancer activity of cisplatin.
Key Findings:
-
Enhanced Cytotoxicity: The combination of Curcumin or Curcumol with cisplatin results in a synergistic increase in cancer cell death.
-
Overcoming Resistance: These combinations can overcome cisplatin resistance in various cancer cell lines.
-
Modulation of Signaling Pathways: The synergistic effect is often mediated through the regulation of key signaling pathways involved in cell survival and apoptosis.
Table 2: Synergistic Effects of Curcumin and Curcumol with Cisplatin
| Compound | Cell Line | Compound Concentration | Cisplatin Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | Curcumol | Osteosarcoma cell lines | Not specified | Not specified | Enhanced cisplatin-mediated inhibition of cell proliferation and augmented apoptosis. | | | Curcumin | Head and Neck Cancer Cells | Not specified | Not specified | Curcumin enhances cisplatin's suppression of cell growth. | | | Curcumin Analog (PAC) | Oral Cancer (Ca9-22) | 5 µM | Various | Reduced the IC50 of cisplatin tenfold. | | | Curcumin | Ovarian Cancer | Not specified | Not specified | Curcumin and cisplatin reversed drug resistance. | |
Synergistic Effects with Paclitaxel
Paclitaxel is a mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer. Multidrug resistance is a major obstacle in its clinical application. Curcumin and Curcumol have been investigated for their potential to synergize with paclitaxel.
Key Findings:
-
Inhibition of Proliferation and Induction of Apoptosis: The combination of Curcumol and paclitaxel exerts a synergistic antiproliferative and pro-apoptotic effect on triple-negative breast cancer cells.
-
Overcoming Multidrug Resistance: Curcumin can overcome the multidrug resistance of tumor cells, thereby enhancing the efficacy of paclitaxel.
-
Modulation of Gene Expression: The synergistic effects are associated with the downregulation of genes involved in cancer cell survival and proliferation.
Table 3: Synergistic Effects of Curcumin and Curcumol with Paclitaxel
| Compound | Cell Line | Compound Concentration | Paclitaxel Concentration | Effect | Reference | | --- | --- | --- | --- | --- | | Curcumol | MDA-MB-231 (Triple-Negative Breast Cancer) | 250 µM | 2.5 µM | Synergistic inhibition of proliferation (Combination Index < 1). | | | Curcumin | Ovarian Cancer Cells | Not specified | Not specified | Overcame multidrug resistance and improved antitumor activity. | | | Curcumin | Advanced, Metastatic Breast Cancer (Clinical Trial) | 300 mg solution | 80 mg/m² | Superior objective response rate compared to paclitaxel alone. | | | Curcumin | Ovarian Cancer (SKOV3, A2780) | Not specified | Not specified | Synergistically inhibited proliferation and promoted apoptosis. | |
Mechanisms of Action & Signaling Pathways
The synergistic effects of Curcumin and Curcumol with chemotherapeutic agents are mediated through the modulation of various cellular signaling pathways. A key mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pathways that promote cell survival and proliferation.
Apoptosis Induction:
The combination treatments often lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Caption: Potential mechanism of synergistic apoptosis induction.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in cancer cell survival, proliferation, and inflammation. Both Curcumin and Curcumol have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
To validate the synergistic effects of this compound with other chemotherapeutic agents, a series of in vitro experiments are essential. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) for each agent and the combination is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Materials: Flow cytometer, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Treat cells with the individual agents and their combination as described for the MTT assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The flow cytometer will differentiate between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, caspases, NF-κB).
-
Materials: SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary and secondary antibodies, and a detection reagent (e.g., ECL).
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the detection reagent and visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between different treatment groups.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying the nature of the interaction between two drugs.
-
Principle: The CI is calculated based on the dose-response curves of the individual agents and their combination.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software: CompuSyn or similar software can be used to calculate the CI values and generate isobolograms for data visualization.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the synergistic effects of a novel compound like this compound with a chemotherapeutic agent.
Caption: Experimental workflow for synergy validation.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with chemotherapeutic agents is currently lacking, the extensive research on the related compounds Curcumin and Curcumol provides a strong rationale for investigating its potential. The data presented in this guide suggests that this compound may enhance the efficacy of drugs like doxorubicin, cisplatin, and paclitaxel by promoting apoptosis and inhibiting pro-survival signaling pathways.
Future research should focus on direct experimental validation of these potential synergistic effects. In vitro studies using various cancer cell lines, followed by in vivo animal models, are necessary to confirm the efficacy and safety of this compound in combination with standard chemotherapeutic agents. Such research could pave the way for the development of novel, more effective, and less toxic cancer treatment strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Head-to-head comparison of different Curcuphenol extraction methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Curcuphenol Isolation
This compound, a bioactive sesquiterpenoid with significant therapeutic potential, has garnered increasing interest within the scientific community. The efficiency of its extraction from natural sources is a critical first step in research and development. This guide provides a comprehensive head-to-head comparison of various extraction methods for this compound, supported by experimental data from related phenolic compounds. We will delve into conventional and modern techniques, evaluating them on key performance metrics to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of Extraction Methods
The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of this compound isolation. Below is a summary of quantitative data compiled from studies on the extraction of structurally similar phenolic compounds, such as curcumin (B1669340) and other polyphenols. These values provide a strong proxy for the expected performance in this compound extraction.
| Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Relative Purity | Key Advantages | Limitations |
| Soxhlet Extraction | 5 - 10 | 6 - 24 hours | High | Moderate | Simple, well-established | Time-consuming, high solvent usage, potential thermal degradation |
| Microwave-Assisted Extraction (MAE) | 10 - 15 | 15 - 60 minutes | Low to Moderate | High | Rapid, efficient, reduced solvent use | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) | 8 - 12 | 20 - 60 minutes | Low to Moderate | High | Efficient at lower temperatures, good for heat-sensitive compounds | Requires specialized equipment, potential for lower efficiency than MAE |
| Supercritical Fluid Extraction (SFE) | 8 - 15 | 1 - 4 hours | None (uses CO2) | Very High | "Green" solvent, high selectivity, pure extracts | High initial equipment cost, requires high pressure |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for each of the compared methods, which can be optimized for specific plant or marine source materials.
Soxhlet Extraction Protocol
This conventional method relies on the continuous percolation of a solvent through the sample matrix.
Materials:
-
Dried and powdered source material (e.g., marine sponge, plant rhizome)
-
Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Ethanol (B145695) (95%) or other suitable organic solvent
-
Rotary evaporator
Procedure:
-
Accurately weigh 10-20 g of the dried, powdered source material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask to approximately two-thirds of its volume with 95% ethanol.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady reflux.
-
Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the sample.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Dried and powdered source material
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Ethanol (95%) or other suitable polar solvent
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the dried, powdered source material and place it in the microwave extraction vessel.
-
Add 20 mL of 95% ethanol to the vessel (1:20 solid-to-solvent ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 60°C), and time (e.g., 30 minutes).
-
Start the extraction program.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract using a vacuum filtration system to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
Materials:
-
Dried and powdered source material
-
Ultrasonic bath or probe sonicator
-
Extraction flask
-
Ethanol (95%) or other suitable solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the dried, powdered source material and place it in an extraction flask.
-
Add 100 mL of 95% ethanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Set the sonication parameters: frequency (e.g., 25 kHz), power (e.g., 100 W), temperature (e.g., 40°C), and time (e.g., 45 minutes).
-
Begin the sonication process.
-
After extraction, filter the mixture to separate the solid residue.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and producing solvent-free extracts.
Materials:
-
Dried, powdered, and preferably deoiled source material
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol) pump (optional)
-
Collection vessel
Procedure:
-
Load the dried and ground source material into the extraction vessel of the SFE system.
-
Seal the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).
-
Heat the CO2 to the desired supercritical temperature (e.g., 50°C).
-
If a co-solvent is used, introduce it into the CO2 stream at a specific percentage (e.g., 5% ethanol).
-
Allow the supercritical fluid to flow through the extraction vessel for a set period (e.g., 2 hours).
-
The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the this compound to precipitate out.
-
The CO2 can be recycled back to the system.
-
Collect the precipitated extract from the collection vessel.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Head-to-head comparison of different Curcuphenol extraction methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Curcuphenol Isolation
This compound, a bioactive sesquiterpenoid with significant therapeutic potential, has garnered increasing interest within the scientific community. The efficiency of its extraction from natural sources is a critical first step in research and development. This guide provides a comprehensive head-to-head comparison of various extraction methods for this compound, supported by experimental data from related phenolic compounds. We will delve into conventional and modern techniques, evaluating them on key performance metrics to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of Extraction Methods
The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of this compound isolation. Below is a summary of quantitative data compiled from studies on the extraction of structurally similar phenolic compounds, such as curcumin and other polyphenols. These values provide a strong proxy for the expected performance in this compound extraction.
| Method | Typical Yield (%) | Extraction Time | Solvent Consumption | Relative Purity | Key Advantages | Limitations |
| Soxhlet Extraction | 5 - 10 | 6 - 24 hours | High | Moderate | Simple, well-established | Time-consuming, high solvent usage, potential thermal degradation |
| Microwave-Assisted Extraction (MAE) | 10 - 15 | 15 - 60 minutes | Low to Moderate | High | Rapid, efficient, reduced solvent use | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) | 8 - 12 | 20 - 60 minutes | Low to Moderate | High | Efficient at lower temperatures, good for heat-sensitive compounds | Requires specialized equipment, potential for lower efficiency than MAE |
| Supercritical Fluid Extraction (SFE) | 8 - 15 | 1 - 4 hours | None (uses CO2) | Very High | "Green" solvent, high selectivity, pure extracts | High initial equipment cost, requires high pressure |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for each of the compared methods, which can be optimized for specific plant or marine source materials.
Soxhlet Extraction Protocol
This conventional method relies on the continuous percolation of a solvent through the sample matrix.
Materials:
-
Dried and powdered source material (e.g., marine sponge, plant rhizome)
-
Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Ethanol (95%) or other suitable organic solvent
-
Rotary evaporator
Procedure:
-
Accurately weigh 10-20 g of the dried, powdered source material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask to approximately two-thirds of its volume with 95% ethanol.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady reflux.
-
Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the sample.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Dried and powdered source material
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Ethanol (95%) or other suitable polar solvent
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the dried, powdered source material and place it in the microwave extraction vessel.
-
Add 20 mL of 95% ethanol to the vessel (1:20 solid-to-solvent ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 60°C), and time (e.g., 30 minutes).
-
Start the extraction program.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract using a vacuum filtration system to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
Materials:
-
Dried and powdered source material
-
Ultrasonic bath or probe sonicator
-
Extraction flask
-
Ethanol (95%) or other suitable solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the dried, powdered source material and place it in an extraction flask.
-
Add 100 mL of 95% ethanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Set the sonication parameters: frequency (e.g., 25 kHz), power (e.g., 100 W), temperature (e.g., 40°C), and time (e.g., 45 minutes).
-
Begin the sonication process.
-
After extraction, filter the mixture to separate the solid residue.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and producing solvent-free extracts.
Materials:
-
Dried, powdered, and preferably deoiled source material
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol) pump (optional)
-
Collection vessel
Procedure:
-
Load the dried and ground source material into the extraction vessel of the SFE system.
-
Seal the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).
-
Heat the CO2 to the desired supercritical temperature (e.g., 50°C).
-
If a co-solvent is used, introduce it into the CO2 stream at a specific percentage (e.g., 5% ethanol).
-
Allow the supercritical fluid to flow through the extraction vessel for a set period (e.g., 2 hours).
-
The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the this compound to precipitate out.
-
The CO2 can be recycled back to the system.
-
Collect the precipitated extract from the collection vessel.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Assessing the differential effects of Curcuphenol on cancer versus normal cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological effects of Curcuphenol, a sesquiterpenoid phenol (B47542), on cancer cells versus normal cells. The information is compiled from peer-reviewed scientific literature to aid in the evaluation of its potential as a therapeutic agent. While data on its impact on cancerous cell lines are emerging, there is a notable lack of comprehensive studies directly comparing these effects to a broad range of normal, healthy cell lines.
Quantitative Analysis of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines. Currently, there is a significant gap in the scientific literature regarding the IC50 values of this compound on a comparative panel of normal human cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Citation |
| Cancer Cells | |||||
| Caco-2 | Human Colon Carcinoma | [³H]Thymidine Incorporation | DNA Replication Inhibition | 43 µg/mL | [1] |
| Caco-2 | Human Colon Carcinoma | WST-1 Assay | Inhibition of Cell Proliferation | 29% inhibition at 29 µg/mL | [1] |
| HCT-116 | Human Colon Carcinoma | Not Specified | Cytotoxicity | Moderate activity between 27-35 µg/mL | [1] |
| A-549 | Human Lung Carcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | [1] |
| HCT-8 | Human Colon Adenocarcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | [1] |
| MDAMB | Human Mammary Gland Adenocarcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | |
| P-388 | Murine Leukemia | Not Specified | Antitumor Activity | Preliminary evidence of activity | |
| Normal Cells | |||||
| Various | Normal Human Cell Lines | - | Cytotoxicity | Data Not Available | - |
Note: The absence of data for normal cells is a critical gap in the current understanding of this compound's selectivity. Further research is required to establish a therapeutic window and assess its safety profile.
Mechanisms of Action: A Differential Perspective
This compound exhibits anti-cancer properties through at least two distinct mechanisms of action: the induction of apoptosis in cancer cells and the modulation of the tumor microenvironment to reverse immune evasion.
Induction of Apoptosis via Caspase-3 Activation
In colon cancer cells, this compound has been shown to induce programmed cell death (apoptosis). This is achieved through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of cellular substrates, ultimately resulting in cell disassembly and death.
Caption: this compound-induced apoptotic pathway in cancer cells.
Reversal of Immune Escape via HDAC Enhancement
In metastatic cancer models, this compound has been found to reverse the "immune escape" phenotype, a mechanism by which tumor cells avoid detection and destruction by the immune system. It achieves this by enhancing the activity of histone deacetylases (HDACs), leading to the restored expression of the antigen presentation machinery (APM) components, such as MHC-I molecules, on the cancer cell surface. This increased antigen presentation allows cytotoxic T lymphocytes to recognize and eliminate the cancer cells.
Caption: this compound's role in reversing immune escape.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's bioactivity.
Cell Viability Assay (WST-1)
This assay is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of culture medium in a 96-well microplate.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 7 to 116 µg/mL) and incubated for 24 hours.
-
WST-1 Reagent Addition: Following incubation, 20 µL of WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Measurement: The plate is shaken for 1 minute, and the optical density (OD) is measured at 405 nm, with a reference wavelength of 655 nm. The percentage of inhibition is calculated relative to untreated control cells.
Caption: Experimental workflow for the WST-1 cell viability assay.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Seeding and Treatment: Caco-2 cells are seeded and treated with this compound for a specified period (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA).
-
Incubation: The reaction is incubated to allow for substrate cleavage by active caspase-3.
-
Measurement: The absorbance of the cleaved substrate is measured at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Conclusion and Future Directions
The available evidence suggests that this compound has anti-cancer properties, primarily through the induction of apoptosis and modulation of the immune response against tumor cells. However, the critical lack of data on its effects on normal human cells prevents a thorough assessment of its therapeutic potential and selectivity.
Future research should prioritize:
-
Comparative Cytotoxicity Studies: Direct, head-to-head comparisons of this compound's cytotoxicity in a wide panel of cancer cell lines versus a diverse range of normal human cell lines (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells).
-
Selectivity Index Determination: Calculation of the selectivity index (IC50 in normal cells / IC50 in cancer cells) to quantify its therapeutic window.
-
In-depth Mechanistic Studies: Further elucidation of the signaling pathways affected by this compound in both cancer and normal cells to understand the basis of any observed selectivity.
-
In Vivo Studies: Preclinical animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
A comprehensive understanding of the differential effects of this compound is paramount for its responsible development as a potential anti-cancer agent.
References
Assessing the differential effects of Curcuphenol on cancer versus normal cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological effects of Curcuphenol, a sesquiterpenoid phenol, on cancer cells versus normal cells. The information is compiled from peer-reviewed scientific literature to aid in the evaluation of its potential as a therapeutic agent. While data on its impact on cancerous cell lines are emerging, there is a notable lack of comprehensive studies directly comparing these effects to a broad range of normal, healthy cell lines.
Quantitative Analysis of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines. Currently, there is a significant gap in the scientific literature regarding the IC50 values of this compound on a comparative panel of normal human cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Citation |
| Cancer Cells | |||||
| Caco-2 | Human Colon Carcinoma | [³H]Thymidine Incorporation | DNA Replication Inhibition | 43 µg/mL | [1] |
| Caco-2 | Human Colon Carcinoma | WST-1 Assay | Inhibition of Cell Proliferation | 29% inhibition at 29 µg/mL | [1] |
| HCT-116 | Human Colon Carcinoma | Not Specified | Cytotoxicity | Moderate activity between 27-35 µg/mL | [1] |
| A-549 | Human Lung Carcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | [1] |
| HCT-8 | Human Colon Adenocarcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | [1] |
| MDAMB | Human Mammary Gland Adenocarcinoma | Not Specified | Antitumor Activity | Preliminary evidence of activity | |
| P-388 | Murine Leukemia | Not Specified | Antitumor Activity | Preliminary evidence of activity | |
| Normal Cells | |||||
| Various | Normal Human Cell Lines | - | Cytotoxicity | Data Not Available | - |
Note: The absence of data for normal cells is a critical gap in the current understanding of this compound's selectivity. Further research is required to establish a therapeutic window and assess its safety profile.
Mechanisms of Action: A Differential Perspective
This compound exhibits anti-cancer properties through at least two distinct mechanisms of action: the induction of apoptosis in cancer cells and the modulation of the tumor microenvironment to reverse immune evasion.
Induction of Apoptosis via Caspase-3 Activation
In colon cancer cells, this compound has been shown to induce programmed cell death (apoptosis). This is achieved through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. The activation of caspase-3 leads to the cleavage of cellular substrates, ultimately resulting in cell disassembly and death.
Caption: this compound-induced apoptotic pathway in cancer cells.
Reversal of Immune Escape via HDAC Enhancement
In metastatic cancer models, this compound has been found to reverse the "immune escape" phenotype, a mechanism by which tumor cells avoid detection and destruction by the immune system. It achieves this by enhancing the activity of histone deacetylases (HDACs), leading to the restored expression of the antigen presentation machinery (APM) components, such as MHC-I molecules, on the cancer cell surface. This increased antigen presentation allows cytotoxic T lymphocytes to recognize and eliminate the cancer cells.
Caption: this compound's role in reversing immune escape.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's bioactivity.
Cell Viability Assay (WST-1)
This assay is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Caco-2 cells are seeded at a density of 2 x 10⁴ cells per well in 200 µL of culture medium in a 96-well microplate.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 7 to 116 µg/mL) and incubated for 24 hours.
-
WST-1 Reagent Addition: Following incubation, 20 µL of WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Measurement: The plate is shaken for 1 minute, and the optical density (OD) is measured at 405 nm, with a reference wavelength of 655 nm. The percentage of inhibition is calculated relative to untreated control cells.
Caption: Experimental workflow for the WST-1 cell viability assay.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Seeding and Treatment: Caco-2 cells are seeded and treated with this compound for a specified period (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA).
-
Incubation: The reaction is incubated to allow for substrate cleavage by active caspase-3.
-
Measurement: The absorbance of the cleaved substrate is measured at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Conclusion and Future Directions
The available evidence suggests that this compound has anti-cancer properties, primarily through the induction of apoptosis and modulation of the immune response against tumor cells. However, the critical lack of data on its effects on normal human cells prevents a thorough assessment of its therapeutic potential and selectivity.
Future research should prioritize:
-
Comparative Cytotoxicity Studies: Direct, head-to-head comparisons of this compound's cytotoxicity in a wide panel of cancer cell lines versus a diverse range of normal human cell lines (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells).
-
Selectivity Index Determination: Calculation of the selectivity index (IC50 in normal cells / IC50 in cancer cells) to quantify its therapeutic window.
-
In-depth Mechanistic Studies: Further elucidation of the signaling pathways affected by this compound in both cancer and normal cells to understand the basis of any observed selectivity.
-
In Vivo Studies: Preclinical animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.
A comprehensive understanding of the differential effects of this compound is paramount for its responsible development as a potential anti-cancer agent.
References
A Comparative Guide to In Vivo Anti-Metastatic Properties of Curcuphenol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-metastatic properties of curcuphenol analogues with alternative histone deacetylase (HDAC) inhibitors. The data presented is collated from preclinical studies, offering a detailed overview of experimental outcomes and methodologies to inform future research and drug development in oncology.
Executive Summary
Metastasis remains a primary challenge in cancer therapy. Natural compounds and their synthetic derivatives are a significant source of novel anti-cancer agents. This compound, a natural sesquiterpenoid, and its synthetic analogues have demonstrated promising anti-metastatic activity in vivo. This guide compares the efficacy of two such analogues, PC-02-113 and PC-03-97-1, with the established HDAC inhibitor Trichostatin A (TSA) and two other clinically relevant HDAC inhibitors, Panobinostat and Vorinostat. The primary mechanism of action for these this compound analogues involves the reversal of the immune-escape phenotype in metastatic tumors by enhancing the expression of Antigen Processing Machinery (APM) components.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound analogues and alternative HDAC inhibitors in lung cancer models.
Table 1: In Vivo Efficacy of this compound Analogues and Trichostatin A in a Syngeneic Mouse Model of Lung Cancer
| Compound | Dosage | Dosing Schedule | Animal Model | Cancer Cell Line | Primary Endpoint | Outcome | Statistical Significance |
| PC-02-113 | 5.2 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | p < 0.0001 (vs. Vehicle) |
| PC-03-97-1 | 5.2 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | p < 0.0001 (vs. Vehicle) |
| Trichostatin A (TSA) | 0.5 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | Not specified in reviewed literature |
Table 2: In Vivo Efficacy of Alternative HDAC Inhibitors in Lung Cancer Models
| Compound | Dosage | Dosing Schedule | Animal Model | Cancer Cell Line | Primary Endpoint | Outcome |
| Panobinostat | 10 mg/kg | Not specified | Nude Mice | SCLC Xenograft | Tumor Growth Inhibition | Significantly decreased tumor growth by an average of 62% compared to vehicle control. |
| Vorinostat | 40 mg/kg | 4 times a week | Nude Mice | H209 (SCLC Xenograft) | Tumor Growth Inhibition | Tumor growth inhibition (T/C%) = 20.5% when combined with cisplatin. |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
Subcutaneous Tumor Xenograft Model for Anti-Metastatic Activity
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of anti-metastatic compounds.
a. Cell Culture and Preparation:
-
The murine metastatic lung cancer cell line, A9, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For injection, cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Hanks' Balanced Salt Solution - HBSS) at the desired concentration.
b. Animal Model:
-
Female C57BL/6 mice, typically 6-8 weeks old, are used for the syngeneic model with A9 cells.
-
For xenograft models with human cell lines (e.g., SCLC), immunodeficient mice such as nude or SCID mice are utilized.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
c. Tumor Cell Implantation:
-
Mice are anesthetized prior to injection.
-
A specific number of cancer cells (e.g., 4 x 10^5 A9 cells) in a defined volume of sterile solution (e.g., 100-200 µL) is injected subcutaneously into the right flank of each mouse using a 23-25 gauge needle.
d. Treatment Regimen:
-
Seven days post-tumor cell injection, once tumors are established, mice are randomized into treatment and control groups.
-
The vehicle control group receives daily intraperitoneal (i.p.) injections of the solvent used to dissolve the test compounds (e.g., 1% DMSO in PBS).
-
Treatment groups receive daily i.p. injections of the test compounds at their specified dosages (e.g., this compound analogues at 5.2 mg/kg, TSA at 0.5 mg/kg).
-
Treatment is typically administered for a predefined period (e.g., 12 consecutive days).
e. Monitoring and Endpoint Analysis:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers at regular intervals (e.g., three times per week).
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Animal body weight and overall health are monitored throughout the study to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Further analyses, such as immunohistochemistry for biomarkers or flow cytometry for immune cell infiltration, can be performed on the excised tumors.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental processes described in this guide.
Caption: Signaling pathway of this compound analogues.
Caption: Experimental workflow for in vivo studies.
A Comparative Guide to In Vivo Anti-Metastatic Properties of Curcuphenol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-metastatic properties of curcuphenol analogues with alternative histone deacetylase (HDAC) inhibitors. The data presented is collated from preclinical studies, offering a detailed overview of experimental outcomes and methodologies to inform future research and drug development in oncology.
Executive Summary
Metastasis remains a primary challenge in cancer therapy. Natural compounds and their synthetic derivatives are a significant source of novel anti-cancer agents. This compound, a natural sesquiterpenoid, and its synthetic analogues have demonstrated promising anti-metastatic activity in vivo. This guide compares the efficacy of two such analogues, PC-02-113 and PC-03-97-1, with the established HDAC inhibitor Trichostatin A (TSA) and two other clinically relevant HDAC inhibitors, Panobinostat and Vorinostat. The primary mechanism of action for these this compound analogues involves the reversal of the immune-escape phenotype in metastatic tumors by enhancing the expression of Antigen Processing Machinery (APM) components.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound analogues and alternative HDAC inhibitors in lung cancer models.
Table 1: In Vivo Efficacy of this compound Analogues and Trichostatin A in a Syngeneic Mouse Model of Lung Cancer
| Compound | Dosage | Dosing Schedule | Animal Model | Cancer Cell Line | Primary Endpoint | Outcome | Statistical Significance |
| PC-02-113 | 5.2 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | p < 0.0001 (vs. Vehicle) |
| PC-03-97-1 | 5.2 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | p < 0.0001 (vs. Vehicle) |
| Trichostatin A (TSA) | 0.5 mg/kg | Daily, 12 days | C57BL/6 Mice | A9 (Metastatic Lung Cancer) | Tumor Volume Reduction | Significant reduction in tumor volume | Not specified in reviewed literature |
Table 2: In Vivo Efficacy of Alternative HDAC Inhibitors in Lung Cancer Models
| Compound | Dosage | Dosing Schedule | Animal Model | Cancer Cell Line | Primary Endpoint | Outcome |
| Panobinostat | 10 mg/kg | Not specified | Nude Mice | SCLC Xenograft | Tumor Growth Inhibition | Significantly decreased tumor growth by an average of 62% compared to vehicle control. |
| Vorinostat | 40 mg/kg | 4 times a week | Nude Mice | H209 (SCLC Xenograft) | Tumor Growth Inhibition | Tumor growth inhibition (T/C%) = 20.5% when combined with cisplatin. |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
Subcutaneous Tumor Xenograft Model for Anti-Metastatic Activity
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of anti-metastatic compounds.
a. Cell Culture and Preparation:
-
The murine metastatic lung cancer cell line, A9, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For injection, cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Hanks' Balanced Salt Solution - HBSS) at the desired concentration.
b. Animal Model:
-
Female C57BL/6 mice, typically 6-8 weeks old, are used for the syngeneic model with A9 cells.
-
For xenograft models with human cell lines (e.g., SCLC), immunodeficient mice such as nude or SCID mice are utilized.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
c. Tumor Cell Implantation:
-
Mice are anesthetized prior to injection.
-
A specific number of cancer cells (e.g., 4 x 10^5 A9 cells) in a defined volume of sterile solution (e.g., 100-200 µL) is injected subcutaneously into the right flank of each mouse using a 23-25 gauge needle.
d. Treatment Regimen:
-
Seven days post-tumor cell injection, once tumors are established, mice are randomized into treatment and control groups.
-
The vehicle control group receives daily intraperitoneal (i.p.) injections of the solvent used to dissolve the test compounds (e.g., 1% DMSO in PBS).
-
Treatment groups receive daily i.p. injections of the test compounds at their specified dosages (e.g., this compound analogues at 5.2 mg/kg, TSA at 0.5 mg/kg).
-
Treatment is typically administered for a predefined period (e.g., 12 consecutive days).
e. Monitoring and Endpoint Analysis:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers at regular intervals (e.g., three times per week).
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Animal body weight and overall health are monitored throughout the study to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Further analyses, such as immunohistochemistry for biomarkers or flow cytometry for immune cell infiltration, can be performed on the excised tumors.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental processes described in this guide.
Caption: Signaling pathway of this compound analogues.
Caption: Experimental workflow for in vivo studies.
Safety Operating Guide
Navigating the Disposal of Curcuphenol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of Curcuphenol is paramount for ensuring a safe and compliant laboratory environment. As a sesquiterpene phenol, this compound requires careful handling and disposal in line with procedures for hazardous phenolic compounds.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this class of chemicals. This guide offers procedural, step-by-step instructions for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a fully buttoned lab coat.
-
Ventilation: Conduct all handling and disposal activities within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
This compound Waste Disposal Protocol
Due to the absence of specific disposal protocols for this compound, the following procedures are based on established guidelines for the disposal of phenolic compounds, which should be treated as hazardous waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a clearly labeled, shatter-proof container.
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, compatible container for halogenated or non-halogenated waste, as appropriate.
-
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated puncture-resistant sharps container.
Step 2: Waste Container Management
Proper labeling and management of waste containers are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
-
Container Integrity: Use containers that are in good condition and compatible with the waste they hold. Keep containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Step 3: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
-
Do Not Dispose Down the Drain: Under no circumstances should any waste containing this compound be poured down the sink.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for the pickup and disposal of this compound waste.
Quantitative Data for Phenolic Compound Waste Management
While specific quantitative data for this compound is not available, the following table provides general guidelines for phenolic compound waste management that should be applied.
| Parameter | Guideline |
| Aqueous Waste pH | Should be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste, if safe. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion. |
| Satellite Accumulation | Do not exceed the maximum allowable quantity for satellite accumulation areas per institutional policy. |
Experimental Protocol: Neutralization of Acidic Phenolic Waste (General Guidance)
This protocol outlines a general procedure for neutralizing acidic waste containing phenolic compounds. This should only be performed by trained personnel in a controlled environment and if deemed safe for the specific waste mixture.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Have a spill kit ready.
-
Dilution: If the concentration of the phenolic compound is high, it may be necessary to first dilute the waste with a compatible solvent to control the neutralization reaction.
-
Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) to the acidic phenolic waste while stirring continuously.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the basic solution dropwise until the pH of the waste is between 6.0 and 8.0.
-
Collection: Once neutralized, the waste should be collected in a properly labeled hazardous waste container for disposal.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Navigating the Disposal of Curcuphenol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of Curcuphenol is paramount for ensuring a safe and compliant laboratory environment. As a sesquiterpene phenol, this compound requires careful handling and disposal in line with procedures for hazardous phenolic compounds.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this class of chemicals. This guide offers procedural, step-by-step instructions for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a fully buttoned lab coat.
-
Ventilation: Conduct all handling and disposal activities within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
This compound Waste Disposal Protocol
Due to the absence of specific disposal protocols for this compound, the following procedures are based on established guidelines for the disposal of phenolic compounds, which should be treated as hazardous waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a clearly labeled, shatter-proof container.
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, compatible container for halogenated or non-halogenated waste, as appropriate.
-
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated puncture-resistant sharps container.
Step 2: Waste Container Management
Proper labeling and management of waste containers are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
-
Container Integrity: Use containers that are in good condition and compatible with the waste they hold. Keep containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Step 3: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.
-
Do Not Dispose Down the Drain: Under no circumstances should any waste containing this compound be poured down the sink.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for the pickup and disposal of this compound waste.
Quantitative Data for Phenolic Compound Waste Management
While specific quantitative data for this compound is not available, the following table provides general guidelines for phenolic compound waste management that should be applied.
| Parameter | Guideline |
| Aqueous Waste pH | Should be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste, if safe. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for vapor expansion. |
| Satellite Accumulation | Do not exceed the maximum allowable quantity for satellite accumulation areas per institutional policy. |
Experimental Protocol: Neutralization of Acidic Phenolic Waste (General Guidance)
This protocol outlines a general procedure for neutralizing acidic waste containing phenolic compounds. This should only be performed by trained personnel in a controlled environment and if deemed safe for the specific waste mixture.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Have a spill kit ready.
-
Dilution: If the concentration of the phenolic compound is high, it may be necessary to first dilute the waste with a compatible solvent to control the neutralization reaction.
-
Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) to the acidic phenolic waste while stirring continuously.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the basic solution dropwise until the pH of the waste is between 6.0 and 8.0.
-
Collection: Once neutralized, the waste should be collected in a properly labeled hazardous waste container for disposal.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Curcuphenol
Essential Safety and Handling Guide for Curcuphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound. Given the limited availability of specific safety data for this compound, a precautionary approach is paramount. The following procedures are based on the general hazards associated with phenolic compounds and are intended to ensure the highest level of safety in the laboratory.
Hazard Assessment and Quantitative Data
There is currently no specific GHS classification or comprehensive toxicological data available for this compound. As a sesquiterpene phenol (B47542), it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The safety recommendations for phenol should be followed as a conservative measure.
| Property | Data for this compound | General Phenol Hazard Data (for reference) |
| GHS Classification | Not available | Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Corrosion 1B, Germ Cell Mutagenicity 2, Specific Target Organ Toxicity - Repeated Exposure 2 |
| Oral Toxicity (LD50) | Not determined | 317 mg/kg (rat) |
| Dermal Toxicity (LD50) | Not determined | 669 mg/kg (rat) |
| Inhalation Toxicity (LC50) | Not determined | 316 mg/m³ (rat, 4 h) |
| Solubility in water | 1.45 mg/L @ 25 °C (estimated)[1] | 83 g/L @ 20 °C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound due to the lack of specific hazard information. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against potential splashes of the compound, which, like other phenols, could cause severe eye damage. |
| Hand Protection | Butyl rubber or neoprene gloves. | These materials are recommended for handling phenol and offer good chemical resistance. Avoid latex gloves. |
| Body Protection | A chemically resistant lab coat or apron worn over full-coverage clothing. | Provides a barrier against accidental spills and skin contact. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation exposure, a primary risk with volatile or aerosolized compounds. |
Operational and Disposal Plans
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Personal protective equipment for handling Curcuphenol
Essential Safety and Handling Guide for Curcuphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound. Given the limited availability of specific safety data for this compound, a precautionary approach is paramount. The following procedures are based on the general hazards associated with phenolic compounds and are intended to ensure the highest level of safety in the laboratory.
Hazard Assessment and Quantitative Data
There is currently no specific GHS classification or comprehensive toxicological data available for this compound. As a sesquiterpene phenol, it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The safety recommendations for phenol should be followed as a conservative measure.
| Property | Data for this compound | General Phenol Hazard Data (for reference) |
| GHS Classification | Not available | Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Corrosion 1B, Germ Cell Mutagenicity 2, Specific Target Organ Toxicity - Repeated Exposure 2 |
| Oral Toxicity (LD50) | Not determined | 317 mg/kg (rat) |
| Dermal Toxicity (LD50) | Not determined | 669 mg/kg (rat) |
| Inhalation Toxicity (LC50) | Not determined | 316 mg/m³ (rat, 4 h) |
| Solubility in water | 1.45 mg/L @ 25 °C (estimated)[1] | 83 g/L @ 20 °C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound due to the lack of specific hazard information. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against potential splashes of the compound, which, like other phenols, could cause severe eye damage. |
| Hand Protection | Butyl rubber or neoprene gloves. | These materials are recommended for handling phenol and offer good chemical resistance. Avoid latex gloves. |
| Body Protection | A chemically resistant lab coat or apron worn over full-coverage clothing. | Provides a barrier against accidental spills and skin contact. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation exposure, a primary risk with volatile or aerosolized compounds. |
Operational and Disposal Plans
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
